5-Methyl-2-phenyl-2-hexenal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-5-methyl-2-phenylhex-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURDCJXYOLERLO-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C(/C=O)\C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to slightly yellow liquid; Cocoa-like aroma | |
| Record name | 5-Methyl-2-phenyl-2-hexenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 5-Methyl-2-phenyl-2-hexenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.970-0.976 | |
| Record name | 5-Methyl-2-phenyl-2-hexenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
21834-92-4, 188829-73-4 | |
| Record name | 5-Methyl-2-phenyl-2-hexenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021834924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-phenyl-hex-2-enal, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188829734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetaldehyde, .alpha.-(3-methylbutylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-methyl-2-phenylhex-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-PHENYL-HEX-2-ENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935DI670UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methyl-2-phenyl-2-hexenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5-Methyl-2-phenyl-2-hexenal: A Technical Guide for Researchers
CAS Number: 21834-92-4 Synonyms: Benzeneacetaldehyde, α-(3-methylbutylidene)-; 2-Phenyl-5-methyl-2-hexenal; Cocoa hexenal
This technical guide provides an in-depth overview of 5-Methyl-2-phenyl-2-hexenal (B1583446), a compound of interest in flavor chemistry and potentially in toxicology and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and known biological effects.
Chemical and Physical Properties
This compound is an α,β-unsaturated aldehyde recognized for its characteristic cocoa and chocolate-like aroma.[1][2] It is a key component responsible for the distinctive scent of cocoa beans.[1] Its primary application is in the flavor and fragrance industry.[2][3] The compound exists as a light yellow liquid and is synthetically produced.[2][4]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O | [5] |
| Molecular Weight | 188.27 g/mol | [6] |
| Density | 0.973 g/mL at 25 °C | [7] |
| Boiling Point | 280.58 °C | [4] |
| Refractive Index | n20/D 1.534 | [7] |
| Vapor Pressure | 0.003 mmHg at 20°C | [4] |
| Flash Point | 113 °C (closed cup) | [6] |
| Solubility | Soluble in ethanol; Insoluble in water | [8] |
| Organoleptic Profile | Bitter, chocolate, cocoa | [2] |
Synthesis
A common method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation reaction between phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).[9]
Experimental Protocol: Synthesis via Aldol Condensation[9]
Materials:
-
Phenylacetaldehyde
-
Isovaleraldehyde
-
Anhydrous sodium acetate (B1210297)
-
Anhydrous ethyl alcohol
-
Water
-
Saturated NaCl solution
-
Anhydrous magnesium sulfate
-
Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube.
Procedure:
-
Catalyst Solution Preparation: In the Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 g of water and 370 g of anhydrous ethyl alcohol. Stir the solution at 25°C until the sodium acetate is completely dissolved.
-
Aldol Condensation: Over a 15-minute period, add a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde to the catalyst solution using a dropping funnel.
-
Reaction: Heat the resulting solution to reflux and maintain this temperature for approximately three hours.
-
Work-up: After the reaction is complete, separate the organic layer from the aqueous layer.
-
Purification: Wash the organic phase with a saturated NaCl solution and subsequently dry it over anhydrous magnesium sulfate.
-
Isolation: Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound product distills at 96-105°C at a pressure of approximately 0.7 mm Hg.
Synthesis Workflow
Toxicological Profile
A 90-day subchronic toxicity study of this compound was conducted in F344 rats. The findings from this study are crucial for assessing its safety profile for use in consumer products.[6][10]
Experimental Protocol: 90-Day Subchronic Toxicity Study[6]
-
Test Species: F344 rats.
-
Administration: Oral gavage.
-
Dosage Groups: 0, 8, 24, and 70 mg/kg body weight/day.
-
Duration: 90 days.
-
Parameters Monitored: Mortality, clinical signs, body weight, food consumption, hematology, serum biochemistry, and histopathological changes.
Key Findings:
-
No mortality or clinical signs were observed during the study.
-
Body weight and food consumption were comparable between treated and control groups.
-
A significant decrease in monocyte counts was observed in females at the 24 and 70 mg/kg/day dose levels.
Potential Biological Activity and Mechanism of Action
While specific pharmacological studies on this compound are limited, its chemical structure as an α,β-unsaturated aldehyde provides a basis for predicting its potential biological activities. This class of compounds is known for its electrophilic nature and reactivity towards nucleophilic cellular components like proteins and DNA.
The primary mechanism of action for α,β-unsaturated aldehydes involves their ability to act as Michael acceptors, readily forming covalent adducts with sulfhydryl groups of cysteine residues in proteins and with DNA bases. This reactivity can lead to a variety of cellular responses, including the induction of oxidative stress and activation of cellular defense mechanisms.
A key signaling pathway implicated in the cellular response to electrophilic compounds like α,β-unsaturated aldehydes is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, and targeted for degradation. However, upon exposure to electrophiles, cysteine residues in Keap1 are modified, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and phase II detoxification enzyme genes, upregulating their expression. This serves as a protective mechanism against cellular damage.
Furthermore, α,β-unsaturated aldehydes have been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, such as the JNK pathway, which can be involved in both cell survival and apoptotic responses depending on the cellular context and the level of stress.
Postulated Signaling Pathway
Conclusion
This compound is a well-characterized flavoring and fragrance compound with a defined synthesis and toxicological profile at the tested doses. While its primary applications are in the food and cosmetic industries, its chemical nature as an α,β-unsaturated aldehyde suggests potential for broader biological activity. Further research into its specific interactions with cellular signaling pathways could unveil novel pharmacological or toxicological properties, making it a compound of continued interest for researchers in drug development and molecular toxicology.
References
- 1. Signaling pathways involved in phase II gene induction by alpha, beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. Reactive oxygen species and alpha,beta-unsaturated aldehydes as second messengers in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. US3879425A - Ethylene acetal of 3-phenyl-4-pentenal - Google Patents [patents.google.com]
- 7. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound (21834-92-4) | Quality Chemical [chemicalbull.com]
An In-depth Technical Guide to 5-Methyl-2-phenyl-2-hexenal (Cocal, Cocoa hexenal)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-2-phenyl-2-hexenal, a significant aldehyde in the flavor and fragrance industry, also known by its common names Cocal and Cocoa hexenal. This document details its chemical synonyms, physical and chemical properties, experimental protocols for its synthesis and analysis, and explores its biological relevance, particularly in the context of olfaction.
Chemical Identity and Properties
This compound is a key aroma compound valued for its characteristic cocoa and chocolate scent profile.[1] It is widely used in the formulation of flavors and fragrances to impart these rich notes.[2][3] The following table summarizes its key identifiers and physicochemical properties.
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-5-methyl-2-phenylhex-2-enal | [4][5] |
| Synonyms | Cocal, Cocoa hexenal, 2-Phenyl-5-methyl-2-hexenal, 5-Methyl-2-phenylhex-2-enal, α-(3-Methylbutylidene)benzeneacetaldehyde | [6][7][8][9] |
| CAS Number | 21834-92-4 | [6] |
| Molecular Formula | C₁₃H₁₆O | [6] |
| Molecular Weight | 188.27 g/mol | [6] |
| Appearance | Light yellow to yellow liquid | [6] |
| Odor Profile | Sweet, chocolate, green, aldehydic, with nutty and coffee-like notes | [3][8][10] |
| Boiling Point | 290 °C | [11] |
| Density | 0.973 g/cm³ | [12] |
| Flash Point | 113 °C | [7] |
| Solubility | Soluble in alcohols and dipropylene glycol; insoluble in water | [11] |
| FEMA Number | 3199 | [7] |
Experimental Protocols
Synthesis of this compound via Aldol (B89426) Condensation
A common method for the synthesis of this compound is through a base-catalyzed aldol condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997) (3-methylbutanal).[6] The following protocol is adapted from a patented synthesis method.
Materials:
-
Phenylacetaldehyde
-
Isovaleraldehyde
-
Anhydrous sodium acetate (B1210297)
-
Anhydrous ethyl alcohol
-
Water
-
Saturated NaCl solution
-
Anhydrous magnesium sulfate
-
Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube
Procedure:
-
Catalyst Preparation: In the five-liter Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 g of water and 370 g of anhydrous ethyl alcohol. Stir the solution at 25°C until the sodium acetate is completely dissolved.
-
Aldehyde Addition: Over a 15-minute period, add a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde to the reaction flask through a dropping funnel.
-
Reaction: Heat the resulting solution to reflux and maintain this temperature for approximately three hours.
-
Work-up: After the reaction is complete, cool the mixture and separate the organic layer from the aqueous layer.
-
Drying: Wash the organic phase with a saturated NaCl solution and then dry it over anhydrous magnesium sulfate.
-
Purification: Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound will distill at 96-105°C at a pressure of approximately 0.7 mm Hg.[6]
Analytical Workflow for Quality Control
The purity and identity of synthesized this compound can be assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being standard methods.
High-Performance Liquid Chromatography (HPLC) Method:
A reverse-phase HPLC method can be employed for the analysis of this compound.[13]
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier such as phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.
-
Detection: UV detection at an appropriate wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities.[13]
Biological Significance and Signaling
While this compound is primarily utilized for its aromatic properties, its interaction with biological systems is of interest, particularly in the context of olfaction. The perception of its characteristic cocoa scent is initiated by the binding of the molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
Although specific receptor interactions for this compound are not extensively detailed in publicly available literature, the general mechanism of olfactory signal transduction is well-established. This compound likely acts as a ligand for a specific subset of ORs, initiating a downstream signaling cascade.
A study investigating the subchronic toxicity of this compound in rats was conducted to assess its safety profile for use as a flavoring agent.[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4] Interestingly, this compound has also been identified in the scent gland secretions of male cave crickets, suggesting a potential role in chemical communication within this species.
Visualizations
Caption: Synthesis workflow via aldol condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. fraterworks.com [fraterworks.com]
- 4. This compound | C13H16O | CID 5370602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0031855) [hmdb.ca]
- 6. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]
- 7. This compound, mixture of isomers natural, = 96 , FG 21834-92-4 [sigmaaldrich.com]
- 8. This compound [ventos.com]
- 9. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 10. perfumerflavorist.com [perfumerflavorist.com]
- 11. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 12. 5-メチル-2-フェニル-2-ヘキセナール、食品グレード香味料成分 [sigmaaldrich.com]
- 13. This compound | SIELC Technologies [sielc.com]
Physicochemical properties of 5-Methyl-2-phenyl-2-hexenal
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-phenyl-2-hexenal (B1583446)
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development and the flavor and fragrance industries. This document outlines its chemical identity, physical characteristics, and includes a detailed experimental protocol for its synthesis.
Chemical Identity and Structure
This compound, also known by synonyms such as Cocal and Cocoa hexenal (B1195481), is an alpha,beta-unsaturated aldehyde.[1][2][3] Its chemical structure consists of a phenyl group and an isovaleraldehyde (B47997) moiety, contributing to its characteristic aroma.[3][4][5]
Molecular Formula: C₁₃H₁₆O[6][7]
Molecular Weight: 188.27 g/mol [6][7]
EINECS Number: 244-602-3[6][7]
Physicochemical Properties
This compound is a clear, pale yellow liquid at room temperature.[6] It is characterized by a sweet, chocolate, and green aldehydic odor.[6] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Clear mobile liquid, Pale yellow | [6] |
| Odor | Sweet, chocolate, green, aldehydic | [6] |
| Density | 0.965 - 0.975 g/mL at 20°C; 0.973 g/mL at 25°C | [6][8] |
| Refractive Index | 1.5310 - 1.5360 at 20°C | [6] |
| Boiling Point | 97-99°C at 0.7 mmHg; 280.58°C (estimated) | [9][] |
| Flash Point | 104°C (> 230°F) | [6][11] |
| Vapor Pressure | 0.004 mmHg at 20°C | [11] |
| Vapor Density | >1 (vs air) | [8] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and organic solvents. | [6][11] |
| logP (o/w) | 3.691 (estimated) | [11] |
| Assay | ≥96% (sum of cis and trans isomers) | [6][8] |
Experimental Protocols
Synthesis of this compound via Aldol (B89426) Condensation
A common method for the synthesis of this compound is through a base-catalyzed aldol condensation reaction between phenylacetaldehyde (B1677652) and isovaleraldehyde.[4]
Materials:
-
Phenylacetaldehyde
-
Isovaleraldehyde
-
Anhydrous sodium acetate (B1210297)
-
Anhydrous ethyl alcohol
-
Water
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube.
Procedure:
-
Preparation of the Base Solution: In the five-liter Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 g of water and 370 g of anhydrous ethyl alcohol. Stir the solution at 25°C until the sodium acetate is completely dissolved.
-
Addition of Aldehydes: Over a 15-minute period, add a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde to the stirred base solution through a dropping funnel.
-
Reaction: Heat the resulting solution to reflux and maintain this temperature for approximately three hours.
-
Work-up: After the reaction is complete, cool the mixture and separate the organic phase.
-
Washing and Drying: Wash the organic phase with a saturated sodium chloride solution and then dry it over anhydrous magnesium sulfate.
-
Purification: Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound product distills at 96-105°C under a pressure of approximately 0.7 mm Hg.[4]
General Methods for Physicochemical Property Determination
-
Density: The density of liquid samples like this compound is typically determined using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C or 25°C).
-
Refractive Index: The refractive index is measured using a refractometer, such as an Abbé refractometer, at a controlled temperature, typically 20°C, using the sodium D-line (589 nm).
-
Boiling Point: The boiling point at reduced pressure can be determined using vacuum distillation apparatus. The boiling point at atmospheric pressure can be estimated from this data or determined by standard boiling point determination methods.
-
Solubility: Qualitative solubility is assessed by adding a small amount of the compound to the solvent of interest (e.g., water, ethanol) and observing for dissolution at a specific temperature. Quantitative solubility can be determined by various methods, including saturation shake-flask methods followed by concentration measurement.
Applications and Biological Relevance
This compound is primarily utilized as a flavoring agent and fragrance ingredient due to its distinct cocoa-like aroma.[2][][11] It is found in various consumer products, including perfumes, cosmetics, and foods.[2][3] While not extensively studied for its biological activity, some research suggests it possesses antioxidant and anti-inflammatory properties and has been investigated for potential therapeutic applications.[][12] A 90-day subchronic toxicity study in rats indicated no significant adverse effects at the tested doses.[8][] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[1]
Visualizations
To illustrate the experimental workflow for the synthesis of this compound, the following diagram is provided.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | C13H16O | CID 5370602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Showing Compound this compound (FDB008539) - FooDB [foodb.ca]
- 4. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0031855) [hmdb.ca]
- 6. This compound [ventos.com]
- 7. METHYL-5-PHENYL-2-HEXENAL (COCAL HEXENAL) | TECHNICAL DATA [prodasynth.com]
- 8. 5-甲基-2-苯基-2-己烯醛 ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 9. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 11. cocoa hexenal [thegoodscentscompany.com]
- 12. This compound (21834-92-4) | Quality Chemical [chemicalbull.com]
A Comprehensive Spectroscopic and Synthetic Overview of 5-Methyl-2-phenyl-2-hexenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Methyl-2-phenyl-2-hexenal, a significant compound in the flavor, fragrance, and pharmaceutical industries.[1] This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis.
Spectroscopic Data Analysis
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections summarize the key findings from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.12 | d | 1H | Aldehyde proton |
| Not available | m | 5H | Aromatic protons |
| Not available | m | 1H | Vinyl proton |
| Not available | m | 2H | -CH2- |
| Not available | m | 1H | -CH(CH3)2 |
| Not available | d | 6H | -CH(CH3)2 |
Note: The data presented is based on partial information. A full spectral analysis is recommended for complete structural assignment.
Table 2: 13C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | Aldehyde C=O |
| Data not available | Aromatic C |
| Data not available | Olefinic C |
| Data not available | Aliphatic C |
Note: 13C NMR data for this compound is referenced in databases but specific chemical shifts are not publicly available.
Infrared (IR) Spectroscopy
The IR spectrum of this compound confirms the presence of key functional groups, notably the conjugated aldehyde and the monosubstituted benzene (B151609) ring.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm-1) | Interpretation |
| 2800, 2700 | C-H stretch of the aldehyde group |
| 1675, 1630 | C=O and C=C stretch of the conjugated system |
| 725, 700 | C-H out-of-plane bending of monosubstituted benzene |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z Value | Interpretation |
| 188.12 | Molecular Ion [M]+ |
Note: The mass spectrum shows a clear molecular ion peak at m/z 188, consistent with the molecular formula C13H16O.[2][3]
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a base-catalyzed aldol (B89426) condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).
Procedure:
-
Preparation of the reaction mixture: In a five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube, a solution of 186 g (2.3 moles) of anhydrous sodium acetate (B1210297) in 370 ml of water and 370 ml of anhydrous ethyl alcohol is prepared and maintained at 25°C until the sodium acetate completely dissolves.
-
Addition of reactants: A mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde is added to the stirred solution through a dropping funnel over a 15-minute period.
-
Reaction: The resulting solution is heated to reflux and maintained at this temperature for approximately three hours.
-
Work-up: After cooling, the reaction mixture is diluted with 1 liter of water and extracted with two 500 ml portions of diethyl ether. The combined organic layers are washed successively with 500 ml of 15% HCl solution, 500 ml of saturated NaCl solution, 500 ml of sodium bicarbonate solution, and two 500 ml portions of saturated NaCl solution.
-
Purification: The washed organic phase is dried over anhydrous magnesium sulfate (B86663) and fractionally distilled at a 1:1 reflux ratio. The desired this compound distills at 96-105°C at approximately 0.7 mm Hg pressure.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3) in a standard NMR tube.
-
Data Acquisition: 1H and 13C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum of the liquid sample is typically recorded as a thin film between two NaCl or KBr plates.
-
Data Acquisition: The spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
-
Ionization: Electron ionization (EI) is used, with a standard electron energy of 70 eV.
-
Data Acquisition: The mass-to-charge ratio of the resulting ions is measured by a mass analyzer.
Visualizations
The following diagrams illustrate the synthesis workflow and the underlying reaction mechanism for the preparation of this compound.
Caption: Synthesis workflow for this compound.
Caption: Base-catalyzed aldol condensation mechanism.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Methyl-2-phenyl-2-hexenal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 5-Methyl-2-phenyl-2-hexenal (C₁₃H₁₆O), a significant compound in flavor and fragrance chemistry. This document outlines the key fragmentation pathways under electron ionization (EI), presents quantitative data in a structured format, and details a generalized experimental protocol for its analysis. The information herein is intended to support researchers in compound identification, structural elucidation, and quality control applications.
Executive Summary
This compound is an α,β-unsaturated aldehyde with a molecular weight of 188.27 g/mol .[1][2] Its mass spectrum is characterized by a distinct molecular ion peak and a series of fragment ions that provide valuable structural information. Understanding these fragmentation patterns is crucial for the unambiguous identification of this molecule in complex matrices. This guide will delve into the primary cleavage mechanisms, including α-cleavage and rearrangements, that govern the fragmentation of this aromatic aldehyde.
Electron Ionization Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 188 | 45 | [M]⁺• (Molecular Ion) |
| 173 | 15 | [M - CH₃]⁺ |
| 159 | 20 | [M - CHO]⁺ |
| 145 | 100 | [M - C₃H₇]⁺ (Base Peak) |
| 131 | 30 | [C₁₀H₁₁]⁺ |
| 117 | 55 | [C₉H₉]⁺ |
| 105 | 40 | [C₇H₅O]⁺ |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 35 | [C₆H₅]⁺ |
| 43 | 50 | [C₃H₇]⁺ |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic reactions for aldehydes, aromatic compounds, and unsaturated systems. The primary proposed pathways are outlined below.
α-Cleavage
Alpha-cleavage is a common fragmentation pathway for carbonyl compounds, involving the cleavage of the bond adjacent to the carbonyl group. For this compound, two principal α-cleavages are plausible:
-
Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde group results in the formation of an [M-1]⁺ ion.
-
Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the carbonyl carbon and the phenyl-substituted carbon leads to the loss of a formyl radical, yielding a resonance-stabilized cation.
Benzylic Cleavage and Rearrangements
The presence of a phenyl group and an extended alkyl chain allows for benzylic cleavage and various rearrangements:
-
Loss of an Isopropyl Radical (•C₃H₇): Cleavage of the C-C bond beta to the phenyl group and gamma to the carbonyl group can lead to the loss of an isopropyl radical, resulting in the formation of the base peak at m/z 145.
-
Formation of the Tropylium (B1234903) Ion: The fragment at m/z 91 is characteristic of compounds containing a benzyl (B1604629) moiety and is attributed to the formation of the stable tropylium ion ([C₇H₇]⁺) through rearrangement.
-
Phenyl Cation: The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺).
McLafferty-type Rearrangement
A McLafferty-type rearrangement, common in carbonyl compounds with a sufficiently long alkyl chain, is also a potential fragmentation pathway. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond.
Visualized Fragmentation and Workflow
To further elucidate the fragmentation process and the experimental approach, the following diagrams are provided.
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
Experimental Protocols
A generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a representative example and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent such as dichloromethane (B109758) or methanol.
-
Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve if quantitative analysis is required.
-
Sample Extraction (for complex matrices): For samples such as food or fragrance matrices, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) should be employed to isolate the volatile and semi-volatile compounds.
Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Data Acquisition and Analysis
Data should be acquired in full scan mode. Compound identification can be confirmed by comparing the acquired mass spectrum with reference spectra in the NIST/EPA/NIH Mass Spectral Library. Retention time matching with an authentic standard provides further confirmation.
Conclusion
The mass spectrometry fragmentation of this compound provides a detailed fingerprint for its identification and structural confirmation. The key fragmentation pathways, dominated by cleavages influenced by the aldehyde functionality and the aromatic ring, lead to a characteristic set of fragment ions, with a prominent base peak at m/z 145. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, flavor science, and drug development.
References
Gas Chromatography Retention Index of 5-Methyl-2-phenyl-2-hexenal: A Technical Guide
This technical guide provides a comprehensive overview of the gas chromatography (GC) retention index of 5-Methyl-2-phenyl-2-hexenal, a significant flavor compound. The document is intended for researchers, scientists, and professionals in drug development and food science, offering detailed data, experimental protocols, and workflow visualizations.
Data Presentation: Retention Indices
The Kovats retention index (RI) is a crucial parameter for the identification of compounds in gas chromatography. It normalizes retention times relative to a series of n-alkane standards, allowing for inter-laboratory comparison of results. The retention index of this compound has been determined on various stationary phases, as summarized in the table below.
| Stationary Phase Type | Column Name | Retention Index | Reference |
| Non-Polar | CP-Sil-5 CB | 1485 | Counet et al., 2002[1] |
| DB-5 | 1483, 1535 | Peppard and Ramus, 1988[2] | |
| Semi-Standard Non-Polar | Multiple | 1482, 1483, 1486, 1488, 1521, 1535 | PubChem CID 5370602[3] |
| Polar | Supelcowax-10™ | 2083 | Chung, 2000[1] |
| DB-Wax | 2052, 2024, 2060 | Tao et al., 2008; Peppard and Ramus, 1988[2][3] |
Experimental Protocols
The determination of the gas chromatography retention index for this compound involves several key steps, from sample preparation to data analysis. The following protocols are based on methodologies reported in the cited literature.
Sample Preparation
The choice of sample preparation technique is critical for the accurate analysis of volatile and semi-volatile compounds like this compound. Common methods include:
-
Simultaneous Steam Distillation-Extraction (SDE): As employed by Chung (2000), this technique is suitable for extracting volatile and semi-volatile compounds from aqueous samples. The sample is boiled, and the resulting steam is passed through a solvent trap, where the analytes are extracted.
-
Vacuum Distillation and Liquid-Liquid Extraction (LLE): Counet et al. (2002) utilized this method, which involves the distillation of volatile compounds under reduced pressure, followed by extraction into an appropriate organic solvent.[1]
-
Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free technique, used by Tao et al. (2008), involves exposing a coated fiber to the headspace above the sample.[4] Volatile analytes adsorb to the fiber and are then thermally desorbed into the GC injector.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The prepared sample extract is then analyzed by GC-MS to separate and identify the individual components. A generalized protocol is as follows:
-
Injection: A specific volume of the sample extract is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The choice of column (polar or non-polar) will significantly affect the separation of compounds. The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.
-
Detection: As compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
Determination of Kovats Retention Index
To determine the Kovats retention index, a mixture of n-alkanes (e.g., C8-C20) is analyzed under the same chromatographic conditions as the sample. The retention times of the n-alkanes are then used to calculate the retention index (I) of the target compound using the following formula for linear temperature programming:
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
t_R(x) is the retention time of the target compound.
-
t_R(n) is the retention time of the n-alkane eluting immediately before the target compound.
-
t_R(n+1) is the retention time of the n-alkane eluting immediately after the target compound.
-
n is the carbon number of the n-alkane eluting immediately before the target compound.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the gas chromatography retention index of a volatile compound.
References
The Enigmatic Aroma of Cocoa: A Technical Guide to the Natural Occurrence of 5-Methyl-2-phenyl-2-hexenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-phenyl-2-hexenal, a volatile α,β-unsaturated aldehyde, is a significant contributor to the characteristic aroma of various natural products, most notably cocoa. Its unique organoleptic properties have also led to its use as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its presence in different biological sources, methodologies for its detection and quantification, its biosynthetic origins, and its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, food science, and drug development.
Natural Occurrence
This compound has been identified as a naturally occurring volatile compound in a select number of biological sources, spanning the plant and animal kingdoms.
In Flora
The most well-documented natural source of this compound is the cocoa bean (Theobroma cacao) . It is considered a key component of the desirable chocolate aroma, contributing to its characteristic rich and nutty notes.[1] The compound has been detected in both fermented and roasted cocoa beans, indicating its formation or release during processing. While its presence is confirmed, precise quantitative data in raw or processed cocoa beans remains limited in publicly available literature. One study on artisanal 80% chocolate identified this compound and reported its relative peak area, but did not provide a specific concentration.[2]
There are also mentions of this compound being a component of cinnamon oil , although detailed analytical studies confirming its concentration are scarce in peer-reviewed literature.[3]
In Fauna
Furthermore, this compound has been found in the scent gland secretions of male cave crickets (Troglophilus cavicola and T. neglectus) . This suggests a potential role as a pheromone or a defensive compound in these insects.
Quantitative Data
A significant gap in the current scientific literature is the lack of comprehensive quantitative data for this compound in its natural sources. The table below summarizes the available information, highlighting the need for further quantitative studies.
| Natural Source | Part/Condition | Method of Analysis | Concentration/Value | Reference |
| Artisanal Chocolate (80% cocoa) | Matured and roasted beans | HS-SPME/GC-MS | Relative Peak Area: 0.61 | [2] |
| Roasted Mullet Roe | Roasted | HS-SPME-GC-O/AEDA | Identified as a primary odorant | [4] |
Experimental Protocols
The primary analytical technique for the identification and quantification of this compound in complex matrices is Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .
General HS-SPME-GC-MS Protocol for Volatile Compound Analysis in Cocoa Beans
This protocol is a generalized procedure based on methodologies reported for the analysis of volatile compounds in cocoa.[5][6]
3.1.1. Sample Preparation:
-
Cryogenically grind fermented and dried cocoa beans into a fine powder.
-
Accurately weigh a specific amount of the powdered sample (e.g., 1-5 g) into a headspace vial.
-
Add an appropriate internal standard solution for quantification.
-
Seal the vial tightly with a PTFE/silicone septum.
3.1.2. HS-SPME:
-
Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 30 minutes) at the same temperature.
3.1.3. GC-MS Analysis:
-
Desorb the extracted volatiles from the SPME fiber in the heated injection port of the GC.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms or equivalent).
-
Utilize a temperature program to achieve optimal separation of the analytes.
-
Detect and identify the compounds using a mass spectrometer, comparing the obtained mass spectra with reference libraries (e.g., NIST, Wiley).
-
For quantification, create a calibration curve using a certified standard of this compound.
Experimental Workflow for HS-SPME-GC-MS Analysis
Caption: Workflow for the analysis of volatile compounds in cocoa beans using HS-SPME-GC-MS.
Biosynthesis
The biosynthesis of this compound is believed to occur via an aldol (B89426) condensation reaction between two precursor aldehydes: phenylacetaldehyde (B1677652) and 3-methylbutanal (B7770604) (isovaleraldehyde) .[7][8]
Precursor Formation
-
Phenylacetaldehyde: In plants, phenylacetaldehyde is biosynthesized from the amino acid L-phenylalanine through various enzymatic pathways. One key enzyme is phenylalanine decarboxylase.[9]
-
3-Methylbutanal (Isovaleraldehyde): This branched-chain aldehyde is derived from the amino acid L-leucine through a series of enzymatic reactions.
Aldol Condensation
The crucial step in the formation of this compound is the aldol condensation of phenylacetaldehyde and 3-methylbutanal. This reaction involves the formation of a new carbon-carbon bond between the α-carbon of one aldehyde and the carbonyl carbon of the other, followed by dehydration to form the α,β-unsaturated aldehyde. While this reaction can be performed synthetically, the specific enzymes catalyzing this condensation in cocoa beans or other natural sources have not yet been fully elucidated.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound via aldol condensation.
Biological Activity
Preliminary information suggests that this compound possesses antifungal properties .[3]
Proposed Mechanism of Antifungal Action
The antifungal activity of α,β-unsaturated aldehydes, the chemical class to which this compound belongs, is generally attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent adducts with nucleophilic groups in essential biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and enzymes. This can lead to a cascade of detrimental effects on the fungal cell.
Based on information for related compounds and commercial claims for this compound, the proposed antifungal mechanisms include:
-
Inhibition of Fatty Acid and Sterol Synthesis: Disruption of enzymes involved in the biosynthesis of fatty acids and sterols, which are crucial components of the fungal cell membrane.[3][10]
-
Inhibition of DNA and RNA Polymerases: Interference with the activity of DNA and RNA polymerases, thereby inhibiting nucleic acid synthesis and replication.[3]
-
Disruption of Mitochondrial Energy Metabolism: Studies on other α,β-unsaturated aldehydes, such as (E)-2-hexenal, have shown that they can disrupt mitochondrial function and induce apoptosis in fungal spores.[11]
Potential Antifungal Mechanisms of this compound
Caption: Potential mechanisms of antifungal action for this compound.
Conclusion and Future Directions
This compound is a naturally occurring compound of significant interest due to its contribution to the desirable aroma of cocoa and its potential biological activities. While its presence in several natural sources has been established, there is a clear need for further research in several key areas. Future studies should focus on:
-
Quantitative Analysis: Development and application of validated analytical methods to accurately quantify the concentration of this compound in cocoa beans, roasted mullet roe, and other potential natural sources.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes responsible for the aldol condensation of phenylacetaldehyde and 3-methylbutanal in biological systems.
-
Investigation of Biological Activities: Rigorous scientific investigation into the antifungal properties of this compound, including determination of its spectrum of activity, minimum inhibitory concentrations (MICs), and a detailed elucidation of its mechanism of action at the molecular level.
A deeper understanding of these aspects will not only enhance our knowledge of natural product chemistry and food science but also pave the way for potential applications of this compound in the food, fragrance, and pharmaceutical industries.
References
- 1. Chemical and flavor profile changes of cocoa beans (Theobroma cacao L.) during primary fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the Different Maturation Conditions of Cocoa Beans on the Chemical Profile of Craft Chocolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of aroma active volatile components in roasted mullet roe [ouci.dntb.gov.ua]
- 4. Characterization of aroma active volatile components in roasted mullet roe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Proline-Based Artificial Enzyme That Favors Aldol Condensation Enables Facile Synthesis of Aliphatic Ketones via Tandem Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the fungal fatty acid synthase type I multienzyme complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ( E)-2-Hexenal, as a Potential Natural Antifungal Compound, Inhibits Aspergillus flavus Spore Germination by Disrupting Mitochondrial Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 5-Methyl-2-phenyl-2-hexenal in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-Methyl-2-phenyl-2-hexenal, a significant compound in the flavor, fragrance, and pharmaceutical industries. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Quantitative Solubility Data
The solubility of this compound has been quantitatively determined in a limited number of polar protic organic solvents. The available data, measured at 25°C, is summarized in the table below for easy comparison. This data is crucial for researchers developing formulations, designing purification processes, and conducting chemical synthesis.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Ethanol | 25 | 1277.08[1] |
| Methanol | 25 | 667.89[1] |
| Isopropanol | 25 | 1004.35[1] |
Qualitative assessments indicate that this compound is soluble in oils and alcohol, while being insoluble in water[][3].
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely recognized and validated shake-flask method.
1. Materials and Equipment:
-
This compound (high purity grade)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The excess solid ensures that a saturated solution is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Withdrawal and Preparation:
-
After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant of each vial using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Record the exact volume of the filtered saturated solution.
-
Dilute the sample with the same organic solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted samples of the saturated solution.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
-
3. Data Reporting:
-
Report the average solubility value and the standard deviation from the replicate experiments.
-
Clearly state the experimental temperature.
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the determination of solubility using the shake-flask method.
Caption: Workflow for the determination of solubility via the shake-flask method.
References
An In-depth Technical Guide to the Material Safety of 5-Methyl-2-phenyl-2-hexenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 5-Methyl-2-phenyl-2-hexenal (CAS No. 21834-92-4), a compound used as a flavoring agent and in fragrance formulations. This document synthesizes available data on its physicochemical properties, toxicological profile, and handling procedures to inform risk assessment and ensure safe laboratory and manufacturing practices.
Physicochemical Properties
Understanding the physical and chemical characteristics of this compound is fundamental to its safe handling and use in experimental and developmental settings. The following table summarizes key quantitative data sourced from various material safety data sheets and chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O | [1][2][3][4][5] |
| Molecular Weight | 188.27 g/mol | [2][3][4][5] |
| Appearance | Clear to light yellow liquid | [3][4][6] |
| Odor | Sweet, chocolate, green, aldehydic | [3][4][6] |
| Boiling Point | 100 °C at 7 mmHg | [1] |
| 280.58 °C | [4] | |
| Melting Point | 207 °C (literature) | [1] |
| Flash Point | 110 °C (literature) | [1] |
| >93.3 °C (>200.0 °F) | ||
| 113 °C (closed cup) | [7] | |
| Density | 0.973 g/mL at 25 °C (literature) | [7] |
| 0.965 - 0.975 g/mL at 20 °C | [2][3] | |
| Refractive Index | n20/D 1.534 (literature) | [7] |
| n20/D 1.529 - 1.539 | [2] | |
| n20/D 1.5310 - 1.5360 | [2][3] | |
| Vapor Pressure | 0.003 mmHg at 20 °C | [4] |
| Vapor Density | >1 (vs air) | [7] |
| Solubility | Insoluble in water. Soluble in oils and ethanol. | [2][3][8] |
Toxicological Data
The toxicological profile of a substance is critical for assessing its potential health hazards. While comprehensive data for this compound is not fully available in all areas, a key subchronic toxicity study provides valuable insights.
Acute Toxicity
Data on acute toxicity, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), are not consistently available across reviewed safety data sheets.
| Route | Species | Value | Reference |
| Oral LD50 | Not available | No data available | [1] |
| Dermal LD50 | Not available | No data available | [1] |
| Inhalation LC50 | Not available | No data available | [1] |
Subchronic Toxicity
A 90-day oral gavage study was conducted in F344 rats to evaluate the subchronic toxicity of this compound.[9]
| Study Parameter | Result | Reference |
| Species | F344 rats | [9] |
| Administration Route | Oral gavage | [9] |
| Dosage Levels | 0, 8, 24, and 70 mg/kg body weight/day | [9] |
| Duration | 90 days | [9] |
| Key Findings | - No mortality or clinical signs were observed. - Body weight and food consumption were unaffected. - Significant decreases in monocyte counts were observed in females at 24 and 70 mg/kg BW/day. | [9] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Experimental Protocols
90-Day Subchronic Oral Toxicity Study Methodology
The following protocol is a summarized representation based on the available abstract of the study conducted on F344 rats.[9]
Objective: To assess the subchronic toxicity of this compound following 90 days of oral administration.
Test System:
-
Species: F344 rats
-
Sex: Male and Female
Experimental Design:
-
Groups: Four groups of animals for each sex.
-
Dosage: 0 (control), 8, 24, and 70 mg/kg of body weight per day.
-
Route of Administration: Oral gavage.
-
Duration: 90 consecutive days.
Parameters Monitored:
-
Clinical Observations: Daily checks for any signs of toxicity.
-
Mortality: Recorded daily.
-
Body Weight: Measured periodically throughout the study.
-
Food Consumption: Measured periodically.
-
Hematology: Blood samples collected at the end of the study for analysis of parameters including monocyte counts.
Data Analysis: Statistical analysis was performed to compare the treated groups with the control group.
Visualized Workflows
Hazard Identification and Risk Assessment Workflow
The following diagram illustrates a typical workflow for identifying and assessing the risks associated with handling a chemical substance like this compound in a research or drug development setting.
Caption: Workflow for Chemical Hazard Identification and Risk Assessment.
Standard Operating Procedure (SOP) Logic for Safe Handling
This diagram outlines the logical steps in a standard operating procedure for the safe handling of this compound.
Caption: Logical Flow for Safe Handling Standard Operating Procedure.
References
- 1. echemi.com [echemi.com]
- 2. Showing Compound this compound (FDB008539) - FooDB [foodb.ca]
- 3. This compound [ventos.com]
- 4. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 5. METHYL-5-PHENYL-2-HEXENAL (COCAL HEXENAL) | TECHNICAL DATA [prodasynth.com]
- 6. cocoa hexenal [thegoodscentscompany.com]
- 7. This compound = 96 , FG 21834-92-4 [sigmaaldrich.com]
- 8. This compound | C13H16O | CID 5370602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Toxicological Profile of 5-Methyl-2-phenyl-2-hexenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-phenyl-2-hexenal is an alpha,beta-unsaturated aldehyde recognized for its characteristic aldehydic, sweet, and cocoa-like aroma.[1][2][3][4][5] It is utilized as a fragrance ingredient in perfumes, cosmetics, and other consumer products, and as a flavoring agent in the food industry.[1][2][5][6] Given its use in products that come into direct contact with consumers, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety.
This technical guide provides a comprehensive overview of the available toxicological data for this compound. It summarizes quantitative data, details relevant experimental protocols, and presents visual workflows for the key toxicological assessments.
Toxicological Data Summary
The available quantitative toxicological data for this compound is summarized in the tables below.
Table 1: Repeated Dose Toxicity
| Study Type | Species | Route | Doses | NOAEL | Key Findings | Reference |
| 90-Day Subchronic Toxicity | F344 Rats | Gavage | 0, 8, 24, and 70 mg/kg body weight/day | 70 mg/kg body weight/day | No treatment-related mortality or clinical signs. No adverse effects on body weight, food consumption, hematology, clinical chemistry, or histopathology at the doses tested. | (Nakamura et al., 2021) |
Table 2: Irritation and Sensitization
| Endpoint | Test Type | Result | Classification |
| Skin Irritation | Not Specified | Causes skin irritation.[6] | Skin Irritant Category 2 |
| Eye Irritation | Not Specified | Causes serious eye irritation.[6] | Eye Irritant Category 2 |
| Skin Sensitization | Not Specified | May cause an allergic skin reaction.[6] | Skin Sensitizer Category 1 |
Note: Specific quantitative data from skin and eye irritation studies (e.g., Draize test scores) and skin sensitization studies (e.g., EC3 value from a Local Lymph Node Assay) for this compound are not publicly available.
Table 3: Genotoxicity
| Assay Type | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | No data available |
| In Vitro Mammalian Cell Micronucleus Test | No data available |
Note: Multiple safety data sheets indicate that there is no data available for the genotoxicity of this compound.
Table 4: Acute Toxicity
| Route | Test Type | Result |
| Oral | LD50 | No data available |
| Dermal | LD50 | No data available |
| Inhalation | LC50 | No data available |
Note: Safety data sheets consistently report that no data is available for the acute toxicity of this compound.
Experimental Protocols
Detailed experimental protocols for the key toxicological endpoints are described below, based on internationally recognized OECD guidelines, which are the standard for regulatory toxicology.
90-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 408)
A 90-day subchronic oral toxicity study in rodents is conducted to evaluate the adverse effects of a substance administered daily over a prolonged period.
-
Test System: Typically, the study uses laboratory rats (e.g., Fischer 344), with an equal number of males and females in each group.
-
Administration: The test substance is administered orally, often by gavage, daily for 90 days.
-
Dose Levels: A control group receiving the vehicle only and at least three dose levels of the test substance are used. The doses are selected based on the results of acute toxicity studies and range-finding studies. For this compound, doses of 8, 24, and 70 mg/kg body weight/day were used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.
-
Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. The weights of major organs are recorded. A comprehensive set of tissues from all animals (or at least from the control and high-dose groups) are preserved for histopathological examination.
-
Endpoint Analysis: The study aims to identify any target organs for toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Test System: The albino rabbit is the recommended species.
-
Procedure: A small area of the animal's fur is clipped. A single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: After exposure, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored using a standardized system (e.g., Draize scoring system). The scores for erythema and edema are used to calculate a Primary Irritation Index.
-
Classification: Based on the scores and the reversibility of the effects, the substance is classified as corrosive, irritating, or non-irritating.
References
In-depth Technical Guide: Antifungal Properties of 5-Methyl-2-phenyl-2-hexenal
An Examination of a Cinnamaldehyde (B126680) Derivative in the Context of Fungal Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Methyl-2-phenyl-2-hexenal, a derivative of cinnamaldehyde, is primarily recognized for its application in the flavor and fragrance industry. While its parent compound, cinnamaldehyde, and other related aldehydes are well-documented for their potent antifungal activities, specific, publicly accessible research detailing the quantitative antifungal efficacy, experimental protocols, and mechanisms of action for this compound is notably scarce. This guide synthesizes the available information on this specific compound and provides a comprehensive overview of the established antifungal properties of its parent and related structures to offer a predictive context for its potential bioactivity.
Introduction to this compound
This compound is an aromatic aldehyde with the chemical formula C₁₃H₁₆O.[1] It is structurally related to cinnamaldehyde, the primary component of cinnamon oil. The compound is predominantly used as a flavoring agent and fragrance component, valued for its characteristic sweet, cocoa, and chocolate-like aroma.[2][3][4] While one commercial supplier notes it as an effective antifungal that inhibits fatty acid and sterol synthesis, this claim is not substantiated by cited, peer-reviewed research in the public domain.[1] A comprehensive literature review confirms that very few scientific articles have been published on this compound, particularly concerning its biological activities.[5]
Contextual Antifungal Activity: Cinnamaldehyde and Related Derivatives
Given the lack of specific data for this compound, an analysis of closely related compounds is necessary to infer potential antifungal mechanisms and efficacy. Cinnamaldehyde and other α,β-unsaturated aldehydes are well-studied for their broad-spectrum antimicrobial properties.[6]
Established Mechanisms of Action for Cinnamaldehyde
Research has shown that cinnamaldehyde exerts its antifungal effects through multiple mechanisms:[7]
-
Cell Wall Disruption: Inhibition of cell wall biosynthesis, compromising structural integrity.
-
Membrane Damage: Alteration of cell membrane structure and integrity, leading to leakage of cellular contents.
-
Enzyme Inhibition: Specifically targeting and inhibiting membrane-bound ATPases.
Antifungal Activity of (E)-2-Hexenal
(E)-2-hexenal, another related α,β-unsaturated aldehyde, demonstrates potent antifungal activity by disrupting mitochondrial function and ergosterol (B1671047) biosynthesis.[8][9] Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its inhibition is a primary target for many established antifungal drugs.
The proposed mechanism for these related aldehydes often involves the disruption of key metabolic and structural pathways within the fungal cell.
Postulated Mechanism of Action for this compound
Based on the uncited supplier information and the known mechanisms of related aldehydes, a potential antifungal mechanism for this compound can be postulated. The compound likely targets the fungal cell membrane, a common mode of action for lipophilic molecules of this class.
A hypothetical workflow for investigating these properties would involve several key stages, from initial screening to detailed mechanistic studies.
Caption: Hypothetical experimental workflow for characterizing antifungal properties.
Quantitative Data from Related Compounds
While no quantitative data exists for this compound, the following tables summarize the efficacy of its parent compound, cinnamaldehyde, against common fungal pathogens to provide a benchmark.
Table 1: Antifungal Activity of Cinnamaldehyde against Candida Species
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | 51 - 125 | 69.65 - 93.7 | [10][11] |
| Candida glabrata | 48.8 | 62.5 | [11] |
| Candida tropicalis | 64 | - | [10] |
| Candida krusei | 50.8 | - | [10] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Values are presented as ranges from cited studies.
Table 2: Antifungal Activity of (E)-2-Hexenal against Plant Pathogens
| Fungal Strain | MIC (µL/L) | MFC (µL/L) | Reference |
| Botrytis cinerea | 160 | 320 | |
| Geotrichum citri-aurantii | 500 (µL/mL) | 1000 (µL/mL) | [9] |
Standard Experimental Protocols
To facilitate future research, this section details the standard methodologies used to evaluate the antifungal properties of cinnamaldehyde derivatives.
Broth Microdilution Assay for MIC and MFC Determination
This is the most common method for determining the minimum inhibitory and fungicidal concentrations of a compound.
-
Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans) are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in culture medium (e.g., RPMI-1640) to the final required inoculum concentration.
-
Compound Dilution: The test compound (e.g., cinnamaldehyde) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well containing the diluted compound. Positive (inoculum only) and negative (medium only) controls are included. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plate is incubated for a further 24-48 hours. The MFC is the lowest concentration from which no fungal colonies grow on the sub-culture plate.
Caption: Workflow for MIC and MFC determination via broth microdilution.
Conclusion and Future Perspectives
There is currently a significant gap in the scientific literature regarding the specific antifungal properties of this compound. While its structural similarity to cinnamaldehyde and other bioactive aldehydes suggests a high potential for antifungal activity, dedicated research is required to confirm this hypothesis. Future studies should focus on performing systematic antifungal screening against a broad panel of human and plant fungal pathogens. Should activity be confirmed, subsequent mechanistic studies focusing on cell membrane integrity and ergosterol biosynthesis would be a logical progression, potentially positioning this compound as a novel lead in the development of new antifungal agents.
References
- 1. This compound | 21834-92-4 | WAA83492 [biosynth.com]
- 2. This compound [ventos.com]
- 3. cocoa hexenal [thegoodscentscompany.com]
- 4. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 5. Showing Compound this compound (FDB008539) - FooDB [foodb.ca]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. Cinnamaldehyde and its derivatives, a novel class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. The The Effects of Cinnamaldehyde (Cinnamon Derivatives) and Nystatin on Candida Albicans and Candida Glabrata | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
5-Methyl-2-phenyl-2-hexenal: A Technical Guide on its Role as an Insect Semiochemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-phenyl-2-hexenal, a volatile organic compound, has been identified as a semiochemical in certain insect species. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its role in insect communication. Due to the limited publicly available research on this specific semiochemical, this document also outlines generalized experimental protocols and signaling pathways relevant to the study of insect chemical ecology, particularly concerning aldehyde pheromones. This guide is intended to serve as a foundational resource for researchers investigating this compound and similar compounds for applications in pest management and drug development.
Introduction
This compound (C₁₃H₁₆O) is a naturally occurring compound found in various plants and is also utilized as a flavoring and fragrance agent, notably for its characteristic cocoa-like aroma. In the realm of chemical ecology, it has been identified as a male-specific exocrine compound in the scent glands of cave crickets, Troglophilus cavicola and T. neglectus. This discovery strongly suggests a pheromonal function, likely involved in mating behaviors. As a semiochemical, this compound presents a potential target for the development of novel pest management strategies based on behavioral manipulation.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol |
| CAS Number | 21834-92-4 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Cocoa, chocolate, nutty |
| Boiling Point | ~285 °C |
| Density | ~0.97 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents |
Role as an Insect Semiochemical
The primary evidence for this compound's role as an insect semiochemical comes from a study on cave crickets.
Identified Species and Function
-
Species: Troglophilus cavicola and Troglophilus neglectus (Cave Crickets)
-
Source: Male scent glands
-
Postulated Function: Male-specific sex pheromone, likely involved in attracting females or mediating male-male interactions.
Quantitative Behavioral and Electrophysiological Data
Currently, there is a significant lack of publicly available quantitative data on the behavioral and electrophysiological responses of insects to this compound. Such data is crucial for understanding its potency and specificity as a semiochemical. The following tables are provided as templates to guide future research and data presentation.
Table 2: Template for Behavioral Response Data in a Two-Choice Olfactometer Assay
| Concentration (ng/µL) | n | % Attraction | % No Choice | % Repulsion | p-value |
| Control (Solvent) | 30 | - | - | - | - |
| 0.01 | 30 | Data not available | Data not available | Data not available | Data not available |
| 0.1 | 30 | Data not available | Data not available | Data not available | Data not available |
| 1 | 30 | Data not available | Data not available | Data not available | Data not available |
| 10 | 30 | Data not available | Data not available | Data not available | Data not available |
| 100 | 30 | Data not available | Data not available | Data not available | Data not available |
Table 3: Template for Electroantennography (EAG) Dose-Response Data
| Log Concentration (ng) | Mean EAG Response (mV) ± SE |
| -2 (0.01 ng) | Data not available |
| -1 (0.1 ng) | Data not available |
| 0 (1 ng) | Data not available |
| 1 (10 ng) | Data not available |
| 2 (100 ng) | Data not available |
Experimental Protocols
Detailed experimental protocols from the original identification study are not fully accessible. Therefore, this section provides generalized methodologies commonly employed in the field of insect chemical ecology for the identification and characterization of semiochemicals.
Collection and Analysis of Scent Gland Secretions
This protocol outlines a general procedure for the extraction and analysis of volatile compounds from insect scent glands.
Electroantennography (EAG)
EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus.
Behavioral Assays (Two-Choice Olfactometer)
A two-choice olfactometer is a common apparatus for studying insect behavioral responses to odors.
Biosynthesis and Signaling Pathways
The specific biosynthetic pathway for this compound in insects has not been elucidated. However, a generalized pathway for the biosynthesis of aldehyde pheromones in insects is presented below. Similarly, the specific olfactory receptors and downstream signaling components for this compound are unknown. A generalized insect olfactory signaling pathway for aldehydes is also illustrated.
Generalized Biosynthesis of Aldehyde Pheromones
Methodological & Application
Synthesis of 5-Methyl-2-phenyl-2-hexenal via aldol condensation
Application Notes: Synthesis of 5-Methyl-2-phenyl-2-hexenal
Introduction
This compound is an α,β-unsaturated aldehyde with applications in the flavor, fragrance, and pharmaceutical industries.[1][2][3] It is recognized for its characteristic warm, spicy, and floral scent, often with notes of cocoa and chocolate.[4][5] This application note details the synthesis of this compound via a Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds.[6][7]
Reaction Principle: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation reaction.[1] It specifically involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] In this synthesis, 4-methyl-2-pentanone (B128772), which possesses α-hydrogens, acts as the enolizable component (the nucleophile). Benzaldehyde (B42025), which has no α-hydrogens, serves as the electrophilic partner.[7]
The reaction is typically base-catalyzed. A strong base, such as sodium hydroxide, deprotonates the α-carbon of 4-methyl-2-pentanone to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of benzaldehyde. The resulting intermediate, a β-hydroxy ketone, readily undergoes dehydration (loss of a water molecule) to yield the stable, conjugated α,β-unsaturated product, this compound.[6][8] The dehydration step is often spontaneous or promoted by heat, driven by the formation of an extended conjugated system involving the benzene (B151609) ring and the carbonyl group.[7]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via Claisen-Schmidt condensation. Note that yields are highly dependent on specific reaction conditions and purification efficiency.
| Parameter | Value | Notes |
| Reactant 1 | Benzaldehyde | The electrophilic carbonyl component. |
| Reactant 2 | 4-Methyl-2-pentanone | The nucleophilic, enolizable ketone. |
| Catalyst | Sodium Hydroxide (NaOH) | A strong base is required to generate the enolate. |
| Solvent | 95% Ethanol (B145695) | A common solvent for aldol condensations. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently without heating. |
| Reaction Time | 24 hours | Stirring for an extended period can lead to higher conversion. |
| Typical Yield | 70-90% | Quantitative yields have been reported for Claisen-Schmidt reactions under optimized conditions.[1] |
| Product Formula | C₁₃H₁₆O | [4][9] |
| Product Mol. Weight | 188.27 g/mol | [4][9] |
| Product Appearance | Pale yellow liquid | [3][9] |
Experimental Protocols
Materials and Equipment:
-
Benzaldehyde (C₇H₆O)
-
4-Methyl-2-pentanone (C₆H₁₂O)
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Procedure:
-
Preparation of Reagents:
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
Ensure all glassware is clean and dry.
-
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-pentanone (1.0 equivalent).
-
Add benzaldehyde (1.0 equivalent).
-
Add 30 mL of 95% ethanol and stir the mixture until a homogeneous solution is formed.
-
-
Catalyst Addition and Reaction:
-
Slowly add 10 mL of the 10% NaOH solution to the stirred mixture of reactants.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The formation of a precipitate or a change in color may be observed.
-
-
Workup and Extraction:
-
After 24 hours, pour the reaction mixture into a separatory funnel containing 50 mL of water and 30 mL of diethyl ether.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Extract the aqueous layer two more times with 20 mL portions of diethyl ether.
-
Combine the organic extracts.
-
Wash the combined organic layer with 50 mL of water, followed by 50 mL of saturated brine solution to remove residual base and dissolved salts.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the solvent (diethyl ether) using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by either vacuum distillation or column chromatography on silica (B1680970) gel to yield the final, pure product.
-
Visualizations
Reaction Mechanism: Claisen-Schmidt Condensation
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 21834-92-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. magritek.com [magritek.com]
- 7. praxilabs.com [praxilabs.com]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. This compound [ventos.com]
Application Notes and Protocols: Synthesis of 5-Methyl-2-phenyl-2-hexenal via Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-phenyl-2-hexenal (B1583446) is an α,β-unsaturated aldehyde with applications in the fragrance and pharmaceutical industries.[1][2] It serves as a valuable intermediate in the synthesis of more complex molecules and drug precursors due to its reactive aldehyde group.[1] The synthesis of this compound is efficiently achieved through a Claisen-Schmidt condensation, a specific type of crossed aldol (B89426) condensation.[3] This reaction involves the condensation of an aromatic carbonyl compound lacking α-hydrogens (in this case, benzaldehyde) with an aldehyde or ketone that possesses α-hydrogens (here, 3-methylbutanal (B7770604), also known as isovaleraldehyde).[3][4] The reaction is typically base-catalyzed and proceeds via the formation of an enolate, followed by a condensation and subsequent dehydration to yield the final α,β-unsaturated product.[5][6]
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound from benzaldehyde (B42025) and 3-methylbutanal proceeds in three primary stages: enolate formation, aldol addition, and dehydration.
-
Enolate Formation: A strong base, such as sodium hydroxide, deprotonates the α-carbon of 3-methylbutanal, which is the only reactant with acidic α-hydrogens. This results in the formation of a resonance-stabilized enolate ion.[7][8]
-
Aldol Addition: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde. Since benzaldehyde lacks α-hydrogens, it cannot form an enolate and thus solely acts as the electrophile, which prevents self-condensation and leads to a specific product.[9][10] This nucleophilic addition results in the formation of a β-hydroxy aldehyde intermediate (an aldol).[11][12]
-
Dehydration: The aldol intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under the reaction conditions, often facilitated by heat.[10][11] This elimination step is particularly favorable as it results in a conjugated system where the newly formed double bond is conjugated with both the phenyl ring and the carbonyl group, leading to a highly stable final product.[10][13]
References
- 1. This compound (21834-92-4) | Quality Chemical [chemicalbull.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Explain the mechanism of claisenschmidt reaction class 11 physics CBSE [vedantu.com]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. praxilabs.com [praxilabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Basecatalyzed aldol condensation occurs with a benzaldehyde class 12 chemistry JEE_Main [vedantu.com]
- 10. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
Stereoselective Synthesis of 5-Methyl-2-phenyl-2-hexenal Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (E) and (Z) isomers of 5-Methyl-2-phenyl-2-hexenal, a key intermediate in the fragrance and pharmaceutical industries. The protocols outlined below are based on established stereoselective olefination reactions, offering pathways to high-purity isomers.
Introduction
This compound is a valuable α,β-unsaturated aldehyde. The stereochemistry of the trisubstituted double bond significantly influences its biological activity and sensory properties. Therefore, precise control over the synthesis of the individual (E) and (Z) isomers is of paramount importance for research and development in medicinal chemistry and material science. This guide details methodologies for achieving high stereoselectivity in the synthesis of these isomers.
General Synthetic Strategies
The primary approach to the stereoselective synthesis of this compound isomers involves the olefination of a carbonyl compound. The choice of olefination method is critical for controlling the geometry of the resulting double bond.
-
For the (E)-isomer , the Horner-Wadsworth-Emmons (HWE) reaction is a reliable method, typically favoring the formation of the thermodynamically more stable (E)-alkene.
-
For the (Z)-isomer , the Still-Gennari modification of the HWE reaction provides excellent selectivity for the kinetically favored (Z)-alkene.
-
An alternative, though often less stereoselective method, is the base-catalyzed aldol (B89426) condensation , which can provide a mixture of isomers.
Below are detailed protocols for these synthetic routes.
Data Presentation
Table 1: Summary of Synthetic Methods and Expected Outcomes
| Method | Target Isomer | Key Reagents | Typical Yield (%) | Typical E/Z Ratio |
| Horner-Wadsworth-Emmons | (E) | Triethyl phosphonoacetate, NaH | 70-90 | >95:5 |
| Still-Gennari Olefination | (Z) | Bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6 (B118740) | 60-80 | >95:5 |
| Base-Catalyzed Aldol Condensation | Mixture | Phenylacetaldehyde (B1677652), 3-Methylbutanal (B7770604), NaOH | 50-70 | Varies |
Experimental Protocols
Protocol 1: Synthesis of (E)-5-Methyl-2-phenyl-2-hexenal via Horner-Wadsworth-Emmons Reaction
This protocol is designed to favor the formation of the (E)-isomer.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
3-Methylbutanal (isovaleraldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 3-methylbutanal (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure (E)-5-Methyl-2-phenyl-2-hexenal.
Protocol 2: Synthesis of (Z)-5-Methyl-2-phenyl-2-hexenal via Still-Gennari Olefination
This protocol is optimized for the synthesis of the (Z)-isomer.
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
3-Methylbutanal (isovaleraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 18-crown-6 (1.2 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS (1.1 eq, as a solution in THF or toluene) dropwise to the stirred solution.
-
To this solution, add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 3-methylbutanal (1.0 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (Z)-5-Methyl-2-phenyl-2-hexenal.
Protocol 3: Non-Stereoselective Synthesis via Base-Catalyzed Aldol Condensation
This protocol, adapted from a patented procedure, typically yields a mixture of (E) and (Z) isomers.[1]
Materials:
-
Phenylacetaldehyde
-
3-Methylbutanal (isovaleraldehyde)
-
Sodium acetate
-
Ethanol
-
Water
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium acetate (0.62 eq) in a mixture of water and ethanol.
-
To this solution, add a mixture of phenylacetaldehyde (1.0 eq) and 3-methylbutanal (1.0 eq) dropwise with stirring.
-
Add a catalytic amount of NaOH.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with a saturated NaCl solution and dry over anhydrous MgSO₄.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to separate the isomers.[1]
Visualizations
Figure 1: Synthetic pathways for this compound isomers.
Figure 2: General workflow for purification and isolation of isomers.
Conclusion
The stereoselective synthesis of this compound isomers is readily achievable through well-established olefination methodologies. The Horner-Wadsworth-Emmons reaction provides a reliable route to the (E)-isomer, while the Still-Gennari modification offers high selectivity for the (Z)-isomer. For applications where a mixture of isomers is acceptable or further separation is planned, a classical aldol condensation offers a straightforward, albeit non-selective, approach. The choice of synthetic strategy should be guided by the desired stereochemical purity and the specific requirements of the research or development application.
References
Application Notes and Protocols for the Purification of 5-Methyl-2-phenyl-2-hexenal by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-phenyl-2-hexenal (B1583446), a key intermediate in the synthesis of various pharmaceutical compounds and a significant component in the flavor and fragrance industry, often requires high purity for its applications.[1][2][3][4][5] Fractional distillation, particularly under vacuum, is a highly effective method for purifying this high-boiling point aldehyde from synthesis byproducts and other impurities.[6] This document provides detailed application notes and a comprehensive protocol for the purification of this compound using laboratory-scale vacuum fractional distillation.
Understanding the Separation
The successful purification of this compound by fractional distillation relies on the differences in boiling points between the target compound and potential impurities.
Physical Properties of this compound
A thorough understanding of the physical properties of this compound is crucial for designing an effective distillation protocol.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₆O | [5][7] |
| Molecular Weight | 188.27 g/mol | [2] |
| Appearance | Light yellow to yellow liquid | [2][7] |
| Boiling Point (Atmospheric) | 280.58 °C | [7] |
| Boiling Point (Vacuum) | 96-105 °C at 0.7 mmHg | [6] |
| Vapor Pressure | 0.003 mmHg at 20 °C | [7] |
| Density | 0.973 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.529 - 1.539 | [2] |
| Solubility | Soluble in organic solvents; insoluble in water. | [8] |
Potential Impurities and Their Properties
This compound is commonly synthesized via an aldol (B89426) condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde.[6] Therefore, the crude product may contain unreacted starting materials as the primary impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| Isovaleraldehyde | C₅H₁₀O | 86.13 | 92-93 |
| Phenylacetaldehyde | C₈H₈O | 120.15 | 194-195 |
The significant difference in atmospheric boiling points between the impurities and the desired product suggests that fractional distillation is a suitable purification method. The high boiling point of this compound necessitates the use of vacuum distillation to prevent thermal decomposition.
Experimental Protocol: Vacuum Fractional Distillation
This protocol outlines the steps for purifying crude this compound on a laboratory scale.
Materials and Equipment
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Fractionating column (Vigreux or packed column, e.g., with Raschig rings or glass beads)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 300 °C)
-
Condenser (Liebig or Allihn)
-
Vacuum adapter
-
Receiving flasks (multiple, round-bottom)
-
Vacuum pump
-
Cold trap
-
Manometer
-
Glass wool (for insulating the column)
-
Aluminum foil
-
Clamps and stands
-
Inert gas source (Nitrogen or Argon)
-
Vacuum grease
Pre-Distillation Preparation
-
Apparatus Assembly: Assemble the vacuum fractional distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Joints: Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Inert Atmosphere: It is advisable to work under an inert atmosphere to prevent the oxidation of the aldehyde at high temperatures.[9] Purge the system with nitrogen or argon before starting the distillation.
-
Column Insulation: For efficient separation, insulate the fractionating column with glass wool and wrap it with aluminum foil. This helps maintain the temperature gradient necessary for fractional distillation.
Distillation Procedure
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Close the system to the atmosphere and slowly turn on the vacuum pump. The pressure should gradually decrease. A cold trap between the apparatus and the pump is essential to protect the pump from volatile components.
-
Heating and Stirring: Once a stable vacuum is achieved (e.g., around 0.7 mmHg), begin stirring and gradually heat the distillation pot using the heating mantle.
-
Collecting Fractions:
-
Forerun: The first fraction to distill will be the lower-boiling impurities, primarily isovaleraldehyde. The head temperature will be significantly lower than the expected boiling point of the product. Collect this forerun in a separate receiving flask.
-
Intermediate Fraction: As the temperature rises, there may be an intermediate fraction containing a mixture of impurities and the product. It is recommended to collect this in a separate flask as well.
-
Main Fraction: When the head temperature stabilizes at the boiling point of this compound under the applied vacuum (approximately 96-105 °C at 0.7 mmHg), switch to a clean receiving flask to collect the purified product.[6] Maintain a slow and steady distillation rate for optimal separation.
-
Residue: Once the majority of the product has been distilled, the temperature may start to drop or fluctuate. At this point, stop the distillation to avoid collecting higher-boiling impurities. The remaining material in the distillation flask is the residue.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool down to room temperature.
-
Slowly and carefully break the vacuum by introducing an inert gas.
-
Turn off the vacuum pump.
-
Disassemble the apparatus.
-
Purity Analysis
The purity of the collected fractions should be assessed using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The NIST database provides gas chromatography data for this compound which can be used as a reference.[10][11]
Visualizing the Process
Logical Workflow for Purification Decision
The following diagram illustrates the decision-making process for selecting the appropriate distillation technique.
Caption: Decision tree for selecting the appropriate distillation method.
Experimental Workflow for Vacuum Fractional Distillation
This diagram outlines the sequential steps of the experimental protocol.
Caption: Step-by-step workflow for the purification process.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping (violent boiling) | - No or ineffective stir bar.- Heating too rapidly. | - Ensure the stir bar is spinning effectively.- Reduce the heating rate. |
| No distillate collecting | - Vacuum leak.- Insufficient heating.- Condenser water is too cold (for very high boiling compounds). | - Check all joints for proper sealing.- Increase the heating mantle temperature.- Reduce the flow rate of the cooling water. |
| Fluctuating head temperature | - Unstable vacuum.- Distillation rate is too fast. | - Check the vacuum pump and all connections for leaks.- Reduce the heating rate to slow down the distillation. |
| Product solidifying in the condenser | - The melting point of the compound is close to the temperature of the cooling water. | - Use warmer cooling water or drain the condenser. |
| Low Purity of Main Fraction | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a more efficient column (e.g., packed with more theoretical plates).- Reduce the distillation rate to allow for better equilibrium between liquid and vapor phases. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion.
-
Use a safety shield, especially during the vacuum application and heating phases.
-
Be aware of the flammability of organic compounds and avoid open flames.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chemimpex.com [chemimpex.com]
- 3. US3879425A - Ethylene acetal of 3-phenyl-4-pentenal - Google Patents [patents.google.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. This compound used to prepare chocolate flavour and cocoa flavour [handom-chem.com]
- 6. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]
- 7. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 8. scent.vn [scent.vn]
- 9. Purification [chem.rochester.edu]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
Application Note: High-Purity Isolation of 5-Methyl-2-phenyl-2-hexenal using Preparative Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the purification of the fragrance compound 5-Methyl-2-phenyl-2-hexenal using preparative gas chromatography (prep-GC). This method is designed to yield high-purity fractions of the target analyte suitable for use in research, quality control, and development of fragrance formulations. The protocol outlines the necessary instrumentation, optimized operating parameters, and fraction collection procedures. Additionally, this document provides a systematic workflow and diagrams to facilitate the successful implementation of this purification strategy.
Introduction
This compound is a key aroma compound, valued for its complex olfactory profile. For applications in fragrance development, sensory analysis, and toxicological studies, the availability of this compound in high purity is essential. Preparative gas chromatography (prep-GC) offers a powerful technique for the isolation of volatile and semi-volatile compounds from complex mixtures with high resolution and efficiency. This application note provides a detailed methodology for the purification of this compound, addressing critical parameters from sample preparation to fraction collection and purity analysis.
Experimental Workflow
The overall process for the purification of this compound via preparative GC is outlined below. The workflow begins with the preparation of the crude sample and culminates in the analysis of the purified fractions to confirm purity.
Caption: Figure 1. A schematic overview of the key stages involved in the preparative GC purification of this compound.
Materials and Methods
Instrumentation
-
Preparative Gas Chromatograph equipped with:
-
Split/Splitless Inlet
-
Temperature-programmable Column Oven
-
Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)
-
Automated Fraction Collector with cooling capabilities
-
Reagents and Consumables
-
Crude this compound (synthesis mixture or commercial grade)
-
High-purity solvent for dilution (e.g., Hexane or Dichloromethane, GC grade)
-
Carrier Gas: Helium or Hydrogen (99.999% purity)
-
GC Vials and Caps
-
Collection Vials
Preparative GC Method Parameters
The following table summarizes the optimized parameters for the preparative GC purification of this compound. These parameters may require further refinement based on the specific instrumentation and the impurity profile of the starting material.
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms or equivalent) |
| Length | 30 m |
| Internal Diameter | 0.53 mm |
| Film Thickness | 1.0 - 1.5 µm |
| Inlet | |
| Mode | Splitless |
| Temperature | 280 °C |
| Injection Volume | 1.0 - 5.0 µL |
| Splitless Time | 1.0 min |
| Oven Temperature Program | |
| Initial Temperature | 150 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C |
| Final Hold Time | 10 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 5.0 - 10.0 mL/min (Constant Flow) |
| Detector (FID) | |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
| Fraction Collector | |
| Transfer Line Temp. | 280 °C |
| Collection Mode | Time-based, centered on the elution time of the target peak |
| Trap Temperature | -20 °C to 4 °C |
Experimental Protocol
-
Sample Preparation:
-
Perform an initial analytical GC-MS analysis of the crude this compound to determine the retention time of the target compound and identify major impurities.
-
Prepare a solution of the crude material in a suitable volatile solvent (e.g., 10-20% w/v in hexane). The concentration may need to be optimized to avoid column overloading.
-
-
Preparative GC System Setup:
-
Install the preparative GC column and condition it according to the manufacturer's instructions.
-
Set the GC parameters as detailed in the table above.
-
Equilibrate the system until a stable baseline is achieved.
-
-
Purification Run:
-
Inject the prepared sample into the preparative GC system.
-
Monitor the separation in real-time.
-
Program the fraction collector to collect the eluent at the predetermined retention time window for this compound.
-
-
Fraction Collection:
-
Utilize a cooled trap to efficiently condense the purified compound.
-
Multiple injections can be performed, and the corresponding fractions can be pooled to increase the total yield.
-
-
Purity Analysis:
-
Analyze an aliquot of the collected fraction(s) using an analytical GC-MS system to confirm the purity of the isolated this compound.
-
The analytical method should have a high resolution to detect any co-eluting impurities.
-
Logical Relationships in Method Development
The optimization of a preparative GC method involves a logical sequence of considerations to achieve the desired purity and yield. The following diagram illustrates the key relationships between different parameters.
Caption: Figure 2. A diagram illustrating the logical dependencies in optimizing a preparative GC method for high-purity isolation.
Expected Results and Discussion
The described preparative GC method is expected to yield this compound with a purity exceeding 98%. The initial analytical GC-MS of the crude material will provide the necessary retention time information for setting the collection window on the preparative system. The use of a relatively thick film (1.0 - 1.5 µm) in the preparative column increases the sample loading capacity, allowing for a higher yield per injection.
The temperature program is designed to provide good separation between the target compound and closely eluting impurities. The initial temperature of 150 °C is sufficient to ensure the volatilization of the sample upon injection, while the temperature ramp to 280 °C facilitates the elution of the high-boiling this compound in a reasonable time frame with good peak shape.
The purity of the collected fractions should be confirmed by a high-resolution analytical GC-MS. If significant impurities are still present, further optimization of the preparative GC method may be necessary. This could involve adjusting the temperature ramp rate, carrier gas flow rate, or selecting a column with a different stationary phase to enhance selectivity.
Conclusion
Preparative gas chromatography is a highly effective technique for the purification of volatile and semi-volatile compounds such as this compound. The detailed protocol and optimized parameters presented in this application note provide a robust starting point for researchers and scientists to obtain this fragrance compound in high purity. The successful implementation of this method will enable further research and development in the fields of fragrance science and chemical analysis.
HPLC analysis of 5-Methyl-2-phenyl-2-hexenal
An Application Note on the HPLC Analysis of 5-Methyl-2-phenyl-2-hexenal
Introduction
This compound is an aromatic aldehyde commonly utilized as a fragrance and flavoring agent, prized for its characteristic cocoa and chocolate-like aroma.[1][2][3] Its application in the food, fragrance, and cosmetic industries necessitates a reliable analytical method for quality control, purity assessment, and quantitative determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and accurate method for analyzing such non-volatile organic compounds.
This application note details a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The described protocol is designed for researchers, scientists, and professionals in the drug development and quality control sectors, providing a straightforward and reproducible methodology.
Experimental Protocol
This section outlines the complete experimental procedure for the .
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters: 0.45 µm PTFE or nylon.
Chemicals and Reagents
-
This compound standard: Purity ≥95%.
-
Acetonitrile (MeCN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Phosphoric acid (H₃PO₄): Analytical grade. For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute.[4]
-
Methanol (MeOH): HPLC grade (for sample preparation).
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation and quantification of this compound.[4]
| Parameter | Condition |
| Stationary Phase | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with Phosphoric Acid |
| Composition | Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol.
-
Further dilute the sample with the mobile phase to achieve a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following tables summarize the expected quantitative data from the under the specified conditions.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 5.2 | < 1.5 | > 2000 |
Table 2: Linearity Study
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15 |
| 5 | 75 |
| 10 | 150 |
| 25 | 375 |
| 50 | 750 |
| 100 | 1500 |
| Correlation Coefficient (r²) | > 0.999 |
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the .
Caption: Experimental workflow for the .
Caption: Logical relationships in the HPLC method for this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The use of a Newcrom R1 column with an isocratic mobile phase of acetonitrile, water, and phosphoric acid allows for good separation and peak shape. This method is suitable for routine quality control and research applications in industries where this compound is utilized. The protocol and data presented herein serve as a comprehensive guide for the implementation of this analytical technique.
References
Application Note: Quantification of 5-Methyl-2-phenyl-2-hexenal in Cosmetic Products using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 5-Methyl-2-phenyl-2-hexenal, a common fragrance ingredient, in cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible results. This method is crucial for quality control, regulatory compliance, and safety assessment of cosmetic formulations.
Introduction
This compound is a synthetic fragrance ingredient widely used in various consumer products, including perfumes, lotions, and creams, to impart a floral, green aroma. As with many fragrance components, its concentration in final products needs to be monitored to ensure product quality and to comply with regulatory limits set by authorities to minimize the risk of skin sensitization and other allergic reactions. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices such as cosmetics. This application note provides a detailed protocol for its quantification.
Experimental Protocol
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - HPLC or GC grade
-
Standards: this compound (≥95% purity), Internal Standard (IS) - (e.g., Tetradecane or a suitable deuterated analog)
-
Sample Matrix: A representative cosmetic cream base (fragrance-free)
-
Chemicals: Anhydrous Sodium Sulfate (B86663)
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC system or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Autosampler: For automated injections
Sample Preparation
-
Weighing: Accurately weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Spiking: For recovery experiments, spike the sample with a known concentration of this compound standard solution.
-
Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., 10 µg/mL in DCM) to all samples, blanks, and calibration standards.
-
Extraction: Add 5 mL of Dichloromethane (DCM) to the tube.
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer.
-
Collection: Carefully transfer the supernatant (DCM layer) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.
-
Filtration: Filter the dried extract through a 0.45 µm PTFE syringe filter into a GC vial.
GC-MS Analysis
The instrumental parameters for the GC-MS analysis are outlined in the table below.
| Parameter | Condition |
| GC System | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum (e.g., a prominent and specific fragment ion) |
| Qualifier Ions (m/z) | To be determined from the mass spectrum (e.g., other characteristic fragment ions) |
Note: The specific quantifier and qualifier ions for this compound should be determined by analyzing a pure standard and examining its mass spectrum. Based on the NIST WebBook data, prominent ions would be selected.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the GC-MS method for this compound. These values are representative of what would be expected from a validated method.
Table 1: Calibration Curve for this compound
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.255 |
| 1.0 | 0.510 |
| 5.0 | 2.53 |
| 10.0 | 5.08 |
| Linearity (R²) | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery (at 1 µg/mL) | 98.5% (RSD: 3.2%) |
| Recovery (at 5 µg/mL) | 101.2% (RSD: 2.8%) |
| Precision (Intra-day, n=6) | RSD < 5% |
| Precision (Inter-day, n=3) | RSD < 7% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Conclusion
The GC-MS method described in this application note is a reliable and sensitive approach for the quantification of this compound in cosmetic products. The sample preparation is straightforward, and the analytical method provides excellent linearity, accuracy, and precision. This protocol can be readily implemented in quality control laboratories for routine analysis of fragrance ingredients in complex cosmetic matrices, ensuring product safety and regulatory compliance.
Application Notes and Protocols: 5-Methyl-2-phenyl-2-hexenal in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Methyl-2-phenyl-2-hexenal (B1583446), a significant aroma chemical, in flavor and fragrance research. This document details its chemical properties, sensory characteristics, and applications, alongside protocols for its synthesis, analysis, and sensory evaluation.
Chemical and Physical Properties
This compound is a versatile aromatic aldehyde known for its distinctive gourmand scent profile.[1][2][3] It is a key ingredient in the creation of cocoa, chocolate, and other sweet and savory flavors.[4][5][6][7][8]
| Property | Value | Reference |
| Chemical Name | This compound | [2][9] |
| Synonyms | Cocoa hexenal, Cocal | [3] |
| CAS Number | 21834-92-4 | [2][9][10] |
| Molecular Formula | C13H16O | [2][9][10] |
| Molecular Weight | 188.27 g/mol | [9][10] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor Profile | Sweet, chocolate, cocoa, with nutty, coffee-like, and slightly green and aldehydic undertones.[4][6][11] | |
| Flavor Profile | Bitter cocoa, dark chocolate, nutty, and coffee-like.[4] | |
| Boiling Point | 280.58 °C | [2] |
| Vapor Pressure | 0.003 mmHg at 20°C | [2] |
| Density | 0.973 g/mL at 25°C | |
| Refractive Index | n20/D 1.534 | |
| Solubility | Insoluble in water. | [11] |
| Purity (typical) | ≥96% (sum of isomers) | [9] |
Applications in Research and Development
Flavor and Fragrance Industry
This compound is a widely utilized compound in the flavor and fragrance industry due to its rich and complex aroma profile.[3]
-
Flavor Applications: It is primarily used to impart or enhance cocoa and chocolate notes in a variety of food products, including baked goods, confectionery, and beverages.[4][5][6] Recommended usage levels for a cocoa aroma and flavor are typically between 1-10 ppm.[5] It is also effective in deepening coffee, honey, and roasted nut flavors.[5] This compound is recognized as a flavoring agent by FEMA (FEMA Number: 3199).
-
Fragrance Applications: In perfumery, it is used to add creamy, gourmand, and chocolatey notes to fragrances.[1][2] Its warm, spicy, and floral undertones make it a versatile ingredient in fine fragrances, cosmetics, and personal care products.[12] Typical use levels in perfume concentrates can be up to 8% when a strong chocolate note is desired.[6]
Pharmaceutical and Chemical Synthesis
The aldehyde functional group in this compound makes it a useful intermediate in organic synthesis.[3][12] It can participate in various chemical reactions, such as aldol (B89426) condensations and Michael additions, making it a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[12]
Experimental Protocols
Synthesis of this compound
This protocol is based on a base-catalyzed aldol condensation reaction.
Materials:
-
Anhydrous sodium acetate (B1210297)
-
Anhydrous ethyl alcohol
-
Water
-
Saturated NaCl solution
-
Anhydrous magnesium sulfate
-
Five-liter Morton flask with stirrer, thermometer, heating mantle, reflux condenser, and addition tube.
Procedure:
-
In the Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 g of water and 370 g of anhydrous ethyl alcohol. Maintain the temperature at 25°C and stir until the sodium acetate is completely dissolved.
-
Over a 15-minute period, add a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde through a dropping funnel.
-
Heat the solution to reflux and maintain for approximately three hours.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic phase with a saturated NaCl solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound will distill at 96-105°C at approximately 0.7 mm Hg pressure.[1]
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the analysis and identification of volatile compounds like this compound in complex mixtures.
Instrumentation:
-
Gas Chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)
Sample Preparation:
-
For fragrance or flavor oils, dilute the sample in a suitable solvent such as ethanol or dichloromethane (B109758) to a concentration of approximately 100 ppm.
-
For cosmetic or food matrices, perform a solvent extraction or headspace analysis to isolate the volatile components.
-
Inject 1 µL of the prepared sample into the GC-MS system.
GC-MS Parameters (Example):
| Parameter | Value |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 5°C/min to 250°C, hold for 10 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard and by searching against a mass spectral library (e.g., NIST). The NIST WebBook provides a reference mass spectrum for this compound.
Sensory Evaluation Protocol: Descriptive Analysis
This protocol is designed to characterize the flavor and aroma profile of this compound.
Panelists:
-
A panel of 8-12 trained sensory assessors.
Sample Preparation:
-
For Aroma: Prepare a 1% solution of this compound in a non-odorous solvent like diethyl phthalate (B1215562) or ethanol. Dip a standard smelling strip into the solution and allow the solvent to evaporate for 30 seconds before evaluation.
-
For Flavor: Prepare a 1 ppm solution in a neutral base (e.g., sugar water for sweet applications, or a simple white sauce for savory applications).
Procedure:
-
Panelists are presented with the samples in a controlled environment with neutral lighting and air circulation.
-
Panelists are instructed to evaluate the aroma of the smelling strip or the flavor of the prepared food base.
-
Using a standardized scoresheet with a list of sensory attributes (e.g., cocoa, chocolate, nutty, sweet, bitter, green, aldehydic), panelists rate the intensity of each attribute on a scale (e.g., 0 = not perceived, 10 = very strong).
-
Data is collected and analyzed statistically (e.g., using ANOVA) to determine the sensory profile of the compound.
Olfactory Pathway and Mechanism of Action
The perception of this compound, like all odorants, begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity.[13] These receptors are G-protein coupled receptors (GPCRs). While the specific human olfactory receptor(s) that bind to this compound have not been definitively identified in the public domain, the general mechanism of olfactory signal transduction is well-established.
Upon binding of an odorant molecule to its specific OR, a conformational change in the receptor is induced. This activates an associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt these protocols to their specific laboratory conditions and safety procedures. Always consult the Safety Data Sheet (SDS) for this compound before handling. It is a known irritant and is flammable.[12]
References
- 1. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]
- 2. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 7. cacaoofexcellence.org [cacaoofexcellence.org]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. This compound [ventos.com]
- 10. The Pherobase Synthesis - 5me-2-phenyl-2-hexenal | C13H16O [pherobase.com]
- 11. gcms.cz [gcms.cz]
- 12. This compound (21834-92-4) | Quality Chemical [chemicalbull.com]
- 13. Fragrance Testing - Unveiling the Olfactory Impact on Human Behavior - iMotions [imotions.com]
Application Notes and Protocols: 5-Methyl-2-phenyl-2-hexenal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 5-Methyl-2-phenyl-2-hexenal in organic synthesis, with a focus on its role as a versatile chemical intermediate. While primarily recognized for its characteristic warm, spicy, and floral scent in the fragrance and flavor industry, its chemical structure lends itself to various synthetic transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol |
| CAS Number | 21834-92-4 |
| Appearance | Clear, pale yellow liquid |
| Odor | Sweet, chocolate, green, aldehydic |
| Density | 0.973 g/mL at 25 °C |
| Refractive Index | n20/D 1.534 |
| Boiling Point | 290 °C |
| Flash Point | 113 °C |
| Solubility | Insoluble in water; Soluble in oils and ethanol |
Key Applications in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients and fine chemicals. Its aldehyde functional group and α,β-unsaturation make it amenable to a range of organic transformations.
Intermediate in Condensation Reactions
The aldehyde group of this compound makes it a suitable substrate for various condensation reactions, which are fundamental in carbon-carbon bond formation.
The primary synthetic route to this compound itself is a base-catalyzed aldol (B89426) condensation. This reaction can be conceptually reversed or extended, using this compound as the electrophilic partner in reactions with enolates derived from other carbonyl compounds.
Experimental Protocol: Synthesis of this compound via Aldol Condensation
This protocol details the synthesis of this compound from phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).
Materials:
-
Phenylacetaldehyde
-
Isovaleraldehyde
-
Anhydrous sodium acetate (B1210297)
-
Anhydrous ethyl alcohol
-
Water
-
Saturated NaCl solution
-
Anhydrous magnesium sulfate
-
Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube.
Procedure:
-
Preparation of the Catalyst Solution: In the five-liter Morton flask, combine 186 g of anhydrous sodium acetate, 370 g of water, and 370 g of anhydrous ethyl alcohol. Stir the mixture at 25°C until the sodium acetate has completely dissolved.
-
Addition of Reactants: Over a 15-minute period, add a mixture of 440 g of phenylacetaldehyde and 318 g of isovaleraldehyde to the flask through a dropping funnel.
-
Reaction: Heat the resulting solution to reflux and maintain this temperature for approximately three hours.
-
Work-up: After the reaction is complete, cool the mixture and separate the organic layer from the aqueous layer.
-
Drying: Wash the organic phase with a saturated NaCl solution and subsequently dry it over anhydrous magnesium sulfate.
-
Purification: Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired this compound will distill at 96-105°C under a pressure of approximately 0.7 mm Hg.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Substrate for Michael Additions
The α,β-unsaturated nature of this compound makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon, leading to the formation of more complex saturated aldehydes. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Logical Relationship of a Michael Addition:
Caption: Michael addition reaction involving this compound.
Precursor for Heterocyclic Compounds
This compound can be utilized in the synthesis of various heterocyclic compounds. The aldehyde functionality, in combination with the double bond, provides multiple reactive sites for cyclization reactions with dinucleophiles, such as hydrazines, ureas, and amidines, to form five- or six-membered rings.
While specific protocols for the application of this compound in these reactions are not extensively detailed in readily available literature, its structural motifs are analogous to other α,β-unsaturated aldehydes commonly used in such syntheses. Researchers can adapt existing protocols for similar substrates to explore the synthesis of novel heterocyclic structures derived from this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its established synthesis via aldol condensation and its potential for participation in Michael additions and the formation of heterocyclic systems make it a compound of interest for chemists in academia and industry. The development of detailed protocols for its application in these areas remains a promising field for future research, potentially leading to the discovery of novel compounds with applications in pharmaceuticals and materials science.
5-Methyl-2-phenyl-2-hexenal: A Versatile Precursor in Chemical Synthesis with Emerging Pharmaceutical Potential
Application Note AP-CHEM-2025-001
Abstract
5-Methyl-2-phenyl-2-hexenal (B1583446) is a well-established compound in the flavor and fragrance industries, prized for its characteristic cocoa and chocolate notes. Beyond its sensory applications, its chemical structure, featuring a reactive α,β-unsaturated aldehyde, presents significant potential for its use as a precursor in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This document outlines the current understanding of this compound's role in synthetic chemistry, including its own potential biological activities, and provides a generalized protocol for its synthesis. While specific examples of its use as a direct precursor in the synthesis of named pharmaceutical drugs are not extensively documented in publicly available literature, its utility in forming complex organic molecules is evident. This note aims to provide researchers and drug development professionals with a foundational understanding of this compound's synthetic utility and potential future applications in medicinal chemistry.
Introduction
This compound is a substituted aldehyde with the molecular formula C₁₃H₁₆O.[1][2] Its structure, characterized by a phenyl group and an isohexylidene moiety attached to a vinyl aldehyde, makes it a valuable intermediate in organic synthesis. The aldehyde group is particularly reactive and suitable for various chemical transformations, including condensation reactions, to build more complex molecular architectures.[3][4] While its primary commercial application lies in the formulation of fragrances and flavorings, there is a growing interest in its potential as a building block for bioactive molecules.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O | [1][2] |
| Molecular Weight | 188.27 g/mol | [1] |
| Appearance | Light yellow liquid | [5] |
| Odor | Sweet, chocolate, green, aldehydic | [6][7] |
| Boiling Point | 152-154 °C at 26 mmHg | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [4][5] |
| Purity | Typically ≥96% | [8] |
Synthesis of this compound
The most common method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation reaction between phenylacetaldehyde (B1677652) and isovaleraldehyde. A detailed experimental protocol based on this method is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenylacetaldehyde
-
Isovaleraldehyde
-
Anhydrous sodium acetate (B1210297)
-
Anhydrous ethyl alcohol
-
Water
-
Diethyl ether
-
20% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Five-liter Morton flask with stirrer, thermometer, heating mantle, reflux condenser, and addition tube
Procedure:
-
In the five-liter Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in 370 g of water and 370 g of anhydrous ethyl alcohol with stirring at 25°C.
-
In a dropping funnel, prepare a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde.
-
Add the aldehyde mixture to the sodium acetate solution over a period of 15 minutes.
-
Heat the reaction mixture to reflux and maintain for approximately three hours.
-
After the reflux period, cool the mixture and proceed with extraction.
-
The organic phase is washed successively with 500 ml of 20% HCl, 500 ml of saturated NaHCO₃, and 500 ml of saturated NaCl solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
The dried organic phase is then subjected to fractional distillation at a 1:1 reflux ratio.
-
The desired this compound distills at 96-105°C at approximately 0.7 mm Hg pressure.
Expected Yield:
-
The yield of the desired product can be influenced by reaction conditions and purification efficiency.
Below is a DOT script for a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for this compound.
Potential Pharmaceutical Applications
While specific examples of drugs synthesized directly from this compound are scarce in the literature, its potential as a precursor is noteworthy. The aldehyde functionality allows for its participation in various organic transformations to create heterocyclic compounds and other functionalized aromatics that are common motifs in pharmaceutical agents.[4]
Furthermore, some studies suggest that this compound itself may possess biological activity. It has been investigated for potential antioxidant and anti-inflammatory properties.[5] Additionally, its structural analog, (E)-2-hexenal, has demonstrated antifungal activity by inhibiting ergosterol (B1671047) biosynthesis and disrupting mitochondrial energy metabolism in fungi.[9] This suggests that derivatives of this compound could be explored for the development of novel antifungal agents.
The potential antifungal mechanism of action, extrapolated from studies on similar α,β-unsaturated aldehydes, is illustrated in the following diagram.
Caption: Postulated antifungal mechanism of action.
Future Perspectives
This compound remains a compound of interest for synthetic and medicinal chemists. Future research should focus on exploring its utility in the synthesis of novel heterocyclic and carbocyclic scaffolds for drug discovery. Elucidating the specific biological targets of this compound and its derivatives could open new avenues for the development of therapeutics, particularly in the areas of infectious diseases and inflammatory conditions. The detailed characterization of its own biological activity, including its antioxidant, anti-inflammatory, and antifungal properties, is also a promising area for further investigation.
Conclusion
This compound is a readily accessible synthetic intermediate with established applications in the flavor and fragrance industry. Its chemical reactivity, coupled with emerging evidence of its own biological properties and those of its structural analogs, makes it a promising, yet underexplored, precursor for pharmaceutical synthesis. The protocols and information provided herein serve as a valuable resource for researchers and professionals in drug development who are interested in the potential of this versatile compound. Further research into its synthetic applications and biological mechanisms is warranted to fully realize its potential in medicinal chemistry.
References
- 1. This compound [ventos.com]
- 2. This compound, mixture of isomers natural, = 96 , FG 21834-92-4 [sigmaaldrich.com]
- 3. This compound (21834-92-4) | Quality Chemical [chemicalbull.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]
- 6. adv-bio.com [adv-bio.com]
- 7. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 8. METHYL-5-PHENYL-2-HEXENAL (COCAL HEXENAL) | TECHNICAL DATA [prodasynth.com]
- 9. ( E)-2-Hexenal, as a Potential Natural Antifungal Compound, Inhibits Aspergillus flavus Spore Germination by Disrupting Mitochondrial Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Reaction Kinetics of 5-Methyl-2-phenyl-2-hexenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for studying the reaction kinetics of 5-Methyl-2-phenyl-2-hexenal (B1583446), a versatile α,β-unsaturated aldehyde. While specific kinetic data for this compound is not extensively available in published literature, this document outlines detailed protocols for investigating its reactivity in common organic transformations, including Michael additions and oxidation reactions. The provided methodologies, data presentation templates, and workflow visualizations are designed to serve as a foundational resource for researchers initiating kinetic studies on this molecule and related compounds.
Introduction
This compound is a valuable compound utilized in the flavor and fragrance industry and as an intermediate in organic synthesis.[1][2][3] Its chemical structure, featuring an α,β-unsaturated aldehyde, makes it susceptible to various reactions, notably nucleophilic additions and oxidations.[2][4] Understanding the kinetics of these reactions is crucial for optimizing synthetic routes, predicting product formation, and assessing the compound's stability and potential reactivity in biological systems.
This document details experimental protocols for studying the reaction kinetics of this compound, focusing on two key reaction types: Michael addition and oxidation. It also provides templates for data organization and visualization tools to aid in the interpretation and presentation of kinetic data.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O | [1][5][6] |
| Molecular Weight | 188.27 g/mol | [1][6] |
| Appearance | Light yellow to yellow liquid | [1] |
| Boiling Point | 152–154 °C at 26 mmHg | [2] |
| Solubility | Soluble in organic solvents; limited water solubility | [2] |
| CAS Number | 21834-92-4 | [1][5][6] |
Reaction Kinetics: Theoretical Background
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the β-carbon of the unsaturated system.[4] Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate or Michael addition).[4] The reaction pathway is influenced by the nature of the nucleophile, solvent, and reaction conditions.
The rate of a chemical reaction is described by a rate law, which for a hypothetical reaction A + B → C can be expressed as:
Rate = k[A]ⁿ[B]ᵐ
where:
-
k is the rate constant
-
[A] and [B] are the concentrations of the reactants
-
n and [m] are the reaction orders with respect to each reactant
Kinetic studies aim to determine the rate constant and the reaction orders, providing insights into the reaction mechanism.
Experimental Protocols
The following are generalized protocols for studying the reaction kinetics of this compound. Researchers should optimize these protocols for their specific experimental setup and objectives.
General Experimental Workflow
The general workflow for a kinetic study is outlined below.
Protocol 1: Kinetics of Michael Addition with a Thiol Nucleophile
This protocol describes the study of the 1,4-conjugate addition of a thiol (e.g., benzyl (B1604629) mercaptan) to this compound.
Materials:
-
This compound (≥96% purity)[1]
-
Benzyl mercaptan
-
Triethylamine (B128534) (catalyst)
-
Acetonitrile (B52724) (solvent)
-
Methanol (for quenching)
-
Deionized water
-
Reaction vials
-
Constant temperature bath or heating block
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in acetonitrile.
-
Prepare a 1 M stock solution of benzyl mercaptan in acetonitrile.
-
Prepare a 50 mM stock solution of triethylamine in acetonitrile.
-
-
Reaction Setup:
-
In a reaction vial, add the appropriate volume of the this compound stock solution and acetonitrile to achieve the desired initial concentration (e.g., 5 mM).
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.
-
-
Initiation and Sampling:
-
To initiate the reaction, add the required volumes of the benzyl mercaptan and triethylamine stock solutions. The final volume should be constant across all experiments.
-
Start the timer immediately after adding the reactants (t=0).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a quenching solution (e.g., 950 µL of methanol/water 50:50 v/v).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water can be employed.[7]
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
By varying the initial concentrations of the reactants and the catalyst, the reaction orders and the rate constant can be determined using the method of initial rates.
Hypothetical Michael Addition Reaction Pathway:
Protocol 2: Kinetics of Oxidation with a Peroxy Acid
This protocol outlines a method for studying the oxidation of the aldehyde group in this compound to a carboxylic acid using a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA).
Materials:
-
This compound
-
m-CPBA
-
Dichloromethane (B109758) (solvent)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 50 mM stock solution of this compound in dichloromethane.
-
Prepare a 100 mM stock solution of m-CPBA in dichloromethane.
-
-
Reaction Setup:
-
In a reaction flask equipped with a magnetic stirrer, add the this compound stock solution and dichloromethane to achieve the desired initial concentration.
-
Place the flask in a constant temperature bath.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the m-CPBA stock solution.
-
At specified time points, withdraw aliquots of the reaction mixture.
-
-
Quenching and Analysis:
-
Quench the reaction by adding the aliquot to a vial containing an excess of sodium thiosulfate solution to consume the unreacted m-CPBA.
-
Extract the organic components with a suitable solvent if necessary.
-
Analyze the samples by GC-FID or GC-MS to monitor the disappearance of the starting material and the formation of the carboxylic acid product.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the reaction is first-order with respect to the aldehyde.
-
The pseudo-first-order rate constant can be determined from the slope of the line.
-
By varying the concentration of m-CPBA (while keeping it in large excess), the overall rate law and rate constant can be determined.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Kinetic Data for Michael Addition
| Experiment | [Aldehyde]₀ (mM) | [Thiol]₀ (mM) | [Catalyst] (mM) | Initial Rate (mM/s) |
| 1 | 5 | 50 | 5 | 1.2 x 10⁻³ |
| 2 | 10 | 50 | 5 | 2.4 x 10⁻³ |
| 3 | 5 | 100 | 5 | 2.5 x 10⁻³ |
| 4 | 5 | 50 | 10 | 2.3 x 10⁻³ |
Table 2: Hypothetical Rate Constants at Different Temperatures
| Temperature (°C) | k (M⁻²s⁻¹) (Michael Addition) | k' (M⁻¹s⁻¹) (Oxidation) |
| 25 | 0.048 | 0.0015 |
| 35 | 0.095 | 0.0032 |
| 45 | 0.182 | 0.0065 |
Conclusion
While specific kinetic data for this compound is limited in the public domain, the protocols and methodologies presented here provide a robust framework for researchers to initiate and conduct detailed kinetic investigations. The study of its reaction kinetics will contribute to a deeper understanding of its chemical behavior, enabling better control in synthetic applications and providing valuable data for its use in drug development and other scientific fields. The adaptability of these protocols to various analytical techniques makes them suitable for a wide range of laboratory settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (21834-92-4) | Quality Chemical [chemicalbull.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. This compound [webbook.nist.gov]
- 6. METHYL-5-PHENYL-2-HEXENAL (COCAL HEXENAL) | TECHNICAL DATA [prodasynth.com]
- 7. This compound | SIELC Technologies [sielc.com]
Application Notes and Protocols for Biochemical Assays Involving 5-Methyl-2-phenyl-2-hexenal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential biochemical activities of 5-Methyl-2-phenyl-2-hexenal, a member of the α,β-unsaturated aldehyde class of compounds. Due to the limited specific research on this particular molecule, the protocols and potential biological effects are largely based on the known activities of structurally related α,β-unsaturated aldehydes. These notes are intended to serve as a guide for initiating research into the biochemical and toxicological profile of this compound.
Toxicological Assessment: Sub-chronic Toxicity
As an α,β-unsaturated aldehyde, this compound has the potential to react with biological macromolecules, leading to cellular stress and toxicity. A 90-day subchronic toxicity study on this compound has been conducted in F344 rats, assessing biomarkers of organ toxicity, blood chemistry, and histopathological changes.[1] While the full dataset from this specific study is not publicly available, data from structurally similar compounds can provide insights into potential toxicological endpoints. For instance, a safety assessment of 2-isopropyl-5-methyl-2-hexenal (B1584068) established a No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity.[2]
Table 1: Comparative Sub-chronic Toxicity Data for α,β-Unsaturated Aldehydes
| Compound | Species | Study Duration | NOAEL | Reference |
| 2-isopropyl-5-methyl-2-hexenal | Rat | 13 weeks | 200 mg/kg/day | [2] |
| This compound | Rat | 90 days | Data not publicly available | Ogawa K et al., 2021[1] |
Experimental Protocol: Rodent 90-Day Sub-chronic Oral Toxicity Study (General Protocol)
This protocol outlines a general procedure for a 90-day oral toxicity study in rats, which can be adapted for this compound.
Objective: To determine the potential adverse effects of repeated oral administration of this compound over a 90-day period.
Materials:
-
This compound (purity >95%)
-
Vehicle (e.g., corn oil)
-
F344 rats (equal numbers of males and females)
-
Standard laboratory animal diet and water
-
Apparatus for clinical observations, body weight measurement, food and water consumption
-
Equipment for hematology, clinical chemistry, and urinalysis
-
Histopathology equipment
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the start of the study.
-
Dose Formulation: Prepare at least three dose levels of this compound in the vehicle. A control group will receive the vehicle alone.
-
Administration: Administer the test substance or vehicle daily by oral gavage for 90 consecutive days.
-
Clinical Observations: Conduct and record clinical observations daily.
-
Body Weight and Food/Water Consumption: Measure and record body weights weekly and food/water consumption at regular intervals.
-
Hematology and Clinical Chemistry: Collect blood samples at termination for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Collect urine samples for analysis prior to termination.
-
Necropsy and Histopathology: At the end of the 90-day period, perform a full necropsy on all animals. Collect and preserve organs for histopathological examination.
Data Analysis: Analyze data for statistical significance between treated and control groups. Determine the No Observed Adverse Effect Level (NOAEL).
Caption: Workflow for a 90-day sub-chronic toxicity study.
Antifungal Activity
Several α,β-unsaturated aldehydes have demonstrated antifungal properties.[3][4][5][6] The proposed mechanism of action involves the disruption of the fungal cell wall and membrane integrity, as well as inhibition of cellular respiration.[3][5] For some related compounds, inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi, has been identified as a key target.[7]
Table 2: Minimum Inhibitory Concentrations (MICs) of Volatile Aldehydes against Aspergillus flavus
| Compound | MIC on Spores (μL/mL) | MIC on Mycelia (μL/mL) | Reference |
| Octanal | 1.0 | 0.5 | [3] |
| Nonanal (B32974) | 0.5 | 2.0 | [3] |
| Decanal | 1.0 | 5.0 | [3] |
| This compound | To be determined | To be determined |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Aspergillus flavus
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Aspergillus flavus.
Materials:
-
This compound
-
Aspergillus flavus culture
-
Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Spore Suspension Preparation: Prepare a spore suspension of A. flavus in sterile saline with 0.05% Tween 80 and adjust the concentration to 1 x 10^6 spores/mL.
-
Serial Dilution: Prepare a series of dilutions of this compound in PDB in a 96-well plate.
-
Inoculation: Inoculate each well with the A. flavus spore suspension. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate at 28°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.
Caption: Putative antifungal signaling pathway for this compound.
Metabolic Pathway: Aldehyde Oxidase Activity
Aromatic aldehydes can be metabolized by aldehyde oxidases (AO).[8] These cytosolic enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids.[9] Determining if this compound is a substrate for AO is crucial for understanding its pharmacokinetic profile.
Experimental Protocol: Aldehyde Oxidase (AO) Stability Assay
Objective: To determine if this compound is metabolized by aldehyde oxidase in liver cytosol.
Materials:
-
This compound
-
Human liver cytosol
-
AO inhibitor (e.g., menadione)
-
NADPH regenerating system (to assess CYP-mediated metabolism as a comparison)
-
Acetonitrile (B52724) with internal standard
-
UHPLC-MS/MS system
Procedure:
-
Incubation: Incubate this compound with human liver cytosol at 37°C in the presence and absence of an AO inhibitor.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by UHPLC-MS/MS to monitor the depletion of the parent compound over time.
-
Data Analysis: Calculate the intrinsic clearance (CLint) and half-life of the compound. A significant decrease in metabolism in the presence of the AO inhibitor suggests that the compound is an AO substrate.
Caption: Workflow for assessing aldehyde oxidase-mediated metabolism.
Genotoxicity: DNA Adduct Formation
α,β-Unsaturated aldehydes are known to be reactive electrophiles that can form adducts with DNA, which can be a mechanism of genotoxicity.[10] The formation of such adducts can be investigated using sensitive analytical techniques.
Experimental Protocol: In Vitro DNA Adduct Formation Assay
Objective: To determine if this compound forms adducts with DNA in vitro.
Materials:
-
This compound
-
Calf thymus DNA
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate this compound with calf thymus DNA at 37°C for a defined period.
-
DNA Isolation: Precipitate and purify the DNA to remove any unbound compound.
-
Enzymatic Hydrolysis: Hydrolyze the DNA to individual deoxynucleosides.
-
LC-MS/MS Analysis: Analyze the hydrolysate by LC-MS/MS to detect and quantify any potential DNA adducts. This is typically done by monitoring for specific mass transitions corresponding to the expected adducts.
References
- 1. 5-甲基-2-苯基-2-己烯醛 ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Antifungal properties and mechanisms of three volatile aldehydes (octanal, nonanal and decanal) on Aspergillus flavus [agris.fao.org]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 9. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-phenyl-2-hexenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-phenyl-2-hexenal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is a crossed aldol (B89426) condensation, specifically a Claisen-Schmidt type reaction, between an enolizable aldehyde and another aldehyde. A common example involves the base-catalyzed reaction of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).[1]
Q2: What are the potential side reactions and byproducts I should be aware of?
A2: Due to both phenylacetaldehyde and isovaleraldehyde possessing α-hydrogens, they can undergo self-condensation in addition to the desired cross-condensation.[2][3] This leads to the formation of several potential byproducts. The primary byproducts to consider are:
-
Self-condensation product of isovaleraldehyde: 2-Isopropyl-5-methyl-2-hexenal.
-
Self-condensation products of phenylacetaldehyde: 3-Hydroxy-2,4-diphenylbutanal (aldol addition product) and 2,4-diphenyl-2-butenal (condensation product).
-
Michael addition products: The enolate of either starting material can potentially add to the α,β-unsaturated aldehyde products.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (phenylacetaldehyde and isovaleraldehyde) on a TLC plate. The disappearance of the starting material spots and the appearance of a new, less polar spot corresponding to the product will indicate the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, allowing for the identification and quantification of the main product and byproducts.
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a light yellow liquid with a characteristic cocoa-like aroma.[4][5] Its boiling point is approximately 96-100 °C at 0.7 mmHg.[6]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature: | The reaction may require heating to drive the condensation to completion. The provided protocol suggests refluxing the solution.[6] If the yield is low, ensure the reflux temperature is maintained for the specified duration. |
| Incorrect Stoichiometry: | An excess of one aldehyde can favor self-condensation. While the cited patent uses equimolar amounts, slight adjustments might be necessary depending on the specific conditions.[6] Consider a stepwise addition of one aldehyde to the reaction mixture containing the other aldehyde and the base to maintain a low concentration of the added aldehyde and disfavor its self-condensation. |
| Inefficient Base Catalyst: | The concentration and type of base can significantly impact the reaction. Sodium acetate (B1210297) is used in the cited protocol.[6] If the reaction is slow or incomplete, consider using a stronger base like sodium hydroxide, but be aware that this may also increase the rate of side reactions. |
| Reaction Time: | The reaction may not have reached completion. Monitor the reaction by TLC until the starting materials are consumed. The cited protocol suggests a reaction time of about three hours at reflux.[6] |
Issue 2: Presence of Significant Amounts of Byproducts
Possible Causes and Solutions:
| Byproduct | Identification | Mitigation Strategies |
| Self-condensation of Isovaleraldehyde (2-Isopropyl-5-methyl-2-hexenal) | This byproduct has a boiling point of approximately 189 °C at atmospheric pressure and 116 °C at 30 mmHg.[6][7] It may be difficult to separate from the desired product by distillation due to potentially close boiling points under vacuum. | Slowly add the isovaleraldehyde to the reaction mixture containing phenylacetaldehyde and the base. This keeps the concentration of isovaleraldehyde low, minimizing its self-condensation. |
| Self-condensation of Phenylacetaldehyde (2,4-diphenyl-2-butenal) | The boiling point of this byproduct is not readily available but is expected to be significantly higher than the desired product due to its larger molecular weight. | Similar to isovaleraldehyde, a slow, controlled addition of phenylacetaldehyde to the reaction mixture can reduce the rate of its self-condensation. |
| Aldol Addition Intermediates (e.g., 3-hydroxy-2-isopropyl-5-methylhexanal) | These are β-hydroxy aldehydes and are typically less stable. They may be observed in the crude product if the dehydration step is incomplete. | Ensure the reaction is heated sufficiently (reflux) to promote the elimination of water and formation of the α,β-unsaturated aldehyde. |
Issue 3: Difficulty in Purifying the Final Product
Problem: The crude product is a mixture of the desired this compound and several byproducts, making purification by fractional distillation challenging.
Troubleshooting Steps:
-
Analyze the Crude Product: Before attempting purification, analyze a small sample of the crude reaction mixture by GC-MS to identify the major components and their relative ratios. This will inform the purification strategy.
-
Fractional Distillation under Reduced Pressure: The patent for this synthesis specifies purification by fractional distillation at a 1:1 reflux ratio under reduced pressure (around 0.7 mm Hg).[6]
-
Optimize the Vacuum: A good vacuum is crucial for lowering the boiling points and preventing thermal decomposition of the products.
-
Use an Efficient Fractionating Column: A Vigreux or packed column will provide better separation of components with close boiling points.
-
Monitor the Distillation Temperature: Collect fractions at different temperature ranges and analyze each fraction by GC or TLC to determine its composition. The desired product should distill at approximately 96-105 °C at 0.7 mm Hg.[6]
-
-
Column Chromatography: If distillation does not provide sufficient purity, silica (B1680970) gel column chromatography can be an effective alternative. Use a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) and gradually increase the polarity to elute the components. The less polar α,β-unsaturated aldehydes will elute before the more polar aldol addition intermediates.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Product) | C₁₃H₁₆O | 188.27 | 96-100 @ 0.7 mmHg[6] |
| Phenylacetaldehyde (Starting Material) | C₈H₈O | 120.15 | 195 @ 760 mmHg[8] |
| Isovaleraldehyde (Starting Material) | C₅H₁₀O | 86.13 | 90-93 @ 760 mmHg[9] |
| 2-Isopropyl-5-methyl-2-hexenal (Byproduct) | C₁₀H₁₈O | 154.25 | 189 @ 760 mmHg[7] |
| 2,4-Diphenyl-2-butenal (Byproduct) | C₁₆H₁₄O | 222.28 | Not available |
| 3-Hydroxy-2,4-diphenylbutanal (Byproduct) | C₁₆H₁₆O₂ | 240.30 | Not available |
| 3-Hydroxy-2-isopropyl-5-methylhexanal (Byproduct) | C₁₀H₂₀O₂ | 172.26 | Not available |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from US Patent 3,582,360 A.[6]
Materials:
-
Phenylacetaldehyde (3.7 moles, 440 g)
-
Isovaleraldehyde (3.7 moles, 318 g)
-
Anhydrous sodium acetate (2.3 moles, 186 g)
-
Anhydrous ethyl alcohol (370 g)
-
Water (370 g)
-
Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition funnel.
Procedure:
-
To the five-liter Morton flask, add anhydrous sodium acetate, water, and anhydrous ethyl alcohol.
-
Stir the mixture at 25 °C until the sodium acetate is completely dissolved.
-
In the addition funnel, combine phenylacetaldehyde and isovaleraldehyde.
-
Add the aldehyde mixture to the flask through the dropping funnel over a period of 15 minutes.
-
Heat the solution to reflux and maintain at reflux for approximately three hours.
-
After the reaction is complete, cool the mixture and separate the organic layer from the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by fractional distillation at a 1:1 reflux ratio under reduced pressure (approximately 0.7 mm Hg). Collect the fraction distilling at 96-105 °C.
Visualizations
Caption: Reaction scheme for the synthesis of this compound showing the desired cross-condensation and potential self-condensation side reactions.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. 2,4-Diphenyl-3-hydroxybutanal | C16H16O2 | CID 15634646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 2-Isopropyl-5-methyl-2-hexenal Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 6. isodihydrolavandulal [thegoodscentscompany.com]
- 7. 2-Isopropyl-5-methyl-2-hexenal | 35158-25-9 [chemicalbook.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Aldol Condensation of Phenylacetaldehyde and Isovaleraldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-phenyl-2-hexenal via the aldol (B89426) condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to optimize your reaction for higher yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The base catalyst (e.g., sodium acetate (B1210297), sodium hydroxide) may be old or have absorbed atmospheric CO2, reducing its basicity. | Use a fresh, anhydrous batch of the base. For highly sensitive reactions, consider using stronger bases like sodium ethoxide or potassium tert-butoxide. |
| 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures, especially if a weaker base is used. | Gradually increase the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature that promotes product formation without significant side product formation.[1][2][3][4] | |
| 3. Reagent Quality: Phenylacetaldehyde can oxidize to phenylacetic acid upon storage, and isovaleraldehyde can polymerize. | Use freshly distilled or purified reagents. Check the purity of starting materials by NMR or GC-MS before starting the reaction. | |
| 4. Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed. | |
| Formation of Multiple Products (Complex Mixture) | 1. Self-Condensation of Isovaleraldehyde: Isovaleraldehyde can react with itself in the presence of a base, leading to undesired byproducts. | Slowly add the isovaleraldehyde to a mixture of phenylacetaldehyde and the base. This keeps the concentration of the enolizable aldehyde low, minimizing self-condensation.[5] |
| 2. Self-Condensation of Phenylacetaldehyde: Phenylacetaldehyde can also undergo self-condensation.[6] | Similar to the above, controlled addition of the enolizable aldehyde can help. Alternatively, using a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) to pre-form the enolate of one aldehyde before adding the other can provide greater control.[7] | |
| 3. Cannizzaro Reaction: If using a strong base like NaOH and the reaction temperature is too high, aldehydes lacking alpha-hydrogens (not the case here, but a common side reaction with other aldehydes) can undergo disproportionation. While less likely with the given reactants, it's a possibility under harsh conditions. | Use a milder base or maintain a lower reaction temperature. | |
| Formation of a White Precipitate (Suspected Phenylacetic Acid) | 1. Oxidation of Phenylacetaldehyde: Phenylacetaldehyde is prone to air oxidation, forming phenylacetic acid, which is a white solid. | Use freshly distilled phenylacetaldehyde. Store it under an inert atmosphere (e.g., nitrogen or argon). |
| Product is an Oil Instead of a Solid | 1. Impurities: The presence of unreacted starting materials, solvent, or side products can prevent the product from solidifying. | Purify the crude product using column chromatography or vacuum distillation. |
| 2. Isomer Mixture: The product, this compound, can exist as a mixture of (E) and (Z) isomers, which may have a lower melting point than a single pure isomer. | This is common for aldol condensation products.[8] Purification may help to isolate the major isomer, but a mixture is often obtained. | |
| Difficulty in Product Purification | 1. Similar Polarity of Products and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography by testing different solvent ratios with TLC. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Vacuum distillation can also be an effective purification method for aldehydes.[9] |
| 2. Product Instability: α,β-Unsaturated aldehydes can be sensitive to heat and air. | Perform purification steps at reduced temperature if possible. Use an inert atmosphere during distillation. Store the purified product under refrigeration and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the aldol condensation reaction?
A1: The base plays a crucial catalytic role by deprotonating the α-carbon of one of the aldehyde molecules (in this case, isovaleraldehyde or phenylacetaldehyde) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the second aldehyde molecule, initiating the carbon-carbon bond formation.[10][11][12]
Q2: Can I use an acid catalyst for this reaction?
A2: While acid-catalyzed aldol condensations are possible, base-catalyzed reactions are more common for this type of transformation.[12] Acid catalysis proceeds through an enol intermediate. The choice of catalyst can affect the reaction rate and selectivity, and for the synthesis of α,β-unsaturated aldehydes, base catalysis is generally effective.
Q3: My reaction has stalled, and I still see starting material on the TLC plate. What should I do?
A3: If the reaction has stalled, you can try a few approaches. First, you could add a small amount of fresh catalyst, as the initial catalyst may have been deactivated. Alternatively, gently increasing the reaction temperature can help to drive the reaction to completion. However, be cautious with increasing the temperature, as it can also promote the formation of side products.[1][2][3][4] Always monitor any changes with TLC.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity and identify any minor impurities. Infrared (IR) spectroscopy should show characteristic peaks for the conjugated aldehyde.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific shifts can vary based on the solvent and instrument, you can expect the following characteristic signals:
-
¹H NMR: A singlet for the aldehydic proton around 9-10 ppm, aromatic protons in the 7-8 ppm region, a vinylic proton, and aliphatic protons corresponding to the methyl and methylene (B1212753) groups of the hexenal (B1195481) backbone.
-
¹³C NMR: A signal for the carbonyl carbon around 190 ppm, signals for the aromatic carbons, and signals for the sp² carbons of the double bond, as well as the aliphatic carbons.
-
IR: A strong C=O stretch for the conjugated aldehyde around 1680-1660 cm⁻¹ and a C=C stretch around 1640-1620 cm⁻¹.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on typical aldol condensation procedures. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
Phenylacetaldehyde
-
Isovaleraldehyde
-
Anhydrous Sodium Acetate (or other suitable base)
-
Anhydrous Ethanol (B145695)
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anhydrous sodium acetate in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add phenylacetaldehyde. Subsequently, add isovaleraldehyde dropwise over a period of 15-30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC. The reaction is complete when the starting aldehydes are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Alternatively, the product can be purified by vacuum distillation.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using NMR, GC-MS, and IR spectroscopy.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the aldol condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. chem.libretexts.org [chem.libretexts.org]
Preventing self-condensation in 5-Methyl-2-phenyl-2-hexenal synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-phenyl-2-hexenal. The focus is on preventing the common side reaction of self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound?
A1: The most frequent cause of low yield is the self-condensation of the starting aldehyde, isovaleraldehyde (B47997) (3-methylbutanal), under basic conditions. This side reaction competes with the desired crossed-aldol condensation with benzaldehyde (B42025).
Q2: How can I minimize the self-condensation of isovaleraldehyde?
A2: To minimize self-condensation, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Slow addition of the aldehyde: Adding the isovaleraldehyde slowly to the reaction mixture containing the base and benzaldehyde ensures that its concentration remains low, disfavoring the self-condensation reaction.
-
Use of a non-nucleophilic base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be effective.
-
Low reaction temperatures: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly reduce the rate of self-condensation.
-
Choice of catalyst: Phase-transfer catalysts or specific catalysts like proline can enhance the desired crossed-aldol reaction over self-condensation.
Q3: What analytical techniques are best for detecting self-condensation byproducts?
A3: The primary byproducts of isovaleraldehyde self-condensation can be detected and quantified using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the molecular weights of the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can help elucidate the structures of the condensation products.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the desired product and the amount of byproducts formed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | 1. Self-condensation of the starting aldehyde. 2. Inactive catalyst or base. 3. Incorrect reaction temperature. | 1. Add the aldehyde dropwise at a low temperature. Use a less reactive base. 2. Use fresh or properly stored catalyst/base. 3. Optimize the reaction temperature; start at a lower temperature and slowly warm up if needed. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in starting materials. 3. Reaction time is too long. | 1. Maintain a consistent and low reaction temperature. 2. Purify the starting materials before the reaction. 3. Monitor the reaction progress using TLC or GC and quench it once the starting material is consumed. |
| Product is contaminated with starting material | 1. Incomplete reaction. 2. Insufficient amount of catalyst or base. | 1. Increase the reaction time or slightly increase the temperature. 2. Use the correct stoichiometry for the catalyst and base. |
| Difficulty in purifying the final product | 1. Formation of closely related isomers or byproducts. 2. The product is unstable under purification conditions. | 1. Use high-resolution chromatography techniques (e.g., preparative HPLC). 2. Perform purification at lower temperatures and use a neutral stationary phase if possible. |
Experimental Protocols
Protocol 1: Base-Catalyzed Aldol (B89426) Condensation
This protocol describes a standard base-catalyzed aldol condensation for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
Isovaleraldehyde (3-methylbutanal)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
A solution of sodium hydroxide (1.0 g, 25 mmol) in water (10 mL) and ethanol (8 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
A mixture of benzaldehyde (2.12 g, 20 mmol) and isovaleraldehyde (1.72 g, 20 mmol) is added dropwise to the cooled basic solution over 30 minutes with vigorous stirring.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: 5-Methyl-2-phenyl-2-hexenal Degradation Pathway Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Methyl-2-phenyl-2-hexenal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary metabolic pathways?
A1: this compound is an alpha,beta-unsaturated aldehyde.[1] While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and general principles of xenobiotic metabolism, it is expected to undergo both Phase I and Phase II metabolic transformations.[2]
-
Phase I Metabolism: These are functionalization reactions that introduce or expose polar groups. For this compound, this would likely involve:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. The double bond can be epoxidized. These reactions are often catalyzed by Cytochrome P450 (CYP) enzymes.[3][4]
-
Reduction: The aldehyde can be reduced to an alcohol, and the carbon-carbon double bond can be saturated.[5][6]
-
Hydroxylation: The phenyl group can be hydroxylated at various positions.[7]
-
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the Phase I metabolite or the parent compound, increasing water solubility and facilitating excretion.[8] Likely pathways include:
-
Glucuronidation: Attachment of glucuronic acid to hydroxyl or carboxyl groups.
-
Sulfation: Conjugation of a sulfonate group to hydroxyl groups.
-
Glutathione Conjugation: Attachment of glutathione, which is a key detoxification pathway for reactive electrophiles like α,β-unsaturated aldehydes.[9]
-
Q2: Which analytical techniques are most suitable for studying the degradation of this compound?
A2: The most common and suitable analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile metabolites and Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile and conjugated metabolites.[10][11]
Q3: What are the expected challenges when analyzing this compound and its metabolites?
A3: Researchers may encounter several challenges:
-
Analyte Instability: Aldehydes can be reactive and may degrade during sample preparation or analysis.[12]
-
Poor Chromatographic Peak Shape: Aldehydes can exhibit peak tailing or broadening in both GC and HPLC due to interactions with active sites in the system or tautomerism.[10][13]
-
Low Concentration of Metabolites: Metabolites are often present at much lower concentrations than the parent compound, requiring sensitive analytical methods for detection and quantification.
-
Isomer Differentiation: Different isomers of hydroxylated or conjugated metabolites may be difficult to separate and identify.[14]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing/Fronting | - Active sites on the column interacting with the aldehyde/metabolites.- Sample solvent incompatible with the mobile phase.[15] | - Use a column with high-purity silica (B1680970) and end-capping.- Adjust the mobile phase pH.[13]- Dissolve the sample in the mobile phase.[16] |
| Baseline Drift/Noise | - Contaminated mobile phase or detector cell.[15]- Column temperature fluctuations.[17] | - Prepare fresh mobile phase and flush the system.[15]- Use a column oven for stable temperature control.[17]- Clean the detector cell according to the manufacturer's instructions. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition.- Leaks in the HPLC system.[18]- Insufficient column equilibration time.[17] | - Ensure accurate mobile phase preparation and degassing.[19]- Check for loose fittings and worn pump seals.[19]- Increase the column equilibration time between injections.[17] |
| High Backpressure | - Blockage in the column or system tubing.- Precipitated buffer in the mobile phase. | - Reverse-flush the column (disconnect from the detector first).- Check for and clear any blockages in the tubing or filters.- Ensure buffer components are fully dissolved in the mobile phase. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Active sites in the inlet liner or column.[10]- Column contamination. | - Use a deactivated inlet liner; consider replacing it.[20]- Trim the first few centimeters of the column.- Bake out the column at a high temperature (within its limits).[10] |
| Ghost Peaks | - Carryover from a previous injection.[10]- Contaminated syringe or inlet septum. | - Run a blank solvent injection to confirm carryover.- Clean the injection port and replace the liner and septum.[20]- Use a more rigorous syringe cleaning procedure. |
| Poor Sensitivity | - Leak in the injection system.- Analyte degradation in the hot injector.[12] | - Perform a leak check of the GC system.- Optimize the injector temperature to minimize degradation.[12]- Check for sample stability.[12] |
| Irreproducible Results | - Inconsistent sample preparation or injection volume.[10]- Unstable instrument parameters. | - Use an autosampler for consistent injections.- Ensure standardized sample preparation procedures.[10]- Verify that temperature and flow rates are stable. |
Experimental Protocols
In Vitro Metabolism Study using Liver Microsomes
This protocol is designed to identify Phase I metabolites of this compound.
1. Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound stock solution (e.g., in DMSO or acetonitrile)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
Incubator/water bath at 37°C
2. Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a microcentrifuge tube, add the phosphate buffer, the microsomal suspension, and the this compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The final substrate concentration is typically in the low micromolar range (e.g., 1-10 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of cold acetonitrile. This will precipitate the proteins.
-
Sample Processing: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube for LC-MS analysis.
7. Controls:
-
Negative Control 1: No NADPH regenerating system (to check for non-enzymatic degradation).
-
Negative Control 2: Heat-inactivated microsomes (to confirm enzymatic activity).
Sample Preparation for Metabolite Analysis
1. Objective: To extract the parent compound and its metabolites from the in vitro reaction mixture while removing interfering proteins.
2. Method: Protein Precipitation
-
Following the termination of the metabolic reaction with cold acetonitrile, vortex the sample vigorously for 30 seconds.
-
Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated microsomal proteins.[21]
-
Carefully collect the supernatant using a pipette and transfer it to a clean autosampler vial for LC-MS analysis.
-
If necessary, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to concentrate the analytes.
Data Presentation
The following table template can be used to summarize quantitative data from metabolic stability studies.
| Time Point (minutes) | Parent Compound Peak Area | % Parent Compound Remaining | Metabolite 1 Peak Area | Metabolite 2 Peak Area |
| 0 | Data | 100% | Data | Data |
| 15 | Data | Calculated | Data | Data |
| 30 | Data | Calculated | Data | Data |
| 60 | Data | Calculated | Data | Data |
| 120 | Data | Calculated | Data | Data |
Visualizations
Caption: Plausible metabolic degradation pathways of this compound.
Caption: General workflow for studying in vitro metabolism.
References
- 1. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug metabolism - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Unusual Cytochrome P450 Enzymes and Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturation of an alpha, beta-unsaturated ketone: a novel xenobiotic biotransformation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]
- 14. m.youtube.com [m.youtube.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labcompare.com [labcompare.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. phenomenex.blog [phenomenex.blog]
- 21. organomation.com [organomation.com]
Stability of 5-Methyl-2-phenyl-2-hexenal under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methyl-2-phenyl-2-hexenal. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry place and protected from light.[1][2] For extended storage (e.g., over 18 months), it is recommended to re-analyze the material's quality before use.[1] Purging the headspace of the container with an inert gas like nitrogen can provide additional protection against oxidation.[2]
Q2: What is the general stability profile of this compound?
A2: this compound is an α,β-unsaturated aldehyde. This class of compounds is known to be susceptible to degradation under certain conditions. Key potential degradation pathways include oxidation (especially of the aldehyde group to a carboxylic acid), polymerization, and reactions under strongly acidic or basic conditions. Its stability in various solvents is generally considered good for typical laboratory applications.[3]
Q3: Is this compound sensitive to light?
A3: Yes. As with many complex organic molecules, exposure to light, particularly UV light, can induce degradation.[1][2] Photostability testing is a standard part of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[4] All solutions and samples should be handled in a manner that minimizes light exposure, such as using amber glassware or foil-wrapped containers.
Q4: How can I monitor the purity and degradation of this compound in my samples?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for analyzing the purity of this compound and detecting potential degradation products.[5] A typical method might use an acetonitrile (B52724) and water mobile phase with an acid modifier like phosphoric or formic acid.[5] Gas chromatography (GC) can also be used to determine the assay percentage.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of a new peak in HPLC/GC chromatogram after sample workup. | Oxidation: The aldehyde group is prone to oxidation, forming the corresponding carboxylic acid, especially if exposed to air or oxidizing agents. | Work under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or degassed solvents to minimize dissolved oxygen.[6] |
| Low recovery of the compound after column chromatography. | Degradation on Stationary Phase: Aldehydes can degrade on acidic stationary phases like standard silica (B1680970) gel.[6] | Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (B128534) mixed in the eluent. Alternatively, consider using a less acidic stationary phase such as alumina.[6] |
| Variable or decreasing assay results over time in prepared solutions. | Solution Instability: The compound may be degrading in the chosen solvent, potentially due to pH, light, or reaction with solvent impurities. | Prepare solutions fresh daily. Store stock solutions at low temperatures, protected from light. Evaluate the stability of the compound in different solvents to select the most appropriate one for your application. |
| Formation of solid precipitates in the sample vial. | Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (like aldol (B89426) condensation), particularly in the presence of acid or base catalysts, which can lead to higher molecular weight byproducts.[6] | Ensure all glassware is neutral and clean. Avoid strongly acidic or basic conditions during workup and storage unless required by the experimental protocol.[6] |
Illustrative Stability Data
| Stress Condition | Typical Protocol | Expected Degradation (%) | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | 5 - 15% | Acid-catalyzed reactions |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8h | 10 - 25% | Base-catalyzed condensation/hydrolysis |
| Oxidation | 3% H₂O₂ at room temp for 24h | 15 - 40% | Oxidation of aldehyde to carboxylic acid |
| Thermal | 80 °C (dry heat) for 48h | < 5% | Thermolysis |
| Photolytic | ICH Q1B light conditions | 5 - 20% | Photodegradation |
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[4][8]
Objective: To identify the likely degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL for HPLC analysis.
-
Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL for HPLC analysis.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid to prepare a 100 µg/mL solution for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze a control sample stored in the dark.
-
Analysis: Analyze all samples and a non-stressed control solution by a validated stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Visualization 2: Potential Oxidative Degradation Pathway
The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.
Caption: Potential oxidation pathway of the compound.
Visualization 3: Troubleshooting Logic for Unexpected Degradation
This decision tree outlines a logical approach to troubleshooting unexpected sample degradation.
Caption: Troubleshooting decision tree for degradation.
References
- 1. METHYL-5-PHENYL-2-HEXENAL (COCAL HEXENAL) | TECHNICAL DATA [prodasynth.com]
- 2. This compound [ventos.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling recommendations for 5-Methyl-2-phenyl-2-hexenal
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage and handling of 5-Methyl-2-phenyl-2-hexenal (B1583446).
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an aromatic aldehyde.[1] It is recognized for its characteristic sweet, floral, and slightly spicy aroma with cocoa undertones.[2][3][] It is used as a fragrance ingredient in perfumes and cosmetics, as a flavoring agent, and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][5]
2. What are the primary hazards associated with this compound?
The primary hazards include:
-
Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[6]
-
Allergic Skin Reaction: May cause an allergic skin reaction (skin sensitization).[6][7]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation.[2][8]
-
Flammability: It is a combustible liquid and should be kept away from ignition sources.[2]
3. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][7][9] It should be protected from light and stored away from strong oxidizing agents and direct sunlight.[2][9] Some suppliers recommend storing it under an inert gas.[] When stored for more than 18 months, its quality should be checked before use.[9]
Troubleshooting Guide
Issue 1: The compound has changed color or developed a precipitate.
-
Possible Cause: This could indicate degradation of the compound, possibly due to oxidation or polymerization, which can be accelerated by exposure to air, light, or incompatible materials. Aldehydes are prone to oxidation.
-
Solution:
-
Verify the storage conditions. Ensure the container is tightly sealed and protected from light.
-
If the compound is old, its quality should be re-assessed before use.[9]
-
Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause: If the purity of this compound has been compromised due to improper storage or handling, it can lead to inconsistent results in sensitive applications.
-
Solution:
-
Use a fresh bottle of the compound or re-purify the existing stock if possible.
-
Always use the compound in a well-ventilated area or under a fume hood to prevent inhalation and minimize exposure to atmospheric moisture and oxygen.[2]
-
Ensure all glassware and equipment are clean and dry before use.
-
Issue 3: Skin irritation or allergic reaction after handling.
-
Possible Cause: Direct contact with the skin. This compound is a known skin sensitizer.[6][7]
-
Solution:
-
Immediately wash the affected area with plenty of soap and water.[8]
-
Seek medical advice if irritation or a rash develops and persists.[6][7]
-
Review and reinforce proper personal protective equipment (PPE) protocols. Always wear appropriate gloves (e.g., butyl rubber or nitrile), a lab coat, and safety goggles when handling this compound.[2][10]
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C13H16O |
| Molecular Weight | 188.27 g/mol |
| Appearance | Light yellow liquid |
| Density | 0.973 g/mL at 25 °C |
| Boiling Point | 280.58 °C[3] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Solubility | Insoluble in water; soluble in alcohol and oils.[][9][11] |
Table 2: Storage and Handling Summary
| Parameter | Recommendation |
| Storage Temperature | Cool, dry place[2][7] |
| Ventilation | Well-ventilated area[2][7] |
| Container | Tightly sealed container[2][7][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids[2][8] |
| Personal Protective Equipment | Safety goggles, gloves (butyl rubber or nitrile), lab coat[2][10] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2] Put on all required personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[2]
-
Dispensing: To obtain the desired amount of this compound, carefully open the container. To prevent contamination and degradation, use clean, dry glassware and utensils. If the compound is stored under an inert atmosphere, have a source of inert gas ready to backfill the container.
-
Sealing: After dispensing, securely close the container, ensuring a tight seal.[2][7] If applicable, purge the headspace with an inert gas before sealing.
-
Cleanup: Clean any spills immediately according to your laboratory's standard operating procedures for chemical spills. Wash hands thoroughly after handling.[8]
Visualizations
Caption: Workflow for Storage, Handling, and Emergency Response.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031855) [hmdb.ca]
- 2. This compound (21834-92-4) | Quality Chemical [chemicalbull.com]
- 3. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 5. chemimpex.com [chemimpex.com]
- 6. vigon.com [vigon.com]
- 7. echemi.com [echemi.com]
- 8. mu-intel.com [mu-intel.com]
- 9. METHYL-5-PHENYL-2-HEXENAL (COCAL HEXENAL) | TECHNICAL DATA [prodasynth.com]
- 10. homework.study.com [homework.study.com]
- 11. scent.vn [scent.vn]
Troubleshooting low yield in 5-Methyl-2-phenyl-2-hexenal synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-2-phenyl-2-hexenal. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and addressing common challenges.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield is a common issue in the synthesis of this compound, which is typically prepared via a crossed aldol (B89426) condensation reaction between phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997). The following section addresses specific problems you might encounter.
Q1: My reaction is producing a complex mixture of products, resulting in a low yield of the desired this compound. What is causing this?
A complex product mixture is often the primary cause of low yield in crossed aldol condensations. This is typically due to competing self-condensation reactions of the starting aldehydes.[1] Both phenylacetaldehyde and isovaleraldehyde have α-hydrogens and can react with themselves to form homo-aldol products.
Troubleshooting Steps:
-
Control Reagent Addition: Slowly add the isovaleraldehyde to the reaction mixture containing phenylacetaldehyde and the base. This keeps the concentration of the enolizable isovaleraldehyde low, minimizing its self-condensation.
-
Use a Directed Aldol Strategy: For greater control, pre-form the enolate of isovaleraldehyde using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at a low temperature (e.g., -78 °C). Once the enolate is formed, slowly add the phenylacetaldehyde. This method provides excellent selectivity for the desired crossed aldol product.[1]
Q2: The yield of my desired product is still low, even after controlling for side reactions. What other factors could be affecting the reaction?
Several other factors can influence the yield of the aldol condensation. These include the choice of base, reaction temperature, and reaction time.
Troubleshooting Steps:
-
Base Selection: The base must be strong enough to deprotonate the α-carbon of the aldehyde. While common bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be used, their effectiveness can vary. For less reactive substrates or to improve selectivity, a stronger base like LDA may be necessary.[1]
-
Temperature Control: Temperature is a critical parameter. While higher temperatures can favor the dehydration step to form the final α,β-unsaturated aldehyde, they can also promote side reactions and product degradation.[1][2][3] It is crucial to maintain the recommended reaction temperature and monitor the reaction progress closely. For the synthesis of this compound, a reflux temperature of around 80-85°C has been reported to be effective.
-
Reaction Time: The reaction time needs to be optimized. Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can increase the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal stopping point.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
Purification of α,β-unsaturated aldehydes from the reaction mixture can be challenging due to the presence of unreacted starting materials and various side products.
Troubleshooting Steps:
-
Work-up Procedure: After the reaction is complete, the organic layer should be separated from the aqueous layer. The organic phase should then be washed with a saturated sodium chloride (NaCl) solution and dried over anhydrous magnesium sulfate.[4]
-
Fractional Distillation: The primary method for purifying this compound is fractional distillation under reduced pressure. The desired product distills at 96-105°C at approximately 0.7 mm Hg.[4]
-
Chromatography: If distillation does not provide sufficient purity, column chromatography can be employed. A silica (B1680970) gel column with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate the product from impurities.
Data Presentation
The following table summarizes the effect of various reaction parameters on the yield of crossed aldol condensation reactions. While specific quantitative data for this compound is limited in the literature, this table provides a general guide based on similar reactions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | Weak Base (e.g., Sodium Acetate) | Moderate | Less efficient enolate formation. |
| Strong Base (e.g., NaOH, KOH) | Good | Efficient enolate formation, but may lead to side reactions.[1] | |
| Very Strong Base (e.g., LDA) | High (with directed strategy) | Near-quantitative enolate formation, high selectivity.[1] | |
| Temperature | Low Temperature (e.g., 0-25°C) | Lower | Slower reaction rate, may not favor dehydration. |
| Moderate Temperature (e.g., Reflux) | Optimal | Balances reaction rate and minimizes degradation. | |
| High Temperature (>100°C) | Lower | Increased side reactions and product degradation.[2][3] | |
| Reagent Addition | All reagents mixed at once | Lower | Promotes self-condensation side reactions. |
| Slow addition of one aldehyde | Higher | Minimizes self-condensation of the added aldehyde. |
Experimental Protocols
Synthesis of this compound via Crossed Aldol Condensation
This protocol is adapted from a known procedure for the synthesis of this compound.[4]
Materials:
-
Phenylacetaldehyde
-
Isovaleraldehyde
-
Anhydrous Sodium Acetate (B1210297)
-
Anhydrous Ethyl Alcohol
-
Water
-
Anhydrous Magnesium Sulfate
-
Saturated Sodium Chloride Solution
Equipment:
-
Five-liter Morton flask with stirrer, thermometer, heating mantle, reflux condenser, and addition tube
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In the five-liter Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 ml of water and 370 ml of anhydrous ethyl alcohol. Stir the solution at 25°C until the sodium acetate is completely dissolved.
-
In a dropping funnel, prepare a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde.
-
Slowly add the aldehyde mixture to the sodium acetate solution over a period of 15 minutes with continuous stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for approximately three hours.
-
After the reaction is complete, cool the mixture and separate the organic layer from the aqueous layer using a separatory funnel.
-
Wash the organic phase with a saturated NaCl solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation at a reflux ratio of 1:1. The desired this compound will distill at 96-105°C under a pressure of approximately 0.7 mm Hg.[4]
Characterization:
-
Infrared (IR) Spectroscopy: The product should exhibit characteristic peaks for a conjugated aldehyde (around 1675 cm⁻¹) and a monosubstituted benzene (B151609) ring (around 700-750 cm⁻¹).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aldehydic proton, vinyl protons, and the protons of the phenyl and isobutyl groups.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the final product and confirm its molecular weight.
Mandatory Visualization
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q: What are the main applications of this compound?
A: this compound is primarily used as a fragrance and flavoring agent, often described as having a cocoa-like aroma. It is also used as an intermediate in organic synthesis for the preparation of other valuable compounds.
Q: What are the typical starting materials for the synthesis of this compound?
A: The most common starting materials are phenylacetaldehyde and isovaleraldehyde, which undergo a crossed aldol condensation.[4]
Q: What safety precautions should be taken when handling the reagents and product?
A: Phenylacetaldehyde and isovaleraldehyde are flammable and can be irritating to the skin, eyes, and respiratory tract. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q: What are the expected spectroscopic data for this compound?
A:
-
IR: You should observe a strong absorption band for the conjugated carbonyl group (C=O) around 1675 cm⁻¹ and bands corresponding to the C-H bonds of the aromatic ring.[4]
-
¹H NMR: The spectrum will show a characteristic signal for the aldehyde proton (CHO) downfield (around 9-10 ppm), signals for the aromatic protons, a signal for the vinylic proton, and signals for the aliphatic protons of the isobutyl group.[4]
-
Mass Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (188.27 g/mol ).
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of crossed aldol condensations in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of 5-Methyl-2-phenyl-2-hexenal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of 5-Methyl-2-phenyl-2-hexenal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is a crossed aldol (B89426) condensation between phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).[1][2] This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, and results in the formation of a β-hydroxy aldehyde intermediate that readily dehydrates to the final α,β-unsaturated aldehyde.[3][4] Alternative methods that can offer better stereocontrol include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[5][6][7][8][9]
Q2: What is stereoselectivity in the context of this synthesis, and why is it important?
A2: Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the synthesis of this compound, the double bond can exist in two different geometric configurations: the E-isomer and the Z-isomer. The ratio of these isomers is a critical quality attribute, as different isomers can have distinct biological activities and sensory properties. Therefore, controlling the stereoselectivity to favor the desired isomer is crucial for ensuring product consistency and efficacy.
Q3: What factors influence the E/Z isomer ratio in the aldol condensation method?
A3: The E/Z isomer ratio in the aldol condensation is influenced by several factors, including the choice of base, solvent, reaction temperature, and the structure of the reactants.[10] Generally, thermodynamic control, which often favors the more stable E-isomer, is promoted by higher temperatures and longer reaction times. The choice of base and solvent can affect the geometry of the enolate intermediate, which in turn influences the stereochemical outcome of the reaction.
Q4: How can I determine the E/Z isomer ratio of my product?
A4: The most common and effective method for determining the E/Z isomer ratio is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[11][12][13] The signals of the vinylic and aldehydic protons of the E and Z isomers will appear at slightly different chemical shifts. By integrating the signals corresponding to each isomer, you can calculate their relative ratio. Gas chromatography (GC) can also be used to separate and quantify the isomers, provided a suitable column and conditions are used.
Troubleshooting Guides
Issue 1: Low Overall Yield
Symptoms:
-
Low mass of the isolated product after purification.
-
Presence of significant amounts of starting materials in the crude product.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider increasing the reaction time or temperature. Ensure the catalyst is active and used in the correct stoichiometric amount. |
| Side Reactions | Phenylacetaldehyde is prone to self-condensation and polymerization.[14] To minimize this, slowly add the phenylacetaldehyde to the reaction mixture containing isovaleraldehyde and the base. Using a milder base (e.g., Na₂CO₃) or lower temperatures can also reduce side reactions. |
| Product Degradation | The product can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup and avoid excessive heat during purification. |
| Purification Issues | This compound is a liquid, and purification is typically done by vacuum distillation or column chromatography. Ensure proper technique to avoid product loss during these steps. |
Issue 2: Poor Stereoselectivity (Low E/Z Ratio)
Symptoms:
-
NMR or GC analysis shows a mixture of E and Z isomers with an undesirable ratio.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | The E/Z ratio is highly dependent on reaction conditions. To favor the thermodynamically more stable E-isomer, try increasing the reaction temperature and/or using a stronger base to allow for equilibration to the more stable product. Conversely, for the kinetically favored product, lower temperatures and milder bases might be beneficial. |
| Incorrect Choice of Synthetic Route | For high stereoselectivity, the aldol condensation may not be the optimal method. Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is known to strongly favor the formation of the E-isomer.[5][6][7][8][9] |
| Isomerization during Purification | The E/Z isomers can potentially interconvert during purification, especially if exposed to heat or acidic/basic conditions for extended periods. Use mild purification techniques and analyze the isomer ratio before and after purification to assess if isomerization is occurring. |
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the effect of different reaction conditions on the yield and stereoselectivity of this compound synthesis via aldol condensation.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | 10% NaOH | Ethanol (B145695) | 25 | 4 | 65 | 70:30 |
| 2 | 10% NaOH | Ethanol | 78 | 4 | 60 | 85:15 |
| 3 | 10% KOH | Methanol | 25 | 4 | 68 | 75:25 |
| 4 | Na₂CO₃ | Water | 50 | 8 | 55 | 60:40 |
| 5 | LDA | THF | -78 to 25 | 2 | 75 | 30:70 |
Note: This data is illustrative and based on general principles of aldol condensations. Actual results may vary.
Experimental Protocols
Protocol 1: Base-Catalyzed Aldol Condensation (Favoring the E-isomer)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isovaleraldehyde (1.0 eq) in ethanol (5 mL per mmol of isovaleraldehyde).
-
Addition of Base: Add a 10% aqueous solution of sodium hydroxide (1.1 eq) to the isovaleraldehyde solution and stir for 10 minutes at room temperature.
-
Addition of Phenylacetaldehyde: Slowly add phenylacetaldehyde (1.0 eq) dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, then heat to reflux (approx. 78°C) for an additional 2 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and neutralize with 1 M HCl. Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain this compound.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the E/Z ratio by integration of the corresponding signals in the ¹H NMR spectrum.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction (High E-selectivity)
-
Preparation of the Phosphonate (B1237965) Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate phosphonate ester (e.g., diethyl (2-oxo-3-methylbutyl)phosphonate) (1.0 eq) in anhydrous THF. Cool the solution to -78°C.
-
Deprotonation: Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq) and stir for 30 minutes at -78°C to generate the phosphonate ylide.
-
Addition of Aldehyde: Add a solution of phenylacetaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product and determine the E/Z ratio as described in Protocol 1. The HWE reaction is expected to yield the E-isomer with high selectivity.
Visualizations
Caption: Experimental workflow for the aldol condensation synthesis.
Caption: Decision tree for troubleshooting poor stereoselectivity.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. adichemistry.com [adichemistry.com]
- 4. ERIC - EJ820748 - The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway, Journal of Chemical Education, 2007-Mar [eric.ed.gov]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ijnrd.org [ijnrd.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. staff.najah.edu [staff.najah.edu]
- 13. researchgate.net [researchgate.net]
- 14. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
Technical Support Center: Analysis of 5-Methyl-2-phenyl-2-hexenal in Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the analysis of 5-Methyl-2-phenyl-2-hexenal in various food matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, providing step-by-step solutions to overcome these challenges.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape or Tailing | Active sites in the GC inlet or column interacting with the aldehyde functional group. | 1. Use a deactivated inlet liner and change it frequently. 2. Condition the GC column according to the manufacturer's instructions. 3. Consider using analyte protectants in your standards and samples. |
| Low Analyte Response or Poor Sensitivity | Inefficient extraction from the food matrix. Matrix-induced signal suppression in the mass spectrometer. | 1. Optimize the sample preparation method (e.g., adjust solvent, extraction time, or temperature). 2. For solid samples like chocolate or baked goods, consider headspace solid-phase microextraction (HS-SPME) with a suitable fiber (e.g., PDMS/DVB). 3. For liquid samples like beverages, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective. 4. Prepare matrix-matched standards to compensate for signal suppression. |
| High Background Noise or Interfering Peaks | Co-extraction of matrix components. Contamination from solvents or labware. | 1. Incorporate a cleanup step after extraction, such as SPE. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Optimize GC-MS parameters (e.g., temperature program, selected ions) to separate the analyte from interferences. |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation. Inconsistent injection volume. Instrument instability. | 1. Ensure precise and consistent execution of the sample preparation protocol. 2. Use an autosampler for injections to ensure consistent volume. 3. Perform regular instrument maintenance and calibration. 4. Incorporate an internal standard into your workflow to correct for variations. |
| Analyte Degradation | Thermal degradation in the GC inlet. Oxidation of the aldehyde. | 1. Optimize the GC inlet temperature to ensure volatilization without degradation. 2. Analyze samples as soon as possible after preparation. 3. Store extracts at low temperatures and protected from light. |
Frequently Asked Questions (FAQs)
1. What are the most common food matrices in which this compound is found?
This compound is a key aroma compound, particularly known for its characteristic cocoa and chocolate notes.[1][2] Therefore, it is commonly analyzed in:
2. What is a "matrix effect" and how does it affect the analysis of this compound?
A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix.[4][5] In the context of this compound analysis in food, complex matrices like chocolate or baked goods can contain numerous compounds that co-extract with the analyte. These co-extractants can either enhance or suppress the signal of this compound in the mass spectrometer, leading to inaccurate quantification.
3. How can I minimize matrix effects in my analysis?
Several strategies can be employed to minimize matrix effects:
-
Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components after the initial extraction.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples.
-
Use of an Internal Standard: An isotopically labeled internal standard is ideal, as it behaves similarly to the analyte during extraction and analysis, effectively compensating for matrix effects. If an isotopically labeled standard is not available, a structurally similar compound can be used, but its effectiveness must be carefully validated.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact. However, this may compromise the limit of detection.
4. What are the recommended sample preparation techniques for analyzing this compound in solid and liquid food matrices?
The choice of sample preparation technique depends on the food matrix:
-
Solid Matrices (e.g., chocolate, baked goods):
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is well-suited for volatile and semi-volatile compounds like this compound.[3] A fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is exposed to the headspace above the heated sample to adsorb the volatile compounds.
-
Solvent Extraction followed by Cleanup: The sample can be extracted with an organic solvent (e.g., hexane, dichloromethane). The extract may then require a cleanup step, such as SPE, to remove non-volatile matrix components.
-
-
Liquid Matrices (e.g., beverages):
-
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a sorbent that retains the analyte, which is then eluted with a small volume of solvent. This technique also serves as a cleanup and concentration step.[6]
-
5. Which analytical technique is most suitable for the quantification of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile and semi-volatile flavor compounds like this compound. GC provides the necessary separation of the analyte from other volatile components in the sample, while MS allows for sensitive and selective detection and quantification.
Experimental Protocols
General Protocol for HS-SPME-GC-MS Analysis of this compound in a Solid Food Matrix (e.g., Chocolate)
This protocol is a generalized procedure and should be optimized for your specific application and instrumentation.
-
Sample Preparation:
-
Weigh 1-2 grams of the homogenized chocolate sample into a 20 mL headspace vial.
-
Add a known amount of internal standard (if used).
-
Add 5 mL of saturated sodium chloride solution to aid the release of volatile compounds.
-
Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler with an agitator and heater.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose a PDMS/DVB-coated SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the GC column (e.g., 250°C for 5 minutes).
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 188, 173, 145).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Quantification:
-
Create a calibration curve using matrix-matched standards prepared by spiking known concentrations of this compound into a blank chocolate matrix.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Influence of the Different Maturation Conditions of Cocoa Beans on the Chemical Profile of Craft Chocolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openpub.fmach.it [openpub.fmach.it]
Technical Support Center: 5-Methyl-2-phenyl-2-hexenal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 5-Methyl-2-phenyl-2-hexenal during experimental use and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, focusing on the prevention of oxidation.
| Observed Issue | Potential Cause | Recommended Action |
| Yellowing or Darkening of the Compound | Oxidation of the aldehyde group to a carboxylic acid and/or polymerization. This is often accelerated by exposure to air, light, and elevated temperatures. | Store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial, and at reduced temperatures (see storage recommendations below). For solutions, use degassed solvents. |
| "Off" or Rancid Odor Development | Formation of oxidative degradation byproducts. The characteristic cocoa-like scent is diminished and replaced by unpleasant odors. | Discard the degraded material. To prevent recurrence, implement stringent anoxic storage and handling techniques. Consider the addition of an antioxidant. |
| Inconsistent Experimental Results | Degradation of the compound leading to lower purity and the presence of impurities that may interfere with the reaction. | Verify the purity of this compound using techniques like GC-MS before use. If degradation is suspected, purify the compound by distillation or chromatography, or use a fresh batch. |
| Precipitate Formation in Solution | Polymerization of the aldehyde, which can be initiated by light, heat, or impurities. | Prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots under an inert atmosphere at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: As an α,β-unsaturated aldehyde, the primary degradation pathway for this compound is oxidation. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, particularly when exposed to atmospheric oxygen. This process can be accelerated by factors such as light, heat, and the presence of metal ions.[1][2][3][4]
Q2: What are the ideal storage conditions for neat this compound?
A2: For long-term storage, this compound should be stored in its solid or neat liquid form under an inert atmosphere (argon or nitrogen) in a tightly sealed amber glass vial to protect it from light and oxygen.[3][4] Recommended storage temperatures are -20°C for long-term and 2-8°C for short-term storage.[3][4]
Q3: How should I prepare and store solutions of this compound?
A3: It is highly recommended to prepare solutions fresh for each use. If storage is unavoidable, use a high-purity, anhydrous, and degassed aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3] Aliquot the solution into single-use volumes in amber vials, purge the headspace with an inert gas, and store at -80°C.[3]
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, adding a small amount of an antioxidant can effectively inhibit oxidation.[1][4][5][6] Common choices for fragrance and flavor aldehydes include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherols (Vitamin E).[1][4][6][7] A typical concentration range for BHT or BHA is 0.01-0.1%.[4]
Q5: How can I detect oxidation in my sample of this compound?
A5: Visual inspection for color change (yellowing or darkening) and detection of any "off" or rancid odors are the initial indicators of oxidation. For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify degradation products.[8][9][10]
Quantitative Data on Aldehyde Stability
| Compound | Storage Conditions | Observed Change | Time Frame |
| Cinnamaldehyde (B126680) | Under oxygen atmosphere at 308 K (35°C) | Peroxide value reached 139.44 mmol/kg | Not specified |
| Aromatic Aldehydes (general) | Room temperature, exposed to air | Increased degradation with electron-donating groups | Varies |
| Aldehydes in Flavoring Oil | 37°C | ~2.5 times increase in toxic aldehydes vs. 4°C | Not specified |
This table is a summary of findings for aldehydes structurally similar to this compound and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Long-Term Storage of Neat this compound
-
Place the vial containing this compound in a desiccator or glovebox with an inert atmosphere (argon or nitrogen).
-
If using a desiccator, evacuate and backfill with the inert gas three times to ensure a completely anoxic environment.[3]
-
Under the inert atmosphere, securely tighten the vial cap.
-
For additional protection, wrap the cap and vial neck with Parafilm®.
-
Store the vial in the dark at -20°C.[3]
Protocol 2: Preparation and Storage of a Stock Solution
-
Use a high-purity, anhydrous, and aprotic solvent (e.g., DMSO, ethanol).
-
Degas the solvent by sparging with argon or nitrogen for 15-20 minutes.
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In a fume hood, weigh the desired amount of this compound.
-
Add the degassed solvent to the compound to achieve the target concentration.
-
Mix thoroughly by vortexing or sonicating until fully dissolved.
-
Immediately aliquot the solution into single-use volumes in amber glass vials.
-
Before sealing each aliquot, gently blow a stream of inert gas over the headspace of the solution for 10-15 seconds.[3]
-
Seal the vials tightly and store them at -80°C.[3]
Protocol 3: Monitoring Oxidation by GC-MS
-
Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Prepare a solution of the sample to be tested at the same concentration.
-
Analyze both solutions using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Set the GC oven temperature program to achieve good separation of the main compound from potential impurities.
-
Compare the chromatograms of the standard and the sample. The presence of new peaks in the sample chromatogram, particularly those with retention times and mass spectra consistent with oxidized byproducts (e.g., the corresponding carboxylic acid), indicates degradation.
-
Quantify the level of degradation by comparing the peak area of this compound to the total peak area of all components.
Visualizations
Caption: Simplified degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected oxidation of this compound.
References
- 1. btsa.com [btsa.com]
- 2. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. btsa.com [btsa.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Shelf-life Studies - aromaLAB [aromalab.de]
- 10. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-2-phenyl-2-hexenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Methyl-2-phenyl-2-hexenal against two common alternative analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry with derivatization. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput.
Introduction to this compound and its Analytical Challenges
This compound is an α,β-unsaturated aldehyde that finds application in the fragrance and flavor industry and may be studied for its biological activities. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and various research applications. As with many aldehydes, its analysis can be challenging due to potential volatility and reactivity. This guide details a hypothetical, yet realistic, validated HPLC method and compares its performance characteristics with established alternative methodologies.
High-Performance Liquid Chromatography (HPLC) Method Validation
A reverse-phase HPLC method with UV detection is a robust and widely used technique for the analysis of aromatic aldehydes like this compound. The following section outlines a detailed experimental protocol and the corresponding validation data, established in accordance with ICH Q2(R1) guidelines.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in acetonitrile and serially diluted to create calibration standards.
Logical Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the HPLC method.
Caption: Workflow for HPLC Method Validation.
Comparison of Analytical Methods
The performance of the validated HPLC method is compared with two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and UV-Vis Spectrophotometry with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization.
Data Presentation: Performance Comparison
| Parameter | HPLC-UV | GC-MS (with PFBHA Derivatization) | UV-Vis Spectrophotometry (with DNPH Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 5 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL | 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.05 µg/mL | 3 µg/mL |
| Selectivity | High | Very High | Moderate to Low |
| Sample Throughput | High | Moderate | Moderate to High |
| Instrumentation Cost | Moderate | High | Low |
Experimental Protocols for Alternative Methods
-
Derivatization: The sample containing this compound is reacted with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a more volatile and thermally stable oxime derivative.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to separate the derivative from other matrix components.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Mass analyzer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Derivatization: The sample is reacted with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form a colored hydrazone derivative.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) for the formed hydrazone.
-
Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared from standards that have undergone the same derivatization procedure.
Signaling Pathway and Analytical Method Relationship
While this compound is primarily known for its sensory properties, α,β-unsaturated aldehydes, as a class, are known to participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can lead to the modulation of various signaling pathways. The accurate quantification of this compound is therefore essential for any in-vitro or in-vivo studies investigating its biological effects. The choice of analytical method can impact the ability to detect and quantify the compound in complex biological matrices.
A Comparative Guide to the Method Validation of 5-Methyl-2-phenyl-2-hexenal Analysis: GC-MS and Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes like 5-Methyl-2-phenyl-2-hexenal, a significant compound in flavor and fragrance studies, is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical technique against other methodologies. It outlines a comprehensive protocol for GC-MS method validation based on ICH guidelines and presents comparative data to aid in selecting the most suitable analytical approach.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is contingent on various factors including sensitivity, specificity, sample matrix, and throughput. While GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, alternative methods offer distinct advantages in specific contexts.
| Parameter | GC-MS | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Specificity | High (Mass analyzer provides structural information) | Moderate to High (Dependent on detector and chromatography) | Moderate to High |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | Moderate (µg/L to mg/L range)[1] |
| Derivatization | Often not required, but can be used to improve volatility and sensitivity.[2] | Frequently required for aldehydes (e.g., DNPH derivatization) to enhance detection by UV or fluorescence detectors.[3] | Can be used with or without derivatization.[1] |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | High | Moderate | Moderate |
| Typical Linearity (R²) | ≥ 0.998[4] | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Typical Accuracy (% Recovery) | 80-115%[4] | 90-110% | Method dependent |
| Typical Precision (% RSD) | ≤ 15%[4] | ≤ 5% | Method dependent |
Experimental Protocols
A robust method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[5] Below is a detailed protocol for the validation of a GC-MS method for the analysis of this compound, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
1. GC-MS Method Validation Protocol for this compound
-
Objective: To validate a quantitative GC-MS method for the determination of this compound in a given matrix.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Chromatographic Conditions (Typical):
-
Column: HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z derived from its known mass spectrum).
-
-
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by injecting a blank matrix, a spiked matrix, and the analyte standard to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: A minimum of five concentrations of this compound are prepared and injected. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r) or coefficient of determination (R²) is calculated. The acceptance criterion is typically r ≥ 0.999.[8]
-
Range: The range is established based on the linearity studies and should demonstrate acceptable accuracy and precision. For assay methods, the typical range is 80% to 120% of the test concentration.[6]
-
Accuracy: Determined by recovery studies. A known amount of this compound is spiked into the blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. A common acceptance range for recovery is 98-102%.[8]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration or by analyzing three different concentrations in triplicate on the same day. The Relative Standard Deviation (RSD) should typically be less than 2%.[8]
-
Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst or on a different instrument. The RSD over the different days is calculated, with an acceptance criterion often set at an RSD < 3%.[8]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is tested by deliberately introducing small variations in method parameters such as oven temperature, flow rate, and inlet temperature. The method is considered robust if these minor changes do not significantly affect the results.
-
Visualizing the Workflow
To better understand the logical flow of the validation process, the following diagrams illustrate the key stages.
Caption: Workflow for GC-MS method development and validation.
2. Alternative Method: HPLC with UV Detection
For a comparative perspective, an HPLC method, often used for aldehyde analysis, typically involves a derivatization step.
-
Sample Preparation: Derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 360 nm for the DNPH derivative.
-
-
Validation: The same validation parameters as for GC-MS would be assessed.
Caption: General workflow for aldehyde analysis by HPLC-UV.
Conclusion
The choice between GC-MS and alternative methods for the analysis of this compound depends on the specific requirements of the study. GC-MS offers high specificity and sensitivity without the need for derivatization, making it a "gold standard" for many applications in identifying and quantifying volatile compounds.[9] However, HPLC with derivatization can be a robust and cost-effective alternative, particularly in quality control laboratories where HPLC systems are prevalent. Capillary electrophoresis presents another option, especially for rapid analysis of multiple aldehydes.[1] A thorough validation according to ICH guidelines is crucial for any chosen method to ensure the reliability and accuracy of the analytical data, which is fundamental for regulatory submissions and scientific integrity.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. scribd.com [scribd.com]
- 7. database.ich.org [database.ich.org]
- 8. environics.com [environics.com]
- 9. impactfactor.org [impactfactor.org]
A Comparative Analysis of 5-Methyl-2-phenyl-2-hexenal Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is critical for innovation and efficacy. This guide provides a comparative analysis of the known isomers of 5-Methyl-2-phenyl-2-hexenal, a compound of interest in flavor science and potentially broader biological applications.
This compound, commonly known as Cocal or Cocoa hexenal (B1195481), is an α,β-unsaturated aldehyde recognized for its characteristic cocoa and chocolate aroma.[1][2] It is primarily utilized in the flavor and fragrance industry.[3] Structurally, the presence of a carbon-carbon double bond at the α,β-position relative to the aldehyde group gives rise to two geometric isomers: (E)-5-Methyl-2-phenyl-2-hexenal and (Z)-5-Methyl-2-phenyl-2-hexenal. While the commercially available product is often a mixture of these isomers, this guide seeks to delineate their individual properties based on available scientific data.[4]
Physicochemical Properties
A direct comparison of the physicochemical properties of the individual (E) and (Z) isomers is limited by the scarcity of data for the isolated (Z)-isomer. However, data for the commercially available mixture and the (E)-isomer provide a useful baseline.
| Property | (E)-5-Methyl-2-phenyl-2-hexenal | Mixture of Isomers |
| Molecular Formula | C₁₃H₁₆O | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol | 188.27 g/mol |
| Appearance | - | Light yellow to yellow liquid[3] |
| Density | - | 0.973 g/mL at 25 °C |
| Boiling Point | - | - |
| Refractive Index | - | n20/D 1.534 |
| Solubility | - | Insoluble in water; soluble in organic solvents[5] |
| CAS Number | 188829-73-4[1] | 21834-92-4 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR data are available for the (E)-isomer from PubChem.
¹H NMR of (E)-5-Methyl-2-phenyl-2-hexenal: (Predicted data, further experimental verification is recommended)
¹³C NMR of (E)-5-Methyl-2-phenyl-2-hexenal: (Predicted data, further experimental verification is recommended)
Infrared (IR) Spectroscopy
IR spectroscopy can identify key functional groups. A patent for the synthesis of a mixture of isomers provides the following interpretation of the IR spectrum:
| Wavenumber (cm⁻¹) | Interpretation |
| 2700, 2800, 1630, 1675 | Conjugated aldehyde |
| 700, 725 | Monosubstituted benzene |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a base-catalyzed aldol (B89426) condensation, which generally yields a mixture of (E) and (Z) isomers. Stereoselective synthesis to isolate a specific isomer requires more specialized methods.
General Synthesis of this compound (Isomer Mixture)
Principle: This method, adapted from a patented process, involves the base-catalyzed aldol condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).
Experimental Protocol:
-
Prepare a solution of anhydrous sodium acetate (B1210297) in a mixture of water and anhydrous ethyl alcohol in a reaction flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel.
-
Maintain the solution at 25°C and stir until the sodium acetate completely dissolves.
-
Add phenylacetaldehyde and isovaleraldehyde dropwise to the solution over a 15-minute period.
-
Heat the reaction mixture to reflux and maintain for approximately three hours.
-
After cooling, the organic layer is separated, washed, and dried.
-
The final product is purified by fractional distillation.
Stereoselective Synthesis
While a specific protocol for the stereoselective synthesis of each isomer of this compound is not well-documented in publicly available literature, related methodologies suggest potential routes. For instance, a highly Z-selective Wittig olefination has been reported for the synthesis of a related compound, plaunotol, from α-acetal ketones.[6] This suggests that a similar approach could potentially be adapted for the synthesis of (Z)-5-Methyl-2-phenyl-2-hexenal. The (E)-isomer is generally the thermodynamically more stable product and may be favored under certain reaction conditions or obtainable through isomerization of the (Z)-isomer.
Isomer Separation
The separation of (E) and (Z) isomers of α,β-unsaturated compounds can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is a viable technique. For olefins, silica (B1680970) gel impregnated with silver salts (e.g., silver nitrate) has been used to enhance separation due to the differential interaction of the isomers with the silver ions.[7]
Biological Activity and Signaling Pathways
The biological activities of individual this compound isomers have not been extensively studied. However, as α,β-unsaturated aldehydes, they belong to a class of compounds known to be biologically active.
These compounds are electrophilic and can react with nucleophilic cellular components, such as cysteine residues in proteins. This reactivity is the basis for their involvement in various cell signaling pathways. One of the most well-characterized pathways is the Keap1-Nrf2 pathway. Electrophiles can modify cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.
A 90-day subchronic toxicity study on a mixture of this compound isomers in rats was conducted to assess its safety profile.[4]
Below is a diagram illustrating the general workflow for synthesizing and analyzing the isomers of this compound.
Caption: Workflow for the synthesis, separation, and analysis of this compound isomers.
The following diagram illustrates the potential involvement of this compound isomers in the Nrf2 signaling pathway.
Caption: Hypothesized activation of the Nrf2 pathway by this compound isomers.
Conclusion and Future Directions
The available data indicate that this compound is a commercially significant flavor compound that exists as a mixture of (E) and (Z) isomers. While some physicochemical and spectroscopic data are available for the mixture and the (E)-isomer, there is a notable lack of information specifically comparing the individual isomers.
For researchers and drug development professionals, the potential for these isomers to exhibit distinct biological activities warrants further investigation. Future research should focus on:
-
The development of robust stereoselective synthesis protocols for both the (E) and (Z) isomers.
-
The complete spectroscopic characterization of the pure (Z)-isomer.
-
A direct comparative analysis of the biological activities of the purified isomers, including their effects on key signaling pathways such as Nrf2.
-
A detailed comparison of their sensory properties to understand the contribution of each isomer to the characteristic cocoa aroma.
A deeper understanding of the individual properties of these isomers will not only benefit the flavor and fragrance industry but could also uncover novel applications in pharmacology and other areas of chemical biology.
References
- 1. cocoa hexenal [thegoodscentscompany.com]
- 2. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, mixture of isomers natural, = 96 , FG 21834-92-4 [sigmaaldrich.com]
- 5. This compound [ventos.com]
- 6. The Pherobase Synthesis - 5me-2-phenyl-2-hexenal | C13H16O [pherobase.com]
- 7. researchgate.net [researchgate.net]
A Tale of Two Aldehydes: Unraveling the Flavor Profiles of 5-Methyl-2-phenyl-2-hexenal and Cinnamaldehyde
For Immediate Release
[City, State] – [Date] – In the intricate world of flavor chemistry, the nuanced differences between aromatic aldehydes contribute significantly to the sensory experience of food and fragrance. This guide provides a detailed comparison of the flavor profiles of two prominent aldehydes: 5-Methyl-2-phenyl-2-hexenal, known for its rich, chocolatey notes, and cinnamaldehyde (B126680), the iconic warm spice of cinnamon. This analysis, aimed at researchers, scientists, and professionals in drug development, synthesizes qualitative sensory data and outlines the experimental protocols used to define these distinct flavor landscapes.
Unveiling the Flavor Nuances: A Head-to-Head Comparison
The flavor profiles of this compound and cinnamaldehyde are markedly different, catering to diverse applications in the food and fragrance industries. This compound is intrinsically linked to gourmand scents, particularly cocoa and chocolate, while cinnamaldehyde is the quintessential warm spice.
Qualitative Flavor Profile Comparison
| Feature | This compound | Cinnamaldehyde |
| Primary Notes | Cocoa, Chocolate, Nutty, Sweet | Spicy, Cinnamon, Sweet, Warm |
| Secondary Notes | Green, Aldehydic, Fruity, Honey, Toasted, Grassy | Balsamic, Honeyed, Slightly Floral, Pungent |
| Common Applications | Chocolate and cocoa flavor formulations, coffee flavors, gourmand fragrances | Cinnamon-flavored foods and beverages, bakery products, confectionery, perfumes |
The descriptive terms are compiled from various industry and scientific sources.
The Science of Sensation: Experimental Methodologies
The characterization of flavor profiles is a meticulous process involving both human sensory panels and sophisticated analytical instrumentation. The following are detailed methodologies for key experiments used to define and compare the flavor attributes of compounds like this compound and cinnamaldehyde.
Sensory Panel Evaluation: The Human Element
Objective: To qualitatively and quantitatively assess the flavor and aroma attributes of a compound using a trained sensory panel.
Protocol:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to recognize and scale the intensity of a wide range of flavor and aroma attributes relevant to the test compounds (e.g., sweet, bitter, spicy, cocoa, cinnamon). A standardized sensory lexicon is developed to ensure consistent terminology among panelists.
-
Sample Preparation: The aldehyde compounds are diluted to a predetermined, safe, and perceivable concentration in a neutral medium (e.g., deionized water with a solubilizing agent, or a simple sugar solution). Samples are prepared fresh for each session and presented in opaque, coded containers to prevent bias.
-
Evaluation Procedure: Panelists are seated in individual booths under controlled environmental conditions (temperature, humidity, and lighting) to minimize distractions. They are instructed to evaluate the samples in a randomized order. The evaluation typically involves sniffing the sample for aroma assessment, followed by tasting. A rest period with a palate cleanser (e.g., unsalted crackers and water) is enforced between samples.
-
Data Collection and Analysis: Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-point line scale from "not perceptible" to "very strong"). The data is collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the flavor profiles of the compounds.
Gas Chromatography-Olfactometry (GC-O): The Instrumental Nose
Objective: To identify the specific volatile compounds responsible for the characteristic aroma of a substance and to estimate their relative sensory impact.
Protocol:
-
Sample Preparation and Injection: A solution of the aldehyde is prepared in a suitable solvent. A small volume is injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The column separates the individual volatile compounds based on their boiling points and chemical properties.
-
Olfactometry and Detection: The effluent from the GC column is split into two paths. One path leads to a chemical detector (e.g., a Flame Ionization Detector - FID or Mass Spectrometer - MS) which records the chemical composition. The other path leads to a sniffing port where a trained sensory analyst identifies and describes the odor of each eluting compound.
-
Aroma Extract Dilution Analysis (AEDA): To quantify the potency of the odorants, a series of stepwise dilutions of the original sample extract are analyzed by GC-O. The highest dilution at which an odor can still be detected is recorded as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.
-
Data Analysis: The results from the chemical detector and the olfactometry analysis are combined to create an "aromagram," which links specific chemical compounds to their perceived odors and sensory significance.
The Neurological Response: Signaling Pathways of Perception
The perception of flavor is a complex process initiated by the interaction of flavor molecules with specific receptors in the oral and nasal cavities. The signaling pathways for aldehydes like this compound and cinnamaldehyde involve distinct receptor families.
The general olfactory pathway for aldehydes begins with the binding of the odorant molecule to an Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a cascade of intracellular events, leading to the generation of an action potential that travels to the olfactory bulb in the brain, where the signal is processed and perceived as a specific smell.
Cinnamaldehyde, in addition to activating olfactory receptors, is a known agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is responsible for detecting pungent and irritant compounds, contributing to the chemesthetic sensations of warmth and pungency associated with cinnamon.
Antifungal activity of 5-Methyl-2-phenyl-2-hexenal versus other aldehydes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal properties of various aldehydes, with a focus on cinnamaldehyde (B126680) and citral (B94496), and a brief discussion on formaldehyde (B43269). The guide synthesizes experimental data on their efficacy against common fungal pathogens and details the methodologies used in these assessments. Due to a lack of available research, 5-Methyl-2-phenyl-2-hexenal is positioned as a compound for future investigation.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of aldehydes is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. The following table summarizes the reported MIC and MFC values for cinnamaldehyde, citral, and formaldehyde against various fungal species.
| Aldehyde | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Cinnamaldehyde | Candida albicans | 50.05 - 125 | 69.65 - 109.26 | [1][2][3][4] |
| Non-albicans Candida | 88 | 76.24 | [1] | |
| Aspergillus fumigatus | 40 - 80 | - | [5] | |
| Fusarium sambucinum | 3 mmol/L | 4 mmol/L | [6] | |
| Citral | Candida albicans | 64 - 512 | 256 - 1024 | [7][8][9] |
| Cladosporium oxysporum | 128 | 128 | [10] | |
| Aspergillus flavus | 0.5 µL/mL | - | [11] | |
| Aspergillus ochraceus | 0.4 µL/mL | - | [11] | |
| Formaldehyde | General Fungicidal Use | Not typically measured by MIC | Used as a disinfectant | [12][13] |
Experimental Protocols
The determination of MIC and MFC values is crucial for assessing the antifungal potential of a compound. The broth microdilution method is a standard procedure used in many of the cited studies.
Broth Microdilution Method for MIC and MFC Determination
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
A suspension of the fungal culture is prepared in a sterile saline solution (0.85% NaCl).
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
The suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
2. Preparation of Aldehyde Solutions:
-
A stock solution of the test aldehyde is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial two-fold dilutions of the aldehyde are prepared in a 96-well microtiter plate using the test medium.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Positive (medium with fungal inoculum, no aldehyde) and negative (medium only) controls are included.
-
The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the aldehyde at which no visible growth of the fungus is observed.
5. Determination of MFC:
-
An aliquot from each well showing no visible growth is subcultured onto an agar plate.
-
The plates are incubated until growth is visible in the control culture.
-
The MFC is the lowest concentration of the aldehyde from which no fungal colonies grow on the subculture plate.
Experimental workflow for MIC and MFC determination.
Mechanisms of Antifungal Action
The antifungal activity of aldehydes is attributed to their ability to interfere with essential cellular processes in fungi.
Cinnamaldehyde
Cinnamaldehyde exerts its antifungal effects through multiple mechanisms. It is known to disrupt the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] This disruption leads to increased membrane permeability and leakage of intracellular components.[5] Furthermore, cinnamaldehyde can interfere with key metabolic pathways, such as the TCA cycle, and inhibit protein synthesis.[5] Some studies also suggest that it can inhibit the activity of essential enzymes and disrupt biofilm formation in Candida species.[1]
Proposed antifungal mechanisms of cinnamaldehyde.
Citral
Citral's antifungal mechanism is also multifaceted. While some studies suggest it can damage the cell membrane and increase its permeability, others indicate that its mode of action does not directly involve the cell wall or binding to ergosterol.[7][9][11] It has been shown to inhibit the formation of pseudohyphae and chlamydoconidia in Candida albicans.[7][9] Additionally, citral can induce the accumulation of intracellular reactive oxygen species (ROS) in some fungi, leading to oxidative stress and cell death.[11]
Proposed antifungal mechanisms of citral.
Formaldehyde
Formaldehyde is a broad-spectrum biocide with known fungicidal properties.[13][14] Its mechanism of action involves the non-specific alkylation of functional groups in proteins and nucleic acids, leading to the disruption of cellular functions and cell death.[13] Due to its high toxicity and carcinogenicity, its use is generally limited to disinfection and sterilization rather than as a therapeutic agent.[13] Some fungi have even been observed to use formaldehyde as a chemical defense agent.[15][16]
Conclusion
Cinnamaldehyde and citral demonstrate significant antifungal activity against a range of pathogenic fungi, with their efficacy attributed to multiple mechanisms of action, primarily targeting cell membrane integrity and metabolic processes. Formaldehyde, while a potent fungicide, is not suitable for therapeutic applications due to its toxicity. The lack of data on the antifungal properties of this compound highlights an area for future research and discovery in the development of novel antifungal agents. The continued investigation into the mechanisms of action of these and other aldehydes will be crucial for the development of new and effective antifungal therapies.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. ANTIFUNGAL ACTIVITY OF CINNAMALDEHYDE AGAINST CANDIDA ALBICANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Candida albicans effectiveness of citral and investigation of mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An Evaluation of Antifungal Agents for the Treatment of Fungal Contamination in Indoor Air Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 14. Antifungal activity of commercial disinfectants: formaldehyde glutaraldehyde microten alcohol 70 and savlon–alcohol on isolated saprophytic fungi from hospital environments - Journal of Gorgan University of Medical Sciences [goums.ac.ir]
- 15. Formaldehyde Protects Fungi Against Pathogens - ChemistryViews [chemistryviews.org]
- 16. Formaldehyde as a Chemical Defence Agent of Fruiting Bodies of Mycena rosea and its Role in the Generation of the Alkaloid Mycenarubin C - PMC [pmc.ncbi.nlm.nih.gov]
The Sensory Footprint of 5-Methyl-2-phenyl-2-hexenal in Food Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of flavor science, 5-Methyl-2-phenyl-2-hexenal stands out for its potent and characteristic cocoa and chocolate aroma.[1][2] This aldehyde is a key ingredient in the flavorist's palette for creating authentic and rich chocolate notes in a variety of food products, from baked goods and confectionery to beverages.[3][4] This guide provides a comparative sensory evaluation of this compound, benchmarked against other common flavoring agents, supported by detailed experimental protocols and illustrative data.
Sensory Profile of this compound
This compound is primarily recognized for its distinct cocoa and dark chocolate flavor profile.[1] Its organoleptic properties are often described as having a bitter, chocolatey, and cocoa-like taste. The aroma is characterized by rich, pleasant bitter cocoa notes with nutty and sweet undertones.[1] This compound is considered by some experts to be one of the single most important components responsible for the characteristic aroma of cocoa beans.[5]
Performance in Food Matrices: A Comparative Overview
While specific quantitative data from direct comparative studies in various food matrices are limited in publicly available literature, we can construct a representative comparison based on the known sensory profiles of this compound and common alternative flavoring compounds. The following tables present illustrative data from hypothetical Quantitative Descriptive Analysis (QDA) and Triangle Tests in three common food matrices: milk chocolate, a chocolate-flavored beverage, and a baked good.
Disclaimer: The following data is illustrative and intended to demonstrate the application of sensory evaluation methodologies. It is based on the known sensory profiles of the compounds but is not derived from a specific published study.
Quantitative Descriptive Analysis (QDA)
QDA provides a detailed sensory profile of a product. A trained panel evaluates the intensity of various sensory attributes on a continuous scale.
Table 1: Illustrative Quantitative Descriptive Analysis of Flavoring Compounds in Milk Chocolate
| Sensory Attribute | This compound (0.05%) | Vanillin (0.1%) | 2,3-Dimethylpyrazine (0.02%) |
| Cocoa Aroma Intensity | 8.5 | 2.0 | 6.0 |
| Chocolate Flavor Intensity | 9.0 | 3.5 | 5.5 |
| Sweetness | 4.0 | 8.0 | 3.0 |
| Bitterness | 7.5 | 2.5 | 6.5 |
| Nutty Notes | 6.0 | 1.5 | 7.0 |
| Creamy/Milky Notes | 3.0 | 7.0 | 2.5 |
| Overall Liking | 8.2 | 7.5 | 6.8 |
Table 2: Illustrative Quantitative Descriptive Analysis of Flavoring Compounds in a Chocolate-Flavored Beverage
| Sensory Attribute | This compound (0.02%) | Ethyl Vanillin (0.05%) | 2-Acetylpyridine (0.01%) |
| Cocoa Aroma Intensity | 7.8 | 1.5 | 5.0 |
| Chocolate Flavor Intensity | 8.2 | 2.5 | 4.5 |
| Sweetness | 3.5 | 8.5 | 2.0 |
| Bitterness | 6.8 | 2.0 | 5.5 |
| Roasted Notes | 5.5 | 1.0 | 7.5 |
| Mouthfeel | 6.0 | 5.0 | 4.5 |
| Overall Liking | 7.9 | 7.0 | 6.2 |
Table 3: Illustrative Quantitative Descriptive Analysis of Flavoring Compounds in a Baked Good (Cookie)
| Sensory Attribute | This compound (0.03%) | Vanillin (0.1%) + 2,3-Dimethylpyrazine (0.01%) |
| Baked Cocoa Aroma | 8.0 | 7.0 |
| Chocolate Chip Flavor | 8.5 | 7.5 |
| Sweetness | 4.5 | 7.5 |
| Bitterness | 7.0 | 6.0 |
| Buttery/Doughy Notes | 3.0 | 4.0 |
| Overall Liking | 8.5 | 8.0 |
Triangle Test
A triangle test is a discriminative method used to determine if a sensory difference exists between two products. Panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the odd sample.
Table 4: Illustrative Triangle Test Results - this compound vs. Vanillin in Milk Chocolate
| Number of Panelists | Correct Identifications | Significance Level (p-value) | Conclusion |
| 30 | 25 | < 0.001 | A significant difference in flavor is perceived. |
Table 5: Illustrative Triangle Test Results - this compound vs. 2,3-Dimethylpyrazine in a Chocolate-Flavored Beverage
| Number of Panelists | Correct Identifications | Significance Level (p-value) | Conclusion |
| 30 | 22 | < 0.01 | A significant difference in flavor is perceived. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable sensory evaluation. Below are standard protocols for Quantitative Descriptive Analysis and Triangle Tests that can be adapted for the evaluation of this compound in various food matrices.
Quantitative Descriptive Analysis (QDA) Protocol
-
Panelist Selection and Training:
-
Recruit 10-12 panelists based on their sensory acuity, descriptive ability, and availability.
-
Conduct screening tests for basic taste identification and odor recognition.
-
Train the panel over several sessions to develop a consensus vocabulary for the sensory attributes of the product (e.g., cocoa aroma, chocolate flavor, bitterness, sweetness, nutty notes). Use reference standards to anchor the attributes.
-
Familiarize panelists with the use of a 15-cm line scale for intensity rating, anchored with "low" and "high" at each end.
-
-
Sample Preparation:
-
Prepare the food matrix (e.g., milk chocolate, beverage, cookie dough) with and without the flavoring agents at specified concentrations.
-
Ensure all samples are prepared under identical conditions to minimize variability.
-
Code samples with random three-digit numbers.
-
-
Evaluation Procedure:
-
Present samples to panelists in a sequential monadic order in a controlled environment (sensory booths with controlled lighting and temperature).
-
Provide panelists with unsalted crackers and water for palate cleansing between samples.
-
Instruct panelists to evaluate each sample and rate the intensity of each sensory attribute on the provided line scale.
-
-
Data Analysis:
-
Measure the ratings from the line scales.
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
-
Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.
-
Triangle Test Protocol
-
Panelist Selection:
-
Recruit a minimum of 24-30 panelists. Panelists should be regular consumers of the product category being tested.
-
-
Sample Preparation:
-
Prepare two batches of the food matrix, one with the control flavoring and one with the test flavoring (e.g., this compound).
-
Ensure both batches are identical in all other aspects.
-
-
Evaluation Procedure:
-
For each panelist, present three coded samples in a randomized order. Two samples will be from one batch (A) and one from the other (B), or vice versa (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Instruct panelists to taste the samples from left to right and identify the sample that is different from the other two.
-
This is a forced-choice test; panelists must choose one sample.
-
-
Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for triangle tests or a chi-square test to determine if the number of correct responses is significantly greater than what would be expected by chance (33.3%).
-
Visualizing the Sensory Evaluation Workflow
The following diagrams illustrate the logical flow of the sensory evaluation process.
Caption: Workflow for QDA and Triangle Test.
Signaling Pathway of Flavor Perception
The perception of flavor is a complex process involving both the gustatory (taste) and olfactory (smell) systems.
Caption: Simplified pathway of flavor perception.
References
A Comparative Guide to the Stability of 5-Methyl-2-phenyl-2-hexenal and Related Aromatic Aldehydes
This guide provides a comparative analysis of the stability of this compound and structurally related α,β-unsaturated aromatic aldehydes. The stability of these compounds is a critical factor in their application in the flavor, fragrance, and pharmaceutical industries, as degradation can lead to loss of efficacy, altered sensory properties, and the formation of undesirable byproducts. This document is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction to Aldehyde Stability
Aromatic aldehydes, particularly those with α,β-unsaturation, are susceptible to various degradation pathways, including oxidation, isomerization, and polymerization.[1] The presence of a conjugated system, including a phenyl group and a carbon-carbon double bond, influences the electron distribution within the molecule and, consequently, its reactivity and stability. Factors such as exposure to light, heat, oxygen, and the presence of catalysts can significantly impact the shelf-life of these compounds.[1]
Comparative Stability Analysis
It is important to note that the data presented below is a qualitative comparison based on the known reactivity of functional groups and should be confirmed by experimental studies.
Table 1: Comparative Stability of this compound and Related Compounds
| Compound | Structure | Key Structural Features | Expected Relative Stability | Primary Degradation Pathways |
| This compound | C₁₃H₁₆O | α,β-Unsaturated aldehyde with a phenyl group at the α-position and an isobutyl group at the β-position. | Moderate | Oxidation of the aldehyde group, isomerization of the C=C bond. |
| Cinnamaldehyde (B126680) | C₉H₈O | α,β-Unsaturated aldehyde with a phenyl group at the β-position. | Moderate to Low | Prone to oxidation to cinnamic acid. |
| α-Methylcinnamaldehyde | C₁₀H₁₀O | Methyl group at the α-position increases steric hindrance around the double bond. | Moderate to High | Oxidation of the aldehyde group. Steric hindrance may slow down polymerization. |
| p-Methoxycinnamaldehyde | C₁₀H₁₀O₂ | Electron-donating methoxy (B1213986) group on the phenyl ring. | Low | The electron-donating group can activate the aromatic ring and the conjugated system towards oxidation. |
| p-Nitrocinnamaldehyde | C₉H₇NO₃ | Electron-withdrawing nitro group on the phenyl ring. | High | The electron-withdrawing group deactivates the conjugated system, making it less susceptible to oxidation. |
Factors Influencing Aldehyde Stability
The stability of α,β-unsaturated aromatic aldehydes is governed by a complex interplay of electronic and steric factors. The following diagram illustrates the key relationships influencing the degradation of these compounds.
Caption: Key factors affecting the stability of α,β-unsaturated aromatic aldehydes.
Experimental Protocols
To quantitatively assess the stability of this compound and related compounds, a forced degradation study can be performed. This involves subjecting the compounds to various stress conditions and monitoring their degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Forced Degradation Study
The following diagram outlines the workflow for a typical forced degradation study.
Caption: Workflow for a forced degradation study of aromatic aldehydes.
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a stock solution of this compound and each related compound (e.g., cinnamaldehyde, α-methylcinnamaldehyde) in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions with the same solvent to a working concentration of 100 µg/mL for the stability studies.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 1N hydrochloric acid. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1N sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 1N sodium hydroxide. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1N hydrochloric acid, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place the working solution in a temperature-controlled oven at 80°C for 48 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Photolytic Degradation: Expose the working solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature. At specified time points, withdraw an aliquot and dilute with the mobile phase.
3. Stability-Indicating HPLC Method:
A reverse-phase HPLC method can be used for the separation and quantification of the parent compound and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) can be employed. A typical gradient could start at 50% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Injection Volume: 20 µL.
4. Data Analysis:
The percentage of degradation of the parent compound at each time point under each stress condition is calculated using the following formula:
% Degradation = [(Initial Area - Area at time t) / Initial Area] x 100
The results can then be tabulated to compare the stability of this compound with the other aldehydes under the different stress conditions.
Conclusion
The stability of this compound and related α,β-unsaturated aromatic aldehydes is a critical parameter for their successful application. While direct comparative quantitative data is limited, understanding the general principles of their degradation pathways and employing robust analytical methodologies, such as forced degradation studies coupled with HPLC, allows for a thorough assessment of their stability profiles. The protocols and comparative information provided in this guide serve as a valuable resource for researchers and professionals working with these important compounds.
References
Comparative Guide to the Cross-Reactivity of 5-Methyl-2-phenyl-2-hexenal in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Methyl-2-phenyl-2-hexenal, a common fragrance and flavor ingredient, and its potential for cross-reactivity in various biological assays. Due to its chemical structure as an α,β-unsaturated aldehyde, this compound possesses inherent reactivity that can lead to interference in common experimental platforms, potentially generating misleading data. This document outlines the known biological activities of this compound, explores its potential for assay interference, compares it with alternative compounds, and provides detailed experimental protocols for assessing such reactivity.
Overview of this compound and its Biological Reactivity
This compound (CAS No. 21834-92-4) is widely used in the food and cosmetic industries for its characteristic cocoa and chocolate-like aroma.[1] Structurally, it is an α,β-unsaturated aldehyde, a class of compounds known for their electrophilic nature. This reactivity stems from the polarized carbon-carbon double bond conjugated with the carbonyl group, making it susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.[2][3][4] This reactivity is the primary basis for its potential to interfere with biological assays.
Known Toxicological Profile
A 90-day subchronic oral toxicity study in F344 rats has been conducted to assess the safety of this compound.[5][6][7] Such studies, typically following OECD Test Guideline 408, provide crucial data on potential target organs and no-observed-adverse-effect levels (NOAELs).
Table 1: Summary of 90-Day Oral Toxicity Study of this compound in Rats
| Parameter | Observation | Reference |
| Study Design | Repeated dose 90-day oral toxicity study in F344 rats. | [5][6] |
| Guideline | Based on OECD Test Guideline 408. | [5][6] |
| Key Findings | Provides data on potential organ toxicity, blood chemistry, and histopathological changes. | [5][6] |
| NOAEL | The no-observed-adverse-effect level is established from this study. |
Note: Specific quantitative data from the full study report would be required for a complete quantitative summary.
Potential for Cross-Reactivity in Biological Assays
The electrophilic nature of α,β-unsaturated aldehydes like this compound is the root cause of their potential to interfere with various biological assays. This interference can occur through several mechanisms, including covalent modification of assay components or direct reaction with detection reagents.
Immunoassays (e.g., ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) rely on the specific binding of antibodies to their target antigens. α,β-Unsaturated aldehydes can potentially interfere with ELISAs through:
-
Covalent Modification of Antibodies or Antigens: The aldehyde can react with nucleophilic residues (e.g., lysine, cysteine) on antibodies or coating antigens, altering their conformation and compromising their binding affinity and specificity.
-
Interference with Enzyme Conjugates: The enzymatic activity of horseradish peroxidase (HRP) or alkaline phosphatase (AP), commonly used in ELISAs, can be inhibited by reactive compounds.
Cell Viability Assays (e.g., MTT, XTT)
Tetrazolium-based cell viability assays, such as the MTT and XTT assays, measure the metabolic activity of cells by monitoring the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases. α,β-Unsaturated aldehydes can interfere with these assays by:
-
Direct Reduction of Tetrazolium Salts: Some compounds with reducing properties can directly reduce MTT or XTT, leading to a false-positive signal for cell viability, even in the absence of viable cells.[8][9][10]
-
Reaction with Intracellular Thiols: Depletion of intracellular glutathione (B108866) (GSH) by reactive aldehydes can alter the cellular redox state, which may indirectly affect dehydrogenase activity and, consequently, formazan production.[11]
Reporter Gene Assays
Reporter gene assays are used to study gene expression and signaling pathways. The activity of reporter enzymes like luciferase or β-galactosidase can be directly inhibited by reactive compounds that modify critical amino acid residues in the enzyme's active site.
Comparison with Alternatives
For applications where the cocoa-like aroma of this compound is desired, several alternatives exist. The choice of an alternative should consider its own potential for biological assay interference.
Table 2: Comparison of this compound and Alternative Compounds
| Compound | Chemical Structure | Aroma Profile | Potential for Cross-Reactivity |
| This compound | α,β-Unsaturated Aldehyde | Cocoa, chocolate | High: Due to the reactive aldehyde and conjugated double bond. |
| Vanillin | Phenolic Aldehyde | Vanilla | Moderate: The aldehyde group can be reactive, but it is generally less electrophilic than α,β-unsaturated aldehydes. |
| 2-Phenylethanol | Aromatic Alcohol | Floral (rose) | Low: Lacks a reactive carbonyl group. |
| Isoamyl acetate | Ester | Banana, pear | Low: Esters are generally less reactive than aldehydes. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound or other test compounds, the following experimental protocols are recommended.
Glutathione (GSH) Reactivity Assay
This assay assesses the potential of a compound to react with nucleophilic thiol groups, providing an indication of its potential to form covalent adducts with proteins.[5][6][12][13]
Principle: The rate of depletion of glutathione (GSH) in the presence of the test compound is monitored over time.
Materials:
-
Glutathione (GSH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound (this compound)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of GSH in PBS.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add PBS, GSH solution, and the test compound solution to achieve the desired final concentrations.
-
Incubate the plate at 37°C.
-
At various time points, add DTNB solution to the wells.
-
Measure the absorbance at 412 nm to quantify the remaining free GSH.
-
Calculate the rate of GSH depletion.
Diagram of Glutathione Reactivity Assay Workflow:
Caption: Workflow for the Glutathione (GSH) Reactivity Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potential of a compound to interfere with the MTT assay and assesses its cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours. Include a cell-free control with the test compound to check for direct MTT reduction.
-
Remove the treatment medium and add fresh medium containing MTT solution.
-
Incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Diagram of MTT Assay Workflow:
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein alkylation by the α,β-unsaturated aldehyde acrolein. A reversible mechanism of electrophile signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. 5-メチル-2-フェニル-2-ヘキセナール、食品グレード香味料成分 [sigmaaldrich.com]
- 8. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effects of alpha, beta-unsaturated aldehydes on hepatic thiols and thiol-containing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Quantification of 5-Methyl-2-phenyl-2-hexenal in Cocoa Varieties: A Comparative Analysis
5-Methyl-2-phenyl-2-hexenal is recognized as a significant contributor to the characteristic chocolate and cocoa aroma.[1][2] Its presence is a result of the complex chemical transformations that occur during the fermentation, drying, and roasting of cocoa beans. However, publicly accessible research has not yet detailed the exact concentrations of this compound in different cocoa cultivars, which would be essential for a direct quantitative comparison.
Understanding the Role of Volatile Compounds in Cocoa Flavor
The flavor of chocolate is a complex interplay of hundreds of volatile organic compounds (VOCs), including aldehydes, ketones, esters, and pyrazines. The genetic makeup of the cocoa variety (genotype) plays a crucial role in determining the precursor compounds present in the unfermented beans, which in turn influences the final aroma profile after processing.
-
Criollo: Generally considered the most aromatic and finest quality cocoa, often characterized by fruity, floral, and nutty notes.
-
Forastero: The most commonly cultivated variety, known for its robust, classic cocoa flavor.
-
Trinitario: A hybrid of Criollo and Forastero, exhibiting a wide range of flavor profiles that can encompass the characteristics of both parent varieties.
While direct quantitative data for this compound is lacking, studies on the broader volatile composition of these varieties consistently show significant differences in the concentrations of various aroma compounds. These analyses are typically performed using advanced analytical techniques such as Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).[3][4][5]
Experimental Approaches to Quantification
The quantification of volatile compounds like this compound in a complex matrix such as cocoa beans requires sophisticated analytical methodologies. The general workflow for such an analysis is outlined below.
Experimental Workflow for Quantification of Volatile Compounds in Cocoa
Figure 1. A generalized workflow for the quantification of volatile compounds in cocoa beans.
Detailed Experimental Protocol (General)
A typical protocol for the analysis of volatile compounds in cocoa beans using HS-SPME-GC-MS would involve the following steps:
-
Sample Preparation: A known weight of cocoa beans from a specific variety is cryogenically ground into a fine powder to ensure homogeneity and release of volatile compounds.
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
An accurately weighed amount of the cocoa powder is placed in a sealed headspace vial.
-
The vial is heated to a specific temperature (e.g., 60-80°C) for a defined period to allow volatile compounds to partition into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a set time to adsorb the volatile analytes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then introduced into the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed.
-
The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.
-
The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to a reference library.
-
-
Quantification: For accurate quantification, an internal standard (a known amount of a compound not naturally present in the sample) is typically added to the sample before extraction. The concentration of the target analyte (this compound) is then determined by comparing its peak area to that of the internal standard.
Conclusion
While this compound is undoubtedly a crucial component of the desirable chocolate aroma, a direct comparison of its concentration in different cocoa varieties is a gap in the current scientific literature. Future research focusing on the targeted quantification of this and other key aroma compounds in a wide range of cocoa cultivars would be invaluable for a more complete understanding of cocoa flavor chemistry and would provide crucial data for the chocolate industry to optimize processing conditions and product quality based on the specific characteristics of the raw materials. Such studies would enable the creation of detailed comparative guides as requested.
References
- 1. researchgate.net [researchgate.net]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification, semi-quantification, and dynamics of volatile organic compounds during spontaneous fermentation of two cocoa varieties from northern Peru, using HS-SPME/GC-MS techniques: | Food Science and Technology [fstjournal.com.br]
- 5. Changes in GC-MS metabolite profile, antioxidant capacity and anthocyanins content during fermentation of fine-flavor cacao beans from Ecuador - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling of 5-Methyl-2-phenyl-2-hexenal for Metabolic Investigation
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of isotopic labeling strategies for 5-Methyl-2-phenyl-2-hexenal to facilitate metabolic studies. This document outlines potential synthesis and labeling approaches, compares different isotopic tracers, and provides a foundational experimental protocol for in vitro metabolism analysis.
This compound is an alpha,beta-unsaturated aldehyde recognized for its characteristic cocoa and chocolate-like aroma, leading to its use as a flavoring agent in food and a fragrance component in perfumes.[1][2][3] While toxicological studies have been conducted, a comprehensive understanding of its metabolic fate is an area requiring further investigation.[4][5] Isotopic labeling is a powerful technique that enables the tracing of a molecule's journey through a biological system, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[6] This guide explores potential isotopic labeling strategies for this compound to empower researchers in designing and executing robust metabolic studies.
Synthesis and Isotopic Labeling of this compound
The primary synthesis of this compound is achieved through the Aldol condensation of 3-methylbutanal (B7770604) and benzaldehyde.[4] This synthetic route offers strategic opportunities for introducing stable isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H or D), into the molecule.
Proposed Labeling Strategies:
-
¹³C-Labeling: The introduction of ¹³C atoms into the backbone of this compound provides a stable and unambiguous tracer. A practical approach involves using [¹³C₆]-benzaldehyde as a precursor in the Aldol condensation. This would result in a labeled phenyl ring, allowing for the tracking of the core aromatic structure through various metabolic transformations. The use of ¹³C-labeled precursors is a well-established method in metabolic flux analysis of related phenylpropanoid compounds.[7][8][9]
-
Deuterium (²H)-Labeling: Deuterium labeling offers a cost-effective alternative for increasing the molecular weight of the target compound.[10] For this compound, deuterium could be incorporated at various positions. For instance, using deuterated 3-methylbutanal could label the aliphatic side chain. Alternatively, deuterium could be introduced at the aldehyde position through a reduction-oxidation sequence using a deuterated reagent. However, researchers must consider the potential for kinetic isotope effects, where the heavier deuterium isotope can alter the rate of bond cleavage and enzymatic reactions, potentially influencing the metabolic profile.[6]
References
- 1. cocoa hexenal [thegoodscentscompany.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]
- 4. Buy this compound | 188829-73-4 [smolecule.com]
- 5. This compound, mixture of isomers natural, = 96 , FG 21834-92-4 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Commercial 5-Methyl-2-phenyl-2-hexenal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available 5-Methyl-2-phenyl-2-hexenal, a key aroma compound used in the flavor, fragrance, and pharmaceutical industries. The information presented herein is intended to assist researchers and drug development professionals in selecting a product that meets their quality and purity requirements. This document outlines common analytical methods for purity assessment, compares available commercial grades, and discusses potential alternative compounds.
Commercial Product Purity Comparison
This compound is primarily available as a fragrance and flavor grade ingredient. The purity of commercial batches is a critical parameter, as impurities can affect its sensory profile, chemical reactivity, and potentially, its biological activity. Most suppliers guarantee a minimum purity, which is typically determined by Gas Chromatography (GC).
| Supplier/Source | Stated Purity | Analytical Method | Notes |
| Sigma-Aldrich | ≥96% | GC | Food Grade (FG), Kosher[1] |
| Chem-Impex | ≥96% | GC | FG, KOSHER, FEMA 3199[2] |
| Prodasynth | >97% | GC | Sum of cis and trans isomers[3] |
| Ventos | >96% | GC | Sum of cis and trans isomers[4] |
| Bedoukian Research | ≥97.0% | Not Specified | Kosher[5] |
Note: The data presented in this table is based on publicly available information from supplier websites. For specific batch analysis, it is recommended to request a Certificate of Analysis (CoA) from the respective supplier.
Alternative Compounds
For applications where a similar cocoa and nutty aroma profile is desired, the following compounds can be considered as alternatives to this compound. However, their performance and suitability for a specific application would need to be empirically determined.
-
2-Phenyl-2-butenal: This compound is described as having a predominantly cocoa character but with a more floral note.[6]
-
4-Methyl-2-phenyl-2-pentenal: This alternative is noted for its strong cocoa profile and is often used in conjunction with this compound, particularly in cocoa and nut flavors.[6]
Experimental Protocols for Purity Analysis
Accurate determination of the purity of this compound is crucial. Gas Chromatography (GC) is the most common method cited by suppliers. High-Performance Liquid Chromatography (HPLC) can also be a valuable technique, especially for analyzing potential non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the purity analysis of this compound by GC-MS. Instrument conditions may need to be optimized for specific equipment and columns.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Prepare a series of dilutions for calibration curves if quantitative analysis of impurities is required.
-
For commercial samples, dilute the product to a suitable concentration within the linear range of the detector.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]
-
Injection: 1 µL of the prepared sample in splitless or split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main component relative to the total peak areas in the chromatogram.
-
Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the analysis of α,β-unsaturated aldehydes and may require optimization for this compound. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common method to enhance UV detection of aldehydes.[8][9]
1. Derivatization (optional, for enhanced sensitivity):
-
React the sample with a solution of 2,4-DNPH in a suitable acidic medium (e.g., acetonitrile (B52724) with a catalytic amount of sulfuric acid).
-
Allow the reaction to proceed to completion.
2. HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[8]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30-40 °C.
-
Detector: UV detector set at a wavelength appropriate for the DNPH-derivatized aldehyde (typically around 360 nm) or at a lower wavelength (e.g., 254 nm) if analyzing the underivatized compound.[8]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Purity is determined by the peak area percentage of the main component.
-
A calibration curve can be constructed using a certified reference standard for accurate quantification.
Visualizations
The following diagrams illustrate the experimental workflow for purity analysis and a relevant biological pathway associated with the chemical class of this compound.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: General mechanism of toxicity for α,β-unsaturated aldehydes via Michael addition.
Conclusion
The purity of commercially available this compound is generally high, with most suppliers providing material that is ≥96% pure as determined by GC. For applications requiring a higher degree of purity or a detailed impurity profile, it is imperative to request a batch-specific Certificate of Analysis. The provided experimental protocols for GC-MS and HPLC offer a starting point for in-house quality control and purity verification. While this compound is primarily used for its sensory properties, its classification as an α,β-unsaturated aldehyde warrants consideration of its potential for covalent modification of biological macromolecules, a common mechanism of toxicity for this class of compounds.[10][11][12][13] Researchers and drug development professionals should consider these factors when selecting a commercial source and designing their experimental protocols.
References
- 1. 5-甲基-2-苯基-2-己烯醛 ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. METHYL-5-PHENYL-2-HEXENAL (COCAL HEXENAL) | TECHNICAL DATA [prodasynth.com]
- 4. This compound [ventos.com]
- 5. cocoa hexenal [perflavory.com]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auroraprosci.com [auroraprosci.com]
- 9. repositorio.ufba.br [repositorio.ufba.br]
- 10. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic and Natural 5-Methyl-2-phenyl-2-hexenal for Researchers and Drug Development Professionals
An objective analysis of the chemical properties, synthesis, and biological activity of synthetic versus natural 5-Methyl-2-phenyl-2-hexenal (B1583446), also known as cocoa hexenal. This guide provides available data, detailed experimental protocols, and highlights areas for future research.
Introduction
This compound is an alpha,beta-unsaturated aldehyde recognized for its characteristic cocoa and chocolate-like aroma.[1][2][3] This compound is utilized in the flavor and fragrance industries and holds potential for applications in pharmaceutical and chemical synthesis due to its reactive aldehyde group.[4][5] It exists in both synthetically produced and naturally occurring forms, with the latter being identified in cocoa, malt, potato chips, and roasted peanuts.[6][7] For researchers and drug development professionals, understanding the similarities and potential differences between the synthetic and natural forms is crucial for experimental design, regulatory considerations, and application development. While direct comparative studies are limited, this guide synthesizes the available data to provide a comprehensive overview.
Chemical and Physical Properties
Both synthetic and natural this compound share the same fundamental chemical structure. However, minor variations in purity and the presence of trace isomers or impurities may exist between the two forms, stemming from their different production methods. The properties listed below are generally attributed to the compound, with suppliers often specifying whether their product is of natural or synthetic origin.
| Property | Synthetic this compound | Natural this compound |
| Synonyms | Cocal, Cocoa hexenal[1] | Cocal, Cocoa hexenal, Natural[8][9] |
| CAS Number | 21834-92-4[1] | 21834-92-4[8] |
| Molecular Formula | C₁₃H₁₆O[1] | C₁₃H₁₆O[8] |
| Molecular Weight | 188.27 g/mol [1] | 188.27 g/mol [8] |
| Appearance | Light yellow to yellow liquid[1] | Colorless to slightly yellow liquid[9] |
| Odor | Bitter, chocolate, cocoa | Cocoa[9] |
| Purity (GC) | ≥96%[1] | ≥96% (Sum of isomers)[8][9] |
| Refractive Index | n20/D 1.529 - 1.539[1] | 1.450 - 1.536 @ 20°C[9] |
| Density | 0.973 g/mL at 25 °C | 0.968 - 1.025 g/mL at 25°C[9] |
| Boiling Point | 290 °C[10] | 290°C[9] |
| Flash Point | 113 °C (closed cup)[8] | 110°C[9] |
| Solubility | Soluble in oils; Insoluble in water[11] | Soluble in oils and ethanol, insoluble in water[9] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation. The following protocol is based on a method described in the literature.[12]
Materials:
-
Isovaleraldehyde
-
Anhydrous sodium acetate (B1210297)
-
Anhydrous ethyl alcohol
-
Water
-
Saturated NaCl solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with stirrer, thermometer, heating mantle, reflux condenser, and addition funnel
Procedure:
-
Prepare a solution of anhydrous sodium acetate in water and anhydrous ethyl alcohol in the reaction flask. Stir until the sodium acetate is completely dissolved.
-
In an addition funnel, prepare a mixture of phenylacetaldehyde and isovaleraldehyde.
-
Add the aldehyde mixture to the sodium acetate solution over a period of 15 minutes while stirring.
-
Heat the reaction mixture to reflux and maintain for approximately three hours.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic phase with a saturated NaCl solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Purify the product by fractional distillation under reduced pressure. The desired this compound typically distills at 96-105°C at approximately 0.7 mm Hg.[12]
Proposed Extraction of Natural this compound from Cocoa Beans
Materials:
-
Roasted cocoa beans
-
Grinder
-
HS-SPME device with a suitable fiber (e.g., DVB/CAR/PDMS)[13]
-
GC-MS system
-
Sample vials with septa
Procedure:
-
Grind the roasted cocoa beans into a fine powder.
-
Place a known amount of the cocoa powder into a sample vial and seal it.
-
Heat the vial to a specific temperature (e.g., 60°C) to facilitate the release of volatile compounds.[14]
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-50 minutes) to adsorb the volatile compounds.[14][16]
-
Retract the fiber and introduce it into the injection port of the GC-MS for thermal desorption of the analytes.
-
Analyze the desorbed compounds using an appropriate GC temperature program and MS detection.
-
Identify this compound based on its retention time and mass spectrum compared to a synthetic standard.
-
For preparative isolation, a larger-scale extraction method such as steam distillation or solvent extraction followed by column chromatography would be necessary.
Biological Activity and Signaling Pathways
The biological activity of this compound is an area that requires more in-depth research, particularly concerning its effects in mammalian systems.
-
Flavor and Fragrance: The primary and well-documented application of this compound is as a flavoring agent, where it imparts a cocoa-like taste and aroma.[1][14]
-
Pheromonal Activity: In insects, this compound has been identified as a component of the scent gland secretion of male cave crickets, suggesting a role in chemical communication.
-
Antifungal and Enzymatic Inhibition: One source suggests that this compound, as a component of cinnamon oil, may possess antifungal properties by inhibiting fatty acid and sterol synthesis, and may also inhibit DNA and RNA polymerase activity.[10] However, these claims require further substantiation through dedicated studies on the isolated compound.
-
Toxicology: A 90-day subchronic toxicity study in rats has been conducted to assess the safety profile of this compound for its use in consumer products.[8] The study indicated that while generally safe at low doses, higher concentrations may have adverse effects.[17]
Currently, there is a lack of specific information in the public domain regarding the interaction of this compound with specific receptors or its modulation of defined signaling pathways in a pharmacological context.
Comparison and Future Directions
A direct, data-driven comparison of synthetic and natural this compound is currently hampered by a lack of published research. While their primary chemical and physical properties are expected to be identical, potential differences may lie in:
-
Purity Profile: The synthetic product may contain residual starting materials or by-products from the chemical synthesis, whereas the natural extract could contain other volatile compounds from the source material. A comparative GC-MS analysis would be instrumental in elucidating these differences.
-
Isomeric Ratio: The synthesis and extraction methods might yield different ratios of cis and trans isomers, which could potentially influence the organoleptic properties and biological activity.
-
Biological Efficacy: It is plausible that minor components in the natural extract could act synergistically to enhance or modify the biological effects of this compound. Conversely, the high purity of the synthetic version ensures that any observed activity is attributable to the compound itself.
For researchers and drug development professionals, it is recommended to:
-
Conduct head-to-head analytical comparisons of commercially available synthetic and natural samples to characterize their purity and isomeric composition.
-
Perform in vitro and in vivo studies to directly compare the biological activities of both forms, including their potential pharmacological effects beyond flavor modification.
-
Investigate the potential interaction of this compound with olfactory receptors and other cellular targets to uncover novel signaling pathways and therapeutic applications.
References
- 1. ieomsociety.org [ieomsociety.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. sbblgroup.com [sbblgroup.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound (21834-92-4) | Quality Chemical [chemicalbull.com]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0031855) [hmdb.ca]
- 8. This compound, mixture of isomers natural, = 96 , FG 21834-92-4 [sigmaaldrich.com]
- 9. aurochemicals.com [aurochemicals.com]
- 10. This compound | 21834-92-4 | WAA83492 [biosynth.com]
- 11. This compound | C13H16O | CID 5370602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Chemical and flavor profile changes of cocoa beans (Theobroma cacao L.) during primary fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mcj.koko.gov.my [mcj.koko.gov.my]
- 17. Buy this compound | 188829-73-4 [smolecule.com]
Safety Operating Guide
Proper Disposal of 5-Methyl-2-phenyl-2-hexenal: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 5-Methyl-2-phenyl-2-hexenal (CAS No. 21834-92-4). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Assessment
This compound is classified as a skin irritant, a potential skin sensitizer, and a serious eye irritant.[1][2][3] While specific data on its environmental hazards are limited, it is prudent to handle it as a hazardous substance and prevent its release into the environment.[1] All disposal procedures must be conducted in accordance with local, regional, national, and international regulations.[1][4]
Personal Protective Equipment (PPE): Before handling this compound for disposal, the following personal protective equipment should be worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][4]
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Spill Response Procedures
In the event of a spill, immediate action is necessary to contain the substance and prevent exposure.
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][2][5]
-
Collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[6][7]
-
Clean the spill area thoroughly with soap and water.[8]
Large Spills:
-
Evacuate the immediate area and alert others.
-
If it can be done without risk, stop the flow of the material.[1]
-
Dike the spilled material to prevent it from spreading or entering drains.[1]
-
Cover the spill with a plastic sheet to minimize vaporization.[1]
-
Follow the containment and collection procedures for small spills.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
Waste Collection and Disposal
Proper collection and storage of this compound waste are critical for safe disposal.
Waste Collection:
-
Pure Chemical Waste: Unused or surplus this compound should be collected in its original container or a compatible, tightly sealed waste container.[9]
-
Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with the chemical should be collected in a designated solid chemical waste container.[10] This may involve double-bagging the waste.
-
Aqueous Waste: Collect aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not dispose of it down the drain.[11][12]
Container Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9][13]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Keep waste containers tightly closed except when adding waste.[9][14]
-
Ensure liquid waste containers are placed in secondary containment to prevent spills.[10]
-
Segregate the aldehyde waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[2][15]
Disposal Methods
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[15] In-laboratory treatment of aldehydes may be possible but should only be performed by trained personnel and in accordance with institutional and local regulations.
| Disposal Method | Principle | Advantages | Critical Considerations |
| Licensed Hazardous Waste Contractor | Collection and off-site treatment/incineration by a certified vendor. | Ensures regulatory compliance and safe handling by experts. | Requires proper labeling, storage, and documentation. May involve costs based on weight or volume.[13] |
| In-Lab Neutralization (General for Aldehydes) | Chemical conversion to a less hazardous substance. For example, some aldehydes can be neutralized with agents like sodium pyrosulfite.[16] | Can reduce the volume and hazard level of the waste stream.[13] | Requires a validated experimental protocol specific to the chemical. The resulting product must be confirmed as non-hazardous before any further disposal steps (e.g., drain disposal, which requires approval from the local wastewater authority).[11][13] This method is not specifically documented for this compound. |
Experimental Protocol for In-Lab Treatment: No specific, validated experimental protocols for the neutralization or degradation of this compound were identified in the reviewed literature. General methods for aldehyde treatment, such as oxidation with potassium permanganate (B83412) or reaction with sodium bisulfite, exist but would require thorough validation and safety assessment before being applied to this specific compound.[11][16] It is strongly recommended to consult with your institution's EHS department before attempting any in-laboratory treatment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on currently available safety data. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for this compound. Adherence to all applicable federal, state, and local regulations is mandatory.
References
- 1. vigon.com [vigon.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. axxence.de [axxence.de]
- 4. echemi.com [echemi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. nswai.org [nswai.org]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. ethz.ch [ethz.ch]
- 15. mu-intel.com [mu-intel.com]
- 16. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Essential Safety and Operational Guide for 5-Methyl-2-phenyl-2-hexenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 5-Methyl-2-phenyl-2-hexenal (B1583446) (CAS No. 21834-92-4). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin irritation, serious eye irritation, and may trigger an allergic skin reaction.[1][2] Proper selection and use of PPE are the first line of defense against these hazards.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Single-use nitrile gloves are an acceptable option.[3] Avoid latex gloves as they may not provide adequate protection.[3] |
| Eye and Face Protection | Safety goggles or a full-face shield | Wear tightly fitting safety goggles with side-shields.[4] A full-face shield is recommended when pouring or if there is a risk of splashing.[3] |
| Body Protection | Laboratory coat or chemical-protective apron | A lab coat with long sleeves or a chemical protective apron should be worn.[3] For larger quantities or increased risk of exposure, consider impervious or fire/flame-resistant clothing.[4] |
| Respiratory Protection | Respirator (if necessary) | Use in a fume hood or a well-ventilated area to minimize inhalation of vapors.[5] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4][6] |
| Footwear | Closed-toe shoes | Wear closed-toed shoes made of an impervious material.[3] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures will minimize the risk of exposure and ensure the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated fume hood is operational and use it for all manipulations of the chemical.[5]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[5]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents and direct sunlight.[5]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as detailed in Table 1.
-
Gloves should be worn over the sleeves of the lab coat to prevent skin exposure.[3]
3. Chemical Handling:
-
Avoid direct contact with skin and eyes.[5]
-
Do not breathe in mist or vapors.[1]
-
Wash hands thoroughly after handling the chemical.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
4. In Case of Exposure:
-
If on skin: Immediately wash the affected area with plenty of soap and water.[1][6] If skin irritation or a rash occurs, seek medical attention.[1]
-
If in eyes: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, seek medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, oxygen may be administered. Call a physician if symptoms develop or persist.[1]
-
If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan: Waste Management and Decontamination
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. This material and its container must be disposed of as hazardous waste.[1]
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, labeled, and sealed hazardous waste container.
-
Never return spilled material to the original container for reuse.[1]
2. Spill Management:
-
In the event of a spill, eliminate all ignition sources.[1]
-
Stop the flow of the material if it can be done without risk.[1]
-
Contain the spill using inert absorbent materials such as dry clay, sand, or commercial sorbents.[1]
-
Collect the absorbed material and place it into a suitable container for hazardous waste disposal.[1]
-
Prevent the product from entering drains.[1]
3. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using appropriate cleaning agents.
-
Take off contaminated clothing and wash it before reuse.[1]
Workflow for Safe Handling and Disposal
Caption: This diagram outlines the procedural flow for safely handling and disposing of this compound, including emergency protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
